molecular formula C7H13N3 B1285216 4-(1H-pyrazol-1-yl)butan-2-amine CAS No. 97383-20-5

4-(1H-pyrazol-1-yl)butan-2-amine

Cat. No.: B1285216
CAS No.: 97383-20-5
M. Wt: 139.2 g/mol
InChI Key: IWZKYTFDBARHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZKYTFDBARHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559846
Record name 4-(1H-Pyrazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97383-20-5
Record name 4-(1H-Pyrazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide provides a detailed technical overview of 4-(1H-pyrazol-1-yl)butan-2-amine, a versatile chemical building block that combines the favorable aromatic and hydrogen-bonding properties of the pyrazole ring with a chiral secondary amine side chain. This unique combination offers significant potential for the development of novel therapeutics by enabling diverse interactions with biological targets and providing opportunities for stereospecific synthesis. We will explore its fundamental chemical properties, propose a logical synthetic pathway, analyze its predicted spectral characteristics, and discuss its profound implications for drug discovery programs.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a pyrazole ring N-alkyated with a butan-2-amine moiety.[4] This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for biological interactions.

Chemical Structure

Caption: Chemical structure of this compound.

Key Identifiers and Properties

A summary of the compound's essential properties is provided below. The recommended storage at -20°C suggests a precaution against potential degradation over time, likely related to the reactivity of the primary amine.

PropertyValueSource
CAS Number 97383-20-5[4][5]
Molecular Formula C₇H₁₃N₃[4][5]
Molecular Weight 139.20 g/mol [4]
Physical Form Reported as both liquid and solid[4]
Purity Typically ≥95%
Storage Temperature -20°C
SMILES String CC(N)CCn1cccn1[4]
InChI Key IWZKYTFDBARHKM-UHFFFAOYSA-N[4]

Synthesis Strategy and Experimental Considerations

While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust pathway can be designed based on fundamental principles of heterocyclic chemistry. The most direct approach involves the N-alkylation of pyrazole.

Proposed Synthetic Workflow: N-Alkylation of Pyrazole

This proposed method involves the reaction of pyrazole with a suitable electrophilic butan-2-amine precursor. A critical consideration is the protection of the amine functionality to prevent it from acting as a competing nucleophile. A tert-Butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under basic conditions and ease of removal under acidic conditions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection pyrazole Pyrazole intermediate Boc-protected Intermediate pyrazole->intermediate SN2 Reaction boc_protected Boc-protected 4-halobutan-2-amine boc_protected->intermediate SN2 Reaction base Base (e.g., NaH, K₂CO₃) base->intermediate SN2 Reaction solvent Solvent (e.g., DMF, ACN) solvent->intermediate SN2 Reaction acid Acid (e.g., TFA, HCl) product This compound intermediate->product Boc Removal

Caption: Proposed two-step synthesis of the target compound.

Protocol Rationale and Step-by-Step Methodology

Objective: To synthesize this compound via N-alkylation of pyrazole.

Pillar of Expertise: Causality Behind Choices

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the pyrazole nitrogen, creating a potent nucleophile. This ensures the reaction proceeds efficiently without competing side reactions. Potassium carbonate (K₂CO₃) offers a milder, safer alternative.

  • Amine Protection: The Boc protecting group is selected for its robustness during the basic alkylation step and its clean, quantitative removal under acidic conditions, which simplifies purification.

  • Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is used to dissolve the ionic intermediates and facilitate the SN2 reaction mechanism.

Step 1: N-Alkylation of Pyrazole with Boc-Protected Precursor

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the pyrazolide anion.

  • Add a solution of tert-butyl (4-bromobutan-2-yl)carbamate (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection of the Amine

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at 0°C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., 1M NaOH) and extract the final product into an organic solvent.

  • Purify the final compound, this compound, using column chromatography or distillation to achieve the desired purity.

Reactivity, Stability, and Molecular Interactions

The chemical behavior of this compound is governed by the interplay between its aromatic pyrazole ring and the aliphatic primary amine.

  • Pyrazole Ring: The pyrazole ring is aromatic, containing six delocalized π-electrons, which confers significant stability.[6] It is generally resistant to oxidizing and reducing agents.[7] Electrophilic substitution, such as halogenation or nitration, preferentially occurs at the C4 position due to the electronic influence of the two nitrogen atoms.[6][7][8] The nitrogen at position 2 is basic and can be protonated by strong acids.[6]

  • Amine Group: The primary amine on the side chain is nucleophilic and basic. It will readily react with electrophiles, such as aldehydes, ketones, and acyl chlorides, to form imines and amides, respectively. This functionality is key for derivatization in drug discovery programs. Its basicity allows for the formation of pharmaceutically acceptable salts, which can significantly improve the compound's solubility and handling properties.

Predicted Spectral Characteristics

While experimental spectral data is not publicly available, the structure of the molecule allows for a confident prediction of its key spectral features. This is an essential exercise for confirming the identity and purity of the compound after synthesis.

Spectral TechniqueExpected Features
¹H NMR - Pyrazole Protons: Three distinct signals in the aromatic region (~7.5, 7.4, and 6.2 ppm).- Butyl Chain Protons: Signals for the N-CH₂, -CH₂-, -CH(N)-, and -CH₃ groups in the aliphatic region (~4.1, 2.0, 3.0, and 1.1 ppm, respectively).- Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR - Pyrazole Carbons: Three signals in the aromatic region (~139, 128, and 105 ppm).- Butyl Chain Carbons: Four distinct signals in the aliphatic region corresponding to the four different carbon environments.
Mass Spec (MS) [M+H]⁺: A prominent peak at m/z = 140.12, corresponding to the protonated molecular ion.
Infrared (IR) - N-H Stretch: A characteristic medium to weak absorption band around 3300-3400 cm⁻¹ from the amine.- C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).- C=C / C=N Stretch: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring.

Applications and Significance in Drug Discovery

The pyrazole scaffold is a highly valued component in medicinal chemistry, integral to numerous approved drugs for treating a wide range of diseases, including cancer and inflammatory conditions.[3][9][10] this compound serves as a powerful building block for leveraging the therapeutic potential of this core.

G central This compound (Building Block) prop1 Pyrazole Core (H-Bonding, Aromatic Stacking) central->prop1 prop2 Amine Side Chain (Salt Formation, H-Bonding, Derivatization Point) central->prop2 prop3 Chiral Center (Stereospecific Interactions) central->prop3 app1 Kinase Inhibitors (e.g., for Cancer) prop1->app1 app2 Anti-inflammatory Agents (e.g., COX-2 Inhibitors) prop1->app2 app3 Antimicrobial Agents prop1->app3 app4 CNS-Active Agents prop1->app4 app5 GPCR Ligands prop1->app5 prop2->app1 prop2->app2 prop2->app3 prop2->app4 prop2->app5 prop3->app1 prop3->app2 prop3->app3 prop3->app4 prop3->app5

Caption: Molecular features and their relevance to drug discovery applications.

  • Scaffold for Kinase Inhibitors: Many successful kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase active site. The pyrazole ring in this compound can serve as an excellent hinge-binder. The amine side chain can be extended to access other pockets within the enzyme, providing a route to potent and selective inhibitors.[11][12]

  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] This building block provides a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antiviral Potential: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[6][13] This molecule can be used in library synthesis to screen for new agents to combat infectious diseases.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a direct entry point into the rich and therapeutically relevant chemical space of pyrazole derivatives. Its combination of a stable, interactive aromatic core and a versatile, chiral amine side chain makes it an invaluable tool for medicinal chemists. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively utilize this compound to accelerate the design and discovery of the next generation of innovative medicines.

References

  • This compound - Sigma-Aldrich.
  • This compound - Sigma-Aldrich.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • 97383-20-5(this compound) Product Description - ChemicalBook.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • (PDF)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
  • This compound - Sigma-Aldrich.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

Spectroscopic Blueprint of 4-(1H-pyrazol-1-yl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(1H-pyrazol-1-yl)butan-2-amine, with its combination of a versatile pyrazole ring and a chiral amino-butane side chain, represents a class of molecules with significant potential in medicinal chemistry and materials science. The pyrazole motif is a well-established pharmacophore, and its strategic functionalization can lead to a diverse array of biological activities.[1] This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, offering a foundational blueprint for its synthesis and characterization. In the absence of publicly available experimental data, this guide leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectroscopic signature of this molecule.

The structural integrity and purity of a synthesized compound are paramount. Spectroscopic analysis provides the definitive evidence for these critical parameters. This guide is structured to not only present the predicted data but also to explain the underlying scientific principles, thereby serving as a practical reference for the characterization of this and structurally related compounds.

Molecular Structure and Synthesis Workflow

A logical first step in the characterization of a novel compound is to understand its constituent parts and how they are assembled. The synthesis of this compound would likely involve the alkylation of pyrazole with a suitable 4-carbon synthon, followed by the introduction of the amine functionality. A plausible synthetic route could involve the reaction of pyrazole with a halo-substituted butanone derivative, followed by reductive amination.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Pyrazole Pyrazole Intermediate_ketone 4-(1H-pyrazol-1-yl)butan-2-one Pyrazole->Intermediate_ketone Alkylation 4-halobutan-2-one 4-halobutan-2-one 4-halobutan-2-one->Intermediate_ketone Reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) Intermediate_ketone->Reductive_amination Target_Molecule This compound Reductive_amination->Target_Molecule NMR NMR Target_Molecule->NMR Structural Elucidation IR IR Target_Molecule->IR Functional Group Identification MS MS Target_Molecule->MS Molecular Weight & Fragmentation

Caption: A plausible synthetic and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while D₂O can be used to identify exchangeable protons (such as those of the amine group).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing character of the pyrazole ring and the amine group.[2]

G a

Caption: Molecular structure of this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-3' (pyrazole)~7.5d1HDeshielded due to proximity to two nitrogen atoms.
H-5' (pyrazole)~7.4d1HDeshielded, adjacent to one nitrogen.
H-4' (pyrazole)~6.2t1HShielded relative to H-3' and H-5'.
H-4 (CH₂)~4.1t2HAdjacent to the electron-withdrawing pyrazole ring.
H-2 (CH)~3.0-3.2m1HMethine proton adjacent to the amine group.
H-3 (CH₂)~1.8-2.0m2HMethylene group in the alkyl chain.
NH₂~1.5-2.5br s2HBroad singlet, exchangeable with D₂O.
H-1 (CH₃)~1.2d3HMethyl group coupled to the H-2 methine proton.
Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-3' (pyrazole)~139Aromatic-like carbon adjacent to two nitrogens.
C-5' (pyrazole)~128Aromatic-like carbon adjacent to one nitrogen.
C-4' (pyrazole)~105Shielded aromatic-like carbon.
C-4 (CH₂)~50Carbon directly attached to the pyrazole nitrogen.
C-2 (CH)~48Carbon bearing the amine group.
C-3 (CH₂)~35Aliphatic methylene carbon.
C-1 (CH₃)~22Aliphatic methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a solid or liquid sample with minimal preparation.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, pyrazole ring, and aliphatic chain.[4][5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3400-3250Medium, two bandsPrimary Amine (NH₂)
C-H Stretch (pyrazole)3150-3100MediumAromatic-like C-H
C-H Stretch (aliphatic)2960-2850StrongAlkyl C-H
N-H Bend (scissoring)1650-1580Medium to StrongPrimary Amine (NH₂)
C=C, C=N Stretch1600-1450MediumPyrazole Ring
C-N Stretch1250-1020MediumAliphatic Amine

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum (EI)

The mass spectrum of this compound (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20) is expected to adhere to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The fragmentation will be dominated by cleavage alpha to the amine group.[7]

G cluster_legend Fragmentation Pathways M_plus [C7H13N3]+• m/z = 139 fragment1 [C6H10N3]+ m/z = 124 M_plus->fragment1 α-cleavage fragment2 [C2H6N]+ m/z = 44 (Base Peak) M_plus->fragment2 α-cleavage fragment3 [C5H7N2]+ m/z = 95 M_plus->fragment3 β-cleavage loss1 - •CH3 loss2 - •C5H7N2 loss3 - C2H5N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z Predicted Identity Fragmentation Pathway
139[C₇H₁₃N₃]⁺˙ (Molecular Ion)-
124[M - CH₃]⁺Loss of the methyl group alpha to the amine.
95[C₅H₇N₂]⁺Cleavage of the C2-C3 bond.
44[CH(NH₂)(CH₃)]⁺Alpha-cleavage, loss of the pyrazolylethyl radical. This is predicted to be the base peak due to the formation of a stable iminium ion.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic blueprint for the novel compound this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently confirm the successful synthesis and purification of this and related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any new compound, the definitive characterization will ultimately rely on the careful acquisition and interpretation of experimental data, for which this guide serves as a valuable predictive framework.

References

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Kumar, A., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(11), 3655-3659.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved January 17, 2026, from [Link]

  • Sharma, V., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6563.
  • ResearchGate. (2025, August 6). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Retrieved January 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

  • Elguero, J., et al. (1985). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of Heterocyclic Chemistry, 22(1), 65-67.
  • ResearchGate. (n.d.). Construction of substituted pyrazolo[4,3-c]quinolines via [5+1] cyclization of pyrazole-arylamines with alcohols/amines in one-pot. Retrieved January 17, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2023).
  • Michigan State University Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Small Molecule

Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the specific mechanism of action for the compound 4-(1H-pyrazol-1-yl)butan-2-amine. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the well-documented biological activities of structurally related pyrazole-containing compounds. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a roadmap for researchers and drug development professionals to initiate an investigation into this novel chemical entity.

Introduction: The Pyrazole Scaffold in Drug Discovery and the Enigma of this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful clinical application as anti-inflammatory, anticancer, and antimicrobial agents, among others[1][2][3][4][5][6]. The versatility of the pyrazole scaffold lies in its ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions, making it an effective pharmacophore for a diverse range of biological targets[7].

Despite the extensive investigation into complex pyrazole derivatives, the biological activity of simpler, sparsely-substituted pyrazoles such as this compound remains largely unexplored. This molecule combines the pyrazole ring with a flexible butan-2-amine side chain, a feature present in many neuroactive compounds. This structural simplicity, however, does not preclude significant biological activity. Indeed, it presents an opportunity to dissect the fundamental contributions of the pyrazole and alkylamine moieties to a potential pharmacological effect.

This guide puts forth a primary and a secondary hypothesis for the mechanism of action of this compound, drawing from the established pharmacology of related compounds. We will explore the rationale behind these hypotheses and provide detailed, self-validating experimental protocols to systematically investigate them.

Part 1: A Hypothetical Mechanism of Action - Monoamine Oxidase (MAO) Inhibition

Primary Hypothesis: this compound acts as a selective inhibitor of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), enzymes critical to the metabolism of monoamine neurotransmitters.

Rationale:

The rationale for this hypothesis is twofold, stemming from the two key structural features of the molecule:

  • The Pyrazole Core: Pyrazole and its derivatives have been identified as inhibitors of monoamine oxidases. For instance, certain 1,3,5-pyrazoline derivatives have shown significant MAO-A inhibitory activity in preclinical studies, suggesting potential as antidepressants[8][9]. The pyrazole ring can establish crucial interactions within the active site of MAO enzymes.

  • The Butan-2-amine Side Chain: The presence of a primary amine on a short alkyl chain is a classic feature of many MAO substrates and inhibitors. The butan-2-amine moiety bears a structural resemblance to endogenous monoamines like dopamine and norepinephrine, as well as to known amphetamine-class MAO inhibitors.

The combination of these two features in a single, relatively small molecule makes MAO inhibition a highly plausible mechanism of action. The specific isoform selectivity (MAO-A vs. MAO-B) would depend on the precise conformational fit of the molecule within the respective enzyme's active site.

Inhibition of MAO enzymes by this compound would lead to a decrease in the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) in the presynaptic neuron and synaptic cleft. This would result in increased availability of these neurotransmitters to bind to postsynaptic receptors, thereby enhancing monoaminergic signaling.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) VMAT2 VMAT2 MA->VMAT2 MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation MA_vesicle Synaptic Vesicle VMAT2->MA_vesicle MA_cleft Monoamines MA_vesicle->MA_cleft Release Metabolites Inactive Metabolites MAO->Metabolites Molecule This compound (Hypothetical Inhibitor) Molecule->MAO Inhibition Receptor Postsynaptic Receptors MA_cleft->Receptor Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothetical pathway of MAO inhibition by this compound.

Part 2: Experimental Validation of the MAO Inhibition Hypothesis

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from in vitro enzymatic assays to cell-based and potentially in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models (Optional) start Hypothesis: This compound is a MAO Inhibitor assay_maoa MAO-A Inhibition Assay start->assay_maoa assay_maob MAO-B Inhibition Assay start->assay_maob kinetics Enzyme Kinetics (Determine Ki, IC50, Reversibility) assay_maoa->kinetics assay_maob->kinetics neuroblastoma Neuroblastoma Cell Line (e.g., SH-SY5Y) Monoamine Uptake/Metabolism kinetics->neuroblastoma primary_neurons Primary Neuronal Cultures Neurotransmitter Level Measurement neuroblastoma->primary_neurons microdialysis Rodent Microdialysis (Measure neurotransmitter levels in brain regions) primary_neurons->microdialysis behavioral Behavioral Models (e.g., Forced Swim Test) microdialysis->behavioral

Caption: A tiered experimental workflow for validating the MAO inhibition hypothesis.

1. In Vitro MAO-A and MAO-B Inhibition Assays

  • Objective: To determine if this compound can inhibit human recombinant MAO-A and/or MAO-B activity and to quantify its potency (IC50).

  • Methodology:

    • Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the metabolism of a MAO substrate.

    • Reconstitute human recombinant MAO-A and MAO-B enzymes according to the manufacturer's protocol.

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in an appropriate buffer.

    • In a 96-well plate, add the MAO-A or MAO-B enzyme, the luciferin detection reagent, and the various concentrations of the test compound. Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls and a vehicle (e.g., DMSO) as a negative control.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The inclusion of potent, selective inhibitors as positive controls validates the assay's ability to detect inhibition. A clear dose-response curve for the test compound provides confidence in the results.

2. Enzyme Kinetics and Reversibility Studies

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and whether the inhibition is reversible or irreversible.

  • Methodology:

    • Mechanism of Inhibition: Perform the MAO inhibition assay as described above, but vary the concentration of both the substrate and the inhibitor. Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Km and Vmax.

    • Reversibility: To test for reversible inhibition, incubate the enzyme with a high concentration of the inhibitor for a set period. Then, dilute the mixture significantly to reduce the inhibitor concentration and measure the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition. For irreversible inhibition, activity will not be restored upon dilution.

  • Self-Validation: The kinetic plots should conform to established models of enzyme inhibition. Reversibility experiments should show a clear distinction between the test compound and known reversible/irreversible inhibitors.

Quantitative Data Summary (Hypothetical Results)

AssayTest Compound IC50 (nM)Clorgyline IC50 (nM)Selegiline IC50 (nM)
MAO-A Inhibition505>10,000
MAO-B Inhibition2500>10,00015

This table presents hypothetical data illustrating selective MAO-A inhibition.

Part 3: Secondary Hypothesis and Future Directions

Secondary Hypothesis: this compound may act as an antagonist or allosteric modulator at a G-protein coupled receptor (GPCR), such as a cannabinoid or dopamine receptor.

Rationale:

Many pyrazole derivatives are known to interact with GPCRs, most notably the cannabinoid receptor 1 (CB1), where they can act as antagonists or inverse agonists[10][11][12][13][14]. The aminobutane moiety is also a feature of some dopamine receptor ligands. Given the structural elements of the molecule, exploring its activity at a panel of CNS-related GPCRs would be a logical next step if the MAO inhibition hypothesis is not supported by experimental data.

Future Research:

  • Broad Target Screening: A broad-spectrum screen, such as the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina, could rapidly assess the binding affinity of this compound against a large panel of CNS targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would be crucial to understand the contribution of each part of the molecule to its biological activity. For example, modifying the substitution on the pyrazole ring or altering the length and branching of the alkylamine chain could reveal key structural requirements for potency and selectivity[2][14].

  • In Vivo Pharmacokinetics and Efficacy: Should in vitro studies yield promising results, subsequent investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in relevant animal models of disease (e.g., depression, anxiety), would be warranted.

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure provides a strong foundation for a logical and systematic investigation. The primary hypothesis of MAO inhibition is a compelling starting point, grounded in the established pharmacology of both the pyrazole core and the aminobutane side chain. The experimental protocols detailed in this guide offer a clear and robust pathway to elucidate the molecular mechanism of this intriguing compound, potentially uncovering a novel therapeutic agent. The key to unlocking its potential lies in the rigorous and methodical application of these well-established drug discovery principles.

References

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 296-306. [Link]

  • El-Sayed, M. A. A., Tebbji, K., El-Gazzar, M. G., Bouabdallah, I., Melhaoui, A., & Ramdani, A. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Research on Chemical Intermediates, 37(8), 987-998. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

  • Sharma, P., Kumar, V., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]

  • Wang, Z., Shi, X., Wang, J., & Yao, Z. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7247. [Link]

  • Zhang, Y., Liu, Y., & Zhang, Y. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1861. [Link]

  • Kumar, V., Sharma, P., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. ResearchGate. [Link]

  • Gomez, L., Hack, M. D., Wu, J. J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]

  • Sharma, M. K., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2015). Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. ResearchGate. [Link]

  • Gatley, S. J., Lan, R., Pyatt, B., Gifford, A. N., Volkow, N. D., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub. [Link]

  • Sharma, P., Kumar, V., & Sharma, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS disorders: Synthesis, Biological Eval-uation and Structural Insights through Molecular Docking. Semantic Scholar. [Link]

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Singh, R. P., & Dwivedi, J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]

  • Kumar, A., & Singh, R. K. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Singh, A., & Srivastava, S. (2023). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 1(1), 1-10. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole and its Biological Activity. PharmaTutor, 4(3), 21-27. [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5459. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

  • Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Venkatesan, H., Wu, J. J., Wiener, J. J., Santillán, A., Jr, Hack, M. D., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913–4918. [Link]

  • Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

  • Sharma, V., & Unni, A. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-832. [Link]

Sources

Deconvoluting the Pharmacological Landscape of 4-(1H-pyrazol-1-yl)butan-2-amine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-(1H-pyrazol-1-yl)butan-2-amine is a small molecule featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] While the specific biological targets of this particular molecule are not yet elucidated, its structural motifs—the aromatic pyrazole ring and a flexible butan-2-amine side chain—suggest a high potential for interaction with various protein classes. This technical guide outlines a comprehensive, multi-pronged strategy for the de novo identification and validation of its biological targets. We present a systematic workflow that synergistically combines computational prediction with robust experimental validation, designed for researchers in drug discovery and chemical biology. This document provides not only the theoretical basis for each methodological choice but also detailed, actionable protocols and the rationale for their integration, ensuring a self-validating and rigorous scientific approach.

Introduction: The Scientific Premise

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, known to be a core component in drugs with activities ranging from anti-inflammatory and anticancer to neuroprotective and antimicrobial.[2][3][4] Compounds like Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) highlight the therapeutic versatility of this heterocycle.[5][6][7] The subject of this guide, this compound (Figure 1), combines this potent scaffold with a chiral aminobutane side chain, a feature that can facilitate specific hydrogen bonding and ionic interactions within protein binding pockets.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

A Bifurcated Strategy for Target Discovery

We propose a two-phase approach that maximizes efficiency and confidence. Phase I utilizes computational methods to generate a tractable list of high-probability candidate targets. Phase II employs orthogonal experimental techniques to first identify binding partners from a native biological milieu and then validate the specific interactions predicted in Phase I.

G cluster_0 Phase I: In Silico Target Prediction cluster_1 Phase II: Experimental Identification & Validation in_silico Computational Analysis of This compound ligand_based Ligand-Based Methods (Similarity Searching) in_silico->ligand_based structure_based Structure-Based Methods (Reverse Docking) in_silico->structure_based target_list Generation of Prioritized Candidate Target List ligand_based->target_list structure_based->target_list affinity_chrom Affinity Chromatography (Target Pull-Down) target_list->affinity_chrom Guides Experimental Design y2h Orthogonal Validation 1 (e.g., Yeast Two-Hybrid) affinity_chrom->y2h Identified Proteins for Validation cetsa Orthogonal Validation 2 (e.g., CETSA) affinity_chrom->cetsa Identified Proteins for Validation validated_target Validated Biological Target(s) y2h->validated_target cetsa->validated_target

A high-level overview of the integrated target identification workflow.

Phase I: Computational Target Prediction

The principle of in silico target prediction is to leverage vast chemogenomic databases to find correlations between the query molecule's structure and the known bioactivities of other compounds.[9][10] This approach is cost-effective and rapidly generates testable hypotheses.[11]

Ligand-Based (Similarity) Approaches

This methodology is rooted in the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[12] By comparing our query compound to databases of ligands with known targets, we can infer its potential targets.

Rationale: The pyrazole core is a common feature in many known drug classes. A similarity search is highly likely to identify known targets of other pyrazole-containing molecules, providing a strong starting point.

Recommended Tools & Databases:

Tool Principle Database(s) Key Advantage
SwissTargetPrediction 2D & 3D Similarity ChEMBL, BindingDB User-friendly, provides a ranked list of targets by probability.[13]
TargetHunter Chemical Similarity ChEMBL Implements a "Targets Associated with its Most Similar Counterparts" algorithm.[9]

| SuperPred | 2D Similarity | SuperTarget, ChEMBL | Comprehensive database integration for broader target class coverage.[13] |

Protocol: Target Prediction using SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction web server.

  • Structure Entry: Input the SMILES string for this compound: CC(N)CCn1cccn1.

  • Organism Selection: Select Homo sapiens as the target organism.

  • Execution: Initiate the prediction.

  • Analysis: The output will be a list of potential protein targets, ranked by a probability score. Pay close attention to protein families that appear frequently (e.g., kinases, GPCRs, proteases), as these represent target classes with a higher likelihood of interaction based on the compound's structural features.

Structure-Based (Reverse Docking) Approaches

Reverse docking, or inverse docking, flips the conventional paradigm: instead of docking a library of compounds to one target, it docks a single compound against a library of protein structures.[12] This method can identify novel targets that similarity-based methods might miss.

Rationale: This approach is unbiased by known pharmacology of similar compounds. It physically simulates the binding of this compound to various protein cavities, identifying targets with high geometric and energetic complementarity.

Protocol: Conceptual Reverse Docking Workflow

  • Prepare Ligand: Generate a 3D conformer of the compound and assign appropriate partial charges (e.g., using Avogadro or similar molecular modeling software).

  • Select Target Library: Utilize a pre-compiled library of druggable human protein structures (e.g., from the PDB).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding site of each protein in the library.[12]

  • Scoring & Ranking: Score each protein-ligand pose based on a scoring function that estimates binding affinity. Rank the proteins from best to worst score.

  • Candidate Selection: Proteins with the most favorable binding energies are considered high-priority candidates for experimental validation.

Upon completion of Phase I, researchers should possess a prioritized list of 10-20 candidate targets, integrating results from both ligand- and structure-based methods.

Phase II: Experimental Target Identification and Validation

With a list of putative targets, the next crucial step is to identify physical interactors in a complex biological sample (e.g., cell lysate) and then confirm the specific, direct binding of the predicted candidates.

Primary Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex proteome.[14][15] It relies on immobilizing a derivative of the compound (a "bait" molecule) onto a solid support to "fish" for its targets.[14]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The compound must be derivatized with a linker at a position that does not interfere with its target-binding motif. For this compound, the primary amine of the butanamine side chain is an ideal attachment point for a linker, as it is solvent-exposed and less likely to be critical for binding than the pyrazole ring itself.

  • Photo-Affinity Labeling: To capture weak or transient interactions and reduce non-specific binding, we recommend incorporating a photo-reactive group (e.g., a diazirine) into the linker. This allows for the formation of a covalent bond between the bait and its target upon UV irradiation, stabilizing the complex for purification.[16]

G cluster_0 Step 1: Probe Synthesis & Immobilization cluster_1 Step 2: Incubation & Crosslinking cluster_2 Step 3: Purification & Elution cluster_3 Step 4: Analysis synthesis Synthesize Photo-Affinity Probe (Compound + Linker + Biotin) beads Immobilize Probe on Streptavidin Beads synthesis->beads lysate Incubate Beads with Cell Lysate beads->lysate uv UV Irradiation (Covalent Crosslinking) lysate->uv wash Wash Beads to Remove Non-Specific Binders uv->wash elute Elute Covalently Bound Proteins wash->elute sds_page SDS-PAGE Separation elute->sds_page mass_spec In-Gel Digestion & LC-MS/MS Analysis sds_page->mass_spec identification Protein Identification mass_spec->identification

Workflow for photo-affinity chromatography-based target identification.

Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker containing a diazirine photo-reactive group and a biotin tag to the primary amine of this compound.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Binding: Incubate the probe-coated beads with the cell lysate. To identify specific binders, run a parallel control experiment where the lysate is pre-incubated with a high concentration of the free, unmodified compound to competitively block the specific binding sites.

  • Crosslinking: Expose the bead-lysate slurry to UV light (e.g., 365 nm) to covalently crosslink the probe to its binding partners.[16]

  • Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the main experiment but absent or significantly reduced in the competitive binding control.

  • Identification: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS). The proteins identified are your high-confidence binding candidates.

Orthogonal Validation of Target Engagement

Identifying a protein via pull-down is not sufficient; direct engagement in a cellular context must be confirmed. We propose two orthogonal methods for validation.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of a protein in its native cellular environment. The binding of a ligand (our compound) typically stabilizes its target protein, leading to an increase in its melting temperature (Tₘ).[17]

Rationale: This is a label-free method that confirms target engagement in intact cells or lysates, providing strong evidence of a direct physical interaction in a physiological context. It serves as an excellent orthogonal validation for hits from affinity chromatography.

Protocol: CETSA

  • Cell Treatment: Treat intact cells (or cell lysate) with either the vehicle control or varying concentrations of this compound.

  • Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction (un-denatured) from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the specific target protein (identified from Phase I and the affinity pull-down) remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

  • Analysis: Plot the fraction of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.

B. Yeast Two-Hybrid (Y2H) System

Principle: The Y2H system is a genetic method used to discover protein-protein and protein-ligand interactions in vivo.[18][19] A modified version can be used to screen for small molecule-protein interactions.

Rationale: This genetic assay provides an independent line of evidence for the interaction. It is particularly useful if the target is a nuclear protein or part of a larger complex.[20]

Protocol: Modified Y2H for Small Molecule Interactions

  • System Setup: A specialized Y2H system is used where the small molecule acts as a bridge. For example, one hybrid protein consists of the DNA-binding domain (DBD) fused to a molecule-binding domain (e.g., FKBP), and the other consists of the activation domain (AD) fused to the protein of interest (the putative target).

  • Bait Molecule: A bifunctional "bait" molecule is synthesized, containing this compound linked to a ligand for the molecule-binding domain (e.g., rapamycin for FKBP).

  • Screening: Yeast cells expressing both hybrid proteins are grown on selective media in the presence of the bait molecule.

  • Readout: If the bait molecule successfully bridges the two hybrid proteins (by binding to both the target and the molecule-binding domain), the DBD and AD are brought into proximity, activating reporter gene expression (e.g., enabling growth on selective media or a colorimetric change). This positive signal validates the interaction.[21][22]

Data Synthesis and Conclusion

The successful identification of a biological target for this compound requires a convergence of evidence from multiple, independent lines of inquiry.

  • High-Confidence Target Profile: A high-confidence target will be one that was:

    • Predicted by in silico models (Phase I).

    • Captured by affinity chromatography in a competition-dependent manner (Phase II, Section 4.1).

    • Demonstrated to have its thermal stability altered by the compound in a cellular context (CETSA, Section 4.2.A).

The integration of computational predictions with rigorous, orthogonal experimental validation provides the highest degree of confidence in target identification. This systematic approach not only minimizes the risk of pursuing false positives but also builds a robust, data-driven foundation for subsequent mechanism-of-action studies, lead optimization, and the overall advancement of the drug discovery program.

References

A numbered list of all sources cited within the text, with clickable URLs for verification.

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Merlino, S. (2000). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Zheng, Y., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ECronicon. Available at: [Link]

  • Kumar, V., & Kumar, S. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Various Authors. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs Website. Available at: [Link]

  • Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Tateishi, K., & Bando, T. (2016). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

  • Showalter, V. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. Available at: [Link]

  • Wikipedia. (n.d.). Two-hybrid screening. Wikipedia. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]

  • Jones, A. M., et al. (2023). Next-Generation Yeast Two-Hybrid Screening to Discover Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs Website. Available at: [Link]

  • Ali, I., et al. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]

  • Oreate AI. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools. Oreate AI Blog. Available at: [Link]

  • Creative Biolabs. (n.d.). Y2H based Drug-Target Interaction Identification Service. Creative Biolabs Website. Available at: [Link]

  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. STAR Protocols. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding the Yeast Two-Hybrid Assay: Principles and Applications. Creative Biostructure Website. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs Website. Available at: [Link]

  • Jones, A. M., et al. (2023). Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions. Springer Link. Available at: [Link]

  • Wang, D., et al. (2015). Affinity purification in target identification: the specificity challenge. Semantic Scholar. Available at: [Link]

  • Awale, M., & Visse, R. (2019). Computational/in silico methods in drug target and lead prediction. Expert Opinion on Drug Discovery. Available at: [Link]

  • Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of the American Heart Association. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Website. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter Website. Available at: [Link]

  • Ezzat, A. A., et al. (2017). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Available at: [Link]

  • Adelusi, T. I., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • AA Blocks. (n.d.). (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. AA Blocks Website. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-(4-amino-1H-pyrazol-1-yl)butanamide. PubChem Database. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[8] Consequently, pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5][6][9][10][11] Over 40 drugs approved by the FDA feature this remarkable scaffold, highlighting its significance in developing novel therapeutics.[4][11]

The 4-(1H-pyrazol-1-yl)butan-2-amine core represents a promising, yet underexplored, scaffold for the development of new chemical entities. This guide will provide a comprehensive overview of the potential structure-activity relationships (SAR) for this scaffold, drawing upon established principles from analogous pyrazole-containing compounds. We will deconstruct the molecule into its key components—the pyrazole ring, the butane linker, and the amine group—to elucidate how modifications to each may influence biological activity. Furthermore, this guide will present a hypothetical framework for systematic SAR studies, including experimental workflows and assays, to guide researchers in their drug discovery efforts.

Deconstructing the this compound Scaffold: A Three-Pronged Approach to SAR

The pharmacological profile of this compound analogs can be systematically explored by considering the independent and synergistic contributions of its three primary structural motifs:

  • The Pyrazole Ring: The aromatic core that often dictates the fundamental binding mode and selectivity.

  • The Butane Linker: The flexible chain that influences the spatial orientation and pharmacokinetic properties.

  • The Amine Group: A key functional group for target interaction and physicochemical modulation.

The following sections will delve into the putative SAR for each of these components, supported by evidence from the broader literature on pyrazole derivatives.

cluster_scaffold This compound Scaffold Scaffold Core Structure Pyrazole Pyrazole Ring (Positions 3, 4, 5) Scaffold->Pyrazole Aromatic Core Linker Butane Linker (Positions 1, 3, 4) Scaffold->Linker Spacer Amine Amine Group (Position 2) Scaffold->Amine Functional Head

Caption: Core components of the this compound scaffold.

SAR of the Pyrazole Ring: Tuning Affinity and Selectivity

The substitution pattern on the pyrazole ring is a critical determinant of a compound's biological activity. Modifications at positions 3, 4, and 5 can profoundly impact ligand-receptor interactions, selectivity, and metabolic stability.

Key Considerations for Pyrazole Ring Modifications:

  • Positions 3 and 5: These positions are often prime locations for introducing substituents that can occupy specific pockets within a target's binding site.

    • Small Alkyl Groups (e.g., methyl, ethyl): Can enhance lipophilicity and van der Waals interactions.

    • Aromatic Rings (e.g., phenyl, pyridyl): Can introduce pi-stacking interactions and provide vectors for further substitution to explore deeper pockets of the binding site. The nature and substitution of these appended rings are crucial for activity, as seen in many kinase inhibitors and other targeted therapies.

    • Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O): Can form specific hydrogen bonds with the target protein, significantly increasing affinity.

  • Position 4: This position is often more exposed to solvent.

    • Halogens (e.g., Cl, F): Can modulate the electronic properties of the ring and improve metabolic stability. Fluorine, in particular, can be used to block sites of metabolism.

    • Bulky Groups: Introduction of bulky substituents at this position can be used to achieve selectivity between closely related targets by inducing steric clashes in one while being accommodated by another.

Hypothetical SAR Exploration of the Pyrazole Ring:

Position Modification Rationale Potential Impact
3H → Me, Ph, 4-Cl-PhExplore lipophilic and aromatic interactions.Increased potency, altered selectivity.
5H → Me, CF3Modulate lipophilicity and electronics.Enhanced potency, improved metabolic stability.
4H → Cl, FBlock potential metabolism, alter electronics.Increased half-life, modulated pKa.

The Butane Linker: Optimizing Spatial Orientation and Physicochemical Properties

The four-carbon linker connecting the pyrazole ring to the amine group plays a crucial role in positioning the amine for optimal interaction with its target. The length, rigidity, and substitution of this linker can significantly affect both potency and pharmacokinetic properties.

Key Considerations for Linker Modifications:

  • Linker Length: Shortening or lengthening the linker can alter the distance between the pyrazole core and the amine, which may be critical for spanning key interaction points in a binding site. Studies on other pyrazole derivatives have shown that even a single carbon change in linker length can dramatically impact activity.[1]

  • Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures (e.g., cyclopropyl), can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Substitution on the Linker: Adding substituents, such as methyl groups or hydroxyl groups, can influence the linker's conformation and physicochemical properties. For instance, a hydroxyl group could introduce an additional hydrogen bonding interaction.

Hypothetical SAR Exploration of the Butane Linker:

Modification Rationale Potential Impact
Butane → Propane, PentaneVary distance between pyrazole and amine.Determine optimal spacing for target binding.
Introduce α-methyl groupCreate a chiral center, restrict rotation.Enantioselective activity, improved potency.
Incorporate cyclopropyl moietyIncrease rigidity, explore conformational space.Enhanced potency and selectivity.

The Amine Group: The Key to Interaction and Solubility

The primary amine at position 2 of the butane chain is a critical functional group that can participate in various non-covalent interactions, most notably hydrogen bonding and ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

Key Considerations for Amine Modifications:

  • Primary vs. Secondary vs. Tertiary Amines:

    • Primary Amine (-NH2): Can act as a hydrogen bond donor.

    • Secondary Amine (-NHR): Can still act as a hydrogen bond donor, and the 'R' group can be used to probe for additional binding interactions or to modulate physicochemical properties.

    • Tertiary Amine (-NR2): Can only act as a hydrogen bond acceptor. This modification can significantly alter the interaction profile and may be beneficial if a hydrogen bond donor is not required.

  • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can neutralize its basicity and introduce different hydrogen bonding patterns. This is a common strategy to fine-tune activity and properties.

  • Stereochemistry: The amine is located at a chiral center. It is highly likely that the two enantiomers will exhibit different biological activities. Therefore, synthesis and testing of the individual (R)- and (S)-enantiomers are crucial.

Hypothetical SAR Exploration of the Amine Group:

Modification Rationale Potential Impact
-NH2 → -NHMe, -NMe2Modulate basicity and hydrogen bonding capacity.Altered potency and selectivity.
-NH2 → -NHAcNeutralize basicity, introduce H-bond acceptor.Different binding mode, improved cell permeability.
Racemate → (R)- and (S)-enantiomersIsolate the more active stereoisomer.Increased potency, reduced side effects.

Experimental Protocols and Workflows

A systematic approach to elucidating the SAR of this compound derivatives requires a well-defined workflow encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

cluster_workflow SAR Study Workflow Synthesis Library Synthesis (Parallel Synthesis) Screening In Vitro Screening (Primary Assay) Synthesis->Screening Dose_Response Dose-Response & IC50 (Potency Determination) Screening->Dose_Response Selectivity Selectivity Profiling (Off-target Assays) Dose_Response->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME In_Vivo In Vivo PK & Efficacy (Animal Models) ADME->In_Vivo

Caption: A typical workflow for SAR-driven drug discovery.

Step-by-Step Methodology for a Primary In Vitro Assay (Example: Kinase Inhibition Assay):

  • Compound Preparation:

    • Synthesize a focused library of this compound analogs based on the SAR hypotheses outlined above.

    • Purify all compounds to >95% purity as determined by HPLC and confirm their identity by LC-MS and NMR.

    • Prepare stock solutions of each compound in 100% DMSO at a concentration of 10 mM.

  • Kinase Inhibition Assay (e.g., using a fluorescence-based method):

    • Prepare a reaction buffer appropriate for the target kinase.

    • In a 384-well plate, add the test compound at various concentrations (typically a 10-point serial dilution starting from 100 µM).

    • Add the target kinase and a fluorescently labeled peptide substrate.

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Compare the IC50 values across the series of analogs to establish structure-activity relationships.

Conclusion: A Roadmap for Future Discovery

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are not yet widely published, a wealth of information from related pyrazole-containing compounds provides a strong foundation for initiating a successful drug discovery program. By systematically modifying the pyrazole ring, the butane linker, and the amine group, and by employing a robust experimental workflow, researchers can effectively navigate the chemical space around this promising scaffold. The principles and hypothetical strategies outlined in this guide offer a clear roadmap for unlocking the full therapeutic potential of this and related chemical series.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117046. [Link]

  • Gomaa, A. M., Ali, A. A., & El-Emam, A. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Schmäschke, F., Held, J., & Kunz, H. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

  • Hussein, F. A., & Yousif, E. I. (2016). Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. [Link]

  • Du, Y., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Al-Saffar, S. H., Al-Masoudi, W. A., & Al-Majidi, S. M. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]

  • Zhang, J., Zhang, L., Wang, Y., Zhang, X., Li, Z., Zhang, Z., ... & Zhang, X. (2022). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 12(11), 4165-4177. [Link]

  • Kumar, A., & Sharma, G. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 25(16), 1876-1901. [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., ... & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(9), 1198. [Link]

  • Du, Y., & Huang, N. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

  • Amessou, M., & Chana, A. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(9), 2734. [Link]

  • Kaur, H., & Singh, J. (2021). Pyrazoline as a medicinal scaffold. Revista Bionatura, 6(2), 16. [Link]

  • Kumar, V., & Kumar, R. (2024). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. [Link]

  • Herbert, J. M., D'Angelo, R., Driot, F., & Maffrand, J. P. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry, 57(17), 7293–7306. [Link]

  • Patel, S., & Patel, D. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2467-2472. [Link]

  • Sharma, D., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. [Link]

  • Kinoyama, I., Taniguchi, K., Ota, M., & Furutani, T. (2012). Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry, 20(10), 3145-3156. [Link]

  • Suman, S., & Ethiraj, K. R. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416. [Link]

  • Maccallini, C., & Ammazzalorso, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3745. [Link]

  • Du, Y., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. [Link]

Sources

discovery and history of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)butan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic approaches to this compound, a valuable heterocyclic building block for pharmaceutical and medicinal chemistry research. While the specific discovery and detailed historical account of this compound are not extensively documented in publicly available literature, this guide focuses on scientifically sound and plausible synthetic strategies. The core of this document is a detailed, step-by-step methodology for a practical synthesis, addressing key chemical challenges such as the regioselective N-alkylation of pyrazole. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this and structurally related compounds.

Introduction and Chemical Profile

This compound is a chiral primary amine featuring a pyrazole moiety linked via a butyl chain. The pyrazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties[1]. The presence of a chiral amine in the side chain of this compound makes it an attractive starting material for the synthesis of more complex molecules with specific stereochemical requirements, which are often crucial for biological activity.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 97383-20-5 (racemate)[2]
1932458-82-6 ((2S)-enantiomer)[3]
Molecular Formula C₇H₁₃N₃[2]
Molecular Weight 139.20 g/mol [2]
Appearance Solid or liquid[2]
SMILES CC(N)CCn1cccn1
InChI Key IWZKYTFDBARHKM-UHFFFAOYSA-N[2]

Synthetic Strategies and Core Challenges

The synthesis of this compound presents a key challenge inherent to the chemistry of pyrazole: the control of regioselectivity during N-alkylation. Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either position, leading to a mixture of N1 and N2 isomers. For many applications, a single, pure isomer is required.

Several strategies have been developed to achieve regioselective N-alkylation of pyrazoles. These include:

  • Direct Alkylation: This is the most straightforward approach but often yields a mixture of isomers. The ratio of products can be influenced by the steric hindrance of the pyrazole substituents and the nature of the alkylating agent and reaction conditions.

  • Michael Addition: The reaction of pyrazole with an α,β-unsaturated carbonyl compound or nitrile can proceed with high regioselectivity, favoring the N1 isomer[4][5].

  • Enzymatic Alkylation: Biocatalytic methods can offer excellent regioselectivity but may have limitations in terms of substrate scope and scalability[6].

  • Ring Synthesis: Building the pyrazole ring from a precursor that already contains the desired side chain can also ensure regioselectivity. However, this often involves more steps and may require less accessible starting materials.

This guide will focus on a plausible and practical synthetic route based on the direct N-alkylation of pyrazole with a suitably protected and activated butan-2-amine derivative. This approach is chosen for its likely adaptability and reliance on well-established chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step sequence starting from a commercially available chiral building block:

  • Amine Protection: The primary amine of a suitable starting material, such as 4-amino-butan-2-ol, is protected to prevent side reactions in the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • Hydroxyl Group Activation: The hydroxyl group of the protected amino alcohol is converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by pyrazole.

  • N-Alkylation of Pyrazole and Deprotection: The activated and protected amino-butane derivative is reacted with pyrazole. This is the critical step for controlling regioselectivity. The reaction is followed by the removal of the protecting group to yield the final product.

Synthetic Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: Hydroxyl Activation cluster_2 Step 3: N-Alkylation & Deprotection Starting Material 4-Amino-butan-2-ol Protected Amine tert-Butyl (3-hydroxybutyl)carbamate Starting Material->Protected Amine (Boc)₂O, Base Activated Intermediate Tosyl or Halo derivative Protected Amine->Activated Intermediate TsCl or Halogenating Agent Alkylated Intermediate Protected Product Activated Intermediate->Alkylated Intermediate Base (e.g., NaH) Pyrazole Pyrazole Pyrazole->Alkylated Intermediate Final Product This compound Alkylated Intermediate->Final Product Acid (e.g., TFA, HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of 4-Amino-butan-2-ol

The protection of the primary amine is crucial to prevent its reaction with the activating agent in the next step. A Boc group is introduced using di-tert-butyl dicarbonate.

Protocol:

  • Dissolve 4-amino-butan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. If DCM is used, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (3-hydroxybutyl)carbamate.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Activation of the Hydroxyl Group

Activation of the hydroxyl group is achieved by converting it to a tosylate, which is an excellent leaving group for the subsequent SN2 reaction with pyrazole.

Protocol:

  • Dissolve the purified tert-butyl (3-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM or pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. If using DCM, add a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl (if pyridine is not used as a solvent), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate. This product is often used in the next step without further purification.

Step 3: N-Alkylation of Pyrazole and Deprotection

This step involves the nucleophilic substitution of the tosylate by the pyrazole anion. The choice of base and solvent is critical for achieving good regioselectivity. Strong bases in polar aprotic solvents generally favor the formation of the N1-alkylated product.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of pyrazole (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrazolide.

  • Cool the reaction mixture back to 0 °C and add a solution of the tosylated intermediate from Step 2 (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Boc-protected product by column chromatography.

  • For deprotection, dissolve the purified intermediate in DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amine. If HCl was used, the product will be the hydrochloride salt.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product, this compound.

N-Alkylation Mechanism cluster_anion Pyrazole Anion Formation cluster_sn2 SN2 Reaction Pyrazole_H Pyrazole-H Pyrazole_anion [Pyrazole]⁻ Na⁺ Pyrazole_H->Pyrazole_anion Deprotonation NaH NaH NaH->Pyrazole_anion H2 H₂ Leaving_Group R-OTs Pyrazole_anion->Leaving_Group Nucleophilic Attack Transition_State [Pyrazole---R---OTs]‡ Leaving_Group->Transition_State Product Pyrazole-R Transition_State->Product OTs_anion ⁻OTs Transition_State->OTs_anion

Caption: Mechanism of pyrazole N-alkylation via SN2 reaction.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis can be reliably achieved through established methods of organic chemistry. The proposed three-step synthetic pathway, involving amine protection, hydroxyl group activation, and regioselective N-alkylation followed by deprotection, provides a robust and adaptable route for obtaining this valuable chiral building block. Careful control of reaction conditions, particularly during the N-alkylation step, is paramount to achieving a high yield of the desired N1-isomer. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • AA Blocks. (n.d.). (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. Retrieved January 17, 2026, from [Link]

  • Hauer, B., & M-P., Heck. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1989-1996.
  • Zhang, X., Tian, C., Wang, Z., Sivaguru, P., Nolan, S. P., & Bi, X. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9353–9359.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(1H-pyrazol-1-yl)butan-2-amine, specifically its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document outlines not only the theoretical underpinnings but also detailed, field-proven experimental protocols for the precise characterization of this promising molecule. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for formulation development, regulatory submissions, and ensuring therapeutic efficacy and safety.

Introduction: The Significance of Solubility and Stability in Drug Development

This compound, a molecule featuring a pyrazole heterocycle linked to a butylamine chain, presents a chemical structure of interest in medicinal chemistry. The pyrazole moiety is a common scaffold in many biologically active compounds.[1] The primary amine group introduces a basic center, significantly influencing the molecule's physicochemical properties.

A thorough understanding of a compound's solubility and stability is a cornerstone of successful drug development. Solubility directly impacts bioavailability, affecting the extent and rate of drug absorption. Stability, on the other hand, is crucial for ensuring that the drug maintains its identity, purity, strength, and quality throughout its shelf life.[2] Forced degradation studies are an essential component of this process, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[3][4]

This guide will delve into the practical aspects of determining these key parameters for this compound, providing a roadmap for its comprehensive physicochemical profiling.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor for both formulation development and predicting its in vivo behavior. The presence of a primary amine in this compound suggests that its solubility will be highly dependent on pH.[5] Amines, being basic, can be protonated to form more soluble salts in acidic environments.[6][7]

Predicted Solubility Characteristics

Based on its structure, the following solubility trends can be anticipated:

  • Aqueous Solubility: Moderate to low solubility in neutral water, influenced by the balance between the polar amine and pyrazole groups and the nonpolar butyl chain.

  • pH-Dependent Solubility: Significantly higher solubility in acidic solutions (e.g., dilute HCl) due to the formation of the corresponding ammonium salt.[5][6]

  • Organic Solvents: Good solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Determination of Solubility

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for assessing the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Solvent Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent medium in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in terms of mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • The use of a range of pH buffers mimics the physiological environments the drug may encounter in the gastrointestinal tract.

  • Equilibration at both room and physiological temperatures provides data relevant to both storage and in vivo conditions.

  • Using a validated HPLC method ensures accurate and precise quantification of the dissolved analyte, free from interference from potential impurities.

Data Presentation: Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale
Water (pH 7.0)Sparingly solubleBalance of polar and non-polar moieties.
0.1 N HCl (pH 1.2)Freely solubleProtonation of the primary amine to form a soluble salt.[6]
Phosphate Buffer (pH 6.8)Slightly solublePartial protonation of the amine.
MethanolFreely solublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
AcetonitrileSolublePolar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Very solubleHighly polar aprotic solvent.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent Media (pH buffers, organic solvents) prep_sample Add Excess Compound to Solvents prep_solvent->prep_sample equilibration Equilibrate at Constant Temp (e.g., 24-48h) prep_sample->equilibration separation Separate Solid and Liquid (Centrifuge/Filter) equilibration->separation quantification Quantify Supernatant (e.g., HPLC-UV) separation->quantification reporting Report Solubility (mg/mL) quantification->reporting

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of this compound is imperative for identifying potential degradation products, establishing appropriate storage conditions, and determining the shelf-life of the drug substance and subsequent drug product. Forced degradation studies, or stress testing, are a critical component of this evaluation, as mandated by regulatory bodies like the ICH.[4][8] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[3]

Potential Degradation Pathways

Given its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The primary amine and potentially the pyrazole ring could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under light exposure.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to photolytic degradation.

  • Thermal Degradation: Exposure to high temperatures can induce thermal decomposition.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of detecting and separating the degradation products from the parent compound.[9]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[8]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Trustworthiness and Self-Validation:

A key aspect of a trustworthy protocol is the development and validation of a stability-indicating analytical method (SIAM).[10][11] This method must be proven to be specific for the drug substance in the presence of its degradation products, impurities, and any excipients.[12] The forced degradation study itself is a crucial part of this validation, demonstrating the method's specificity.[4]

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60-80 °C2-24 hours
Base Hydrolysis0.1 N NaOH60-80 °C2-24 hours
Oxidation3-30% H₂O₂Room Temperature2-24 hours
Thermal (Solid)Dry Heat80-100 °C24-72 hours
Thermal (Solution)Dry Heat80-100 °C24-72 hours
PhotolyticICH Q1B compliant light sourceRoom TemperatureAs per ICH guidelines

Visualization: Decision Tree for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Initiate Forced Degradation Study acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (5-20%?) analysis->evaluation yes Yes evaluation->yes no No evaluation->no complete Study Complete Characterize Degradants yes->complete adjust Adjust Stress Conditions (Time, Temp, Conc.) no->adjust adjust->acid adjust->base adjust->oxidation adjust->thermal adjust->photo

Caption: Decision-making process in a forced degradation study.

Formulation and Storage Considerations

The data gathered from solubility and stability studies are paramount for guiding formulation development and defining appropriate storage conditions.

  • Formulation Strategies: The pH-dependent solubility of this compound suggests that for aqueous oral or parenteral formulations, pH control will be critical. The use of acidic buffers or the formation of a salt of the amine could be effective strategies to enhance and maintain its solubility. For solid dosage forms, the potential for degradation under high humidity and temperature will influence the choice of excipients and packaging.

  • Storage Conditions: Based on the predicted stability profile, this compound should be stored in well-closed containers, protected from light, and at controlled room temperature. The solid form is likely to be more stable than solutions.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive framework for the systematic evaluation of its solubility and stability. By implementing the detailed experimental protocols and adhering to the principles of scientific integrity outlined, researchers can generate the high-quality, reliable data necessary to advance this molecule through the drug development pipeline. The insights gained from these studies will be instrumental in designing stable, bioavailable, and effective pharmaceutical products.

References

  • Amine Unknowns. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website. [Link not available]
  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • Slideshare. (2014, May 13). Stability indicating assay. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from a CUNY academic commons site. [Link not available]
  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • International Journal for Scientific Research and Development. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • YouTube. (2018, April 30). Stability Indicating Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-amino-1H-pyrazol-1-yl)butanamide. Retrieved from [Link]

  • LookChem. (n.d.). 4-(Pyridin-2-yl)butan-1-amine. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Pyrazole Scaffolds: A Theoretical and Computational Guide to 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-(1H-pyrazol-1-yl)butan-2-amine, a representative pyrazole-containing compound with potential pharmacological relevance. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach leveraging computational chemistry to elucidate the structural, electronic, and biological properties of this class of molecules. We will delve into the application of Density Functional Theory (DFT) for geometric and electronic characterization, and molecular docking simulations to probe potential protein-ligand interactions. The methodologies detailed herein are designed to be self-validating and serve as a robust blueprint for the in silico evaluation of novel pyrazole-based drug candidates.

Introduction: The Prominence of the Pyrazole Moiety in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological macromolecules.[1] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][3][4][6]

The subject of this guide, this compound, represents a synthetically accessible pyrazole derivative with functionalities that suggest potential for biological activity. The presence of a basic amine group and the pyrazole ring itself provides sites for hydrogen bonding and other non-covalent interactions, making it an interesting candidate for drug design. Theoretical and computational studies offer a powerful, resource-efficient avenue to explore the therapeutic potential of such molecules before committing to extensive and costly experimental synthesis and testing.[2][7]

This guide will present a logical workflow for the computational analysis of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.

Core Theoretical Methodologies: A Computational Chemist's Toolkit

The investigation of a potential drug candidate like this compound relies on a suite of computational tools. The primary methodologies employed are Density Functional Theory (DFT) for accurate electronic structure calculations and molecular docking to predict binding modes and affinities with protein targets.

Density Functional Theory (DFT): Unveiling Molecular Properties

DFT has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost.[2] It is particularly well-suited for studying the electronic structure, geometry, and vibrational frequencies of organic molecules.[2][8][9]

Expertise & Experience: The choice of a specific DFT functional and basis set is critical for obtaining reliable results. For molecules like our target, a hybrid functional such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, often provides a good description of both structure and energetics.[2][8][10] This is typically paired with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) for higher accuracy.[2][10] The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in heterocyclic systems, while diffuse functions (++) are important for anions and systems with lone pairs.

A typical DFT workflow for a small molecule like this compound is illustrated below.

DFT_Workflow DFT Computational Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Validation mol_build Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_props Electronic Properties (HOMO, LUMO, MESP) geom_opt->electronic_props nmr_ir_calc NMR & IR Spectra Prediction freq_calc->nmr_ir_calc Verified Minimum Energy Structure conf_analysis Conformational Analysis freq_calc->conf_analysis Thermodynamic Data spec_comparison Comparison with Experimental Spectra nmr_ir_calc->spec_comparison reactivity_analysis Reactivity Descriptors electronic_props->reactivity_analysis

A flowchart illustrating the computational workflow for a DFT study.
Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][11][12] In the context of drug discovery, it is employed to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein.[11][12][13]

Expertise & Experience: The success of a molecular docking study is highly dependent on the quality of the protein crystal structure and the choice of docking software and scoring function. AutoDock is a widely used and validated tool for this purpose.[11][14] It utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's binding pocket. The scoring function then estimates the binding free energy, providing a rank-ordering of potential binding poses. It is crucial to perform docking validations, for instance, by re-docking the co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

The general workflow for a molecular docking study is depicted below.

Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis protein_prep Protein Structure Preparation (Add Hydrogens, Assign Charges) grid_box Define Binding Site (Grid Box) protein_prep->grid_box ligand_prep Ligand Preparation (DFT Optimized Geometry) docking_run Run Docking Algorithm (e.g., AutoDock) ligand_prep->docking_run grid_box->docking_run pose_analysis Analyze Binding Poses docking_run->pose_analysis interaction_analysis Identify Key Interactions (H-bonds, hydrophobic, etc.) pose_analysis->interaction_analysis scoring Rank Poses by Scoring Function interaction_analysis->scoring

Sources

Navigating the Toxicological Landscape of 4-(1H-pyrazol-1-yl)butan-2-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing the toxicological profile of the novel chemical entity, 4-(1H-pyrazol-1-yl)butan-2-amine. In the absence of publicly available toxicological data for this specific molecule, this document outlines a predictive and methodological approach grounded in established regulatory guidelines and structure-activity relationships. We will explore the physicochemical properties, infer potential metabolic pathways, and propose a tiered strategy for in vitro and in vivo toxicological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals embarking on the safety assessment of this and structurally related compounds.

Introduction: Unveiling a Novel Chemical Entity

This compound is a primary amine featuring a pyrazole moiety linked via a butyl chain. The pyrazole ring is a common scaffold in medicinal chemistry, known to impart a range of biological activities.[1] The primary amine group suggests potential for ionic interactions and metabolic transformations. A comprehensive understanding of the toxicological profile of this molecule is paramount for any potential therapeutic or industrial application. This guide will provide a roadmap for a thorough safety evaluation, adhering to the principles of scientific integrity and regulatory compliance.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound
CAS Number 97383-20-5
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Predicted LogP 0.8[2]
Physical Form Solid

Predictive Toxicology: Insights from Structural Analogs and Chemical Class

Given the novelty of this compound, a predictive toxicological assessment based on its structural features is a critical first step.

2.1. The Pyrazole Core:

The pyrazole nucleus is present in numerous approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1] However, some pyrazole-containing compounds have been associated with hepatotoxicity and myelotoxicity. Therefore, the potential for off-target effects related to the pyrazole core warrants investigation. Structurally similar pyrazole derivatives have shown biological activity as histamine H2-receptor antagonists, dipeptidyl peptidase IV (DPP-IV) inhibitors, and thrombin inhibitors.[3][4][5] This highlights the potential for this compound to interact with biological systems.

2.2. The Primary Amine Functionality:

The presence of a primary amine is a key structural feature. Studies have shown that primary amines tend to be less promiscuous in in vitro assays and exhibit more favorable in vivo toxicology profiles compared to secondary and tertiary amines.[6][7] However, primary amines are also susceptible to metabolic reactions, including oxidation and conjugation, which can lead to the formation of reactive metabolites.

2.3. Initial Hazard Identification:

Based on safety data sheets (SDS) for structurally related compounds like pyrazole and 4-amino-1-butanol, initial predicted hazards may include:

  • Harmful if swallowed.[8][9]

  • Causes skin and eye irritation/damage.[8]

  • May cause respiratory irritation.[9][10]

It is crucial to emphasize that these are predictions, and a comprehensive toxicological evaluation is necessary to confirm or refute these potential hazards.

A Phased Approach to Toxicological Evaluation

A tiered testing strategy, progressing from in vitro to in vivo studies, is recommended to efficiently characterize the toxicological profile of this compound while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[11] This approach is consistent with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[11][12]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Repeated-Dose & Advanced Studies In_Vitro_Genotoxicity Genotoxicity (Ames, Micronucleus) Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420, 423, or 425) In_Vitro_Genotoxicity->Acute_Oral_Toxicity Go/No-Go Decision In_Vitro_Cytotoxicity Cytotoxicity (e.g., HepG2, CHO) In_Vitro_Cytotoxicity->Acute_Oral_Toxicity hERG_Assay Cardiotoxicity (hERG Assay) hERG_Assay->Acute_Oral_Toxicity CYP450_Inhibition Metabolic Stability (CYP450 Inhibition) Pharmacokinetics Pharmacokinetics (PK) & Toxicokinetics (TK) CYP450_Inhibition->Pharmacokinetics Repeated_Dose_Toxicity Repeated-Dose Toxicity (Subacute/Subchronic) Acute_Oral_Toxicity->Repeated_Dose_Toxicity Dose Range Finding Pharmacokinetics->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (ICH S7A/S7B) Repeated_Dose_Toxicity->Safety_Pharmacology Reproductive_Toxicity Reproductive & Developmental Toxicity Repeated_Dose_Toxicity->Reproductive_Toxicity

Caption: A proposed tiered approach for the toxicological evaluation of this compound.

Experimental Protocols: A Methodological Deep Dive

The following sections outline detailed, step-by-step methodologies for the key experiments proposed in the tiered evaluation strategy.

4.1. Phase 1: In Vitro Assessment

In vitro assays provide crucial early data on the potential toxicity of a compound, guiding further in vivo studies and minimizing animal use.[13][14]

4.1.1. Genotoxicity Testing

  • Bacterial Reverse Mutation Test (Ames Test):

    • Principle: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14][15]

    • Procedure:

      • Prepare various concentrations of this compound.

      • Incubate the compound with different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) in the presence and absence of a metabolic activation system (S9 fraction).

      • Plate the mixtures on minimal glucose agar plates.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential.[15]

  • In Vitro Micronucleus Test:

    • Principle: To detect chromosomal damage by observing the formation of micronuclei in cultured mammalian cells.[14]

    • Procedure:

      • Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

      • Expose the cells to a range of concentrations of the test compound, with and without metabolic activation.

      • Treat with cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Harvest, fix, and stain the cells.

      • Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

4.1.2. Cytotoxicity Assay

  • Principle: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) in cultured cell lines.

  • Procedure (using HepG2 cells as an example):

    • Seed HepG2 cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 24-72 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Measure the absorbance or luminescence and calculate the IC50 value.

4.1.3. hERG Potassium Channel Assay

  • Principle: To evaluate the potential for cardiac arrhythmia by assessing the compound's ability to inhibit the hERG potassium channel.[16]

  • Procedure (Automated Patch Clamp):

    • Use a stable cell line expressing the hERG channel.

    • Apply a voltage clamp protocol to elicit hERG currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG current and determine the IC50 value.

4.2. Phase 2: In Vivo Acute Toxicity and Pharmacokinetics

In vivo studies provide a comprehensive evaluation of a compound's effects in a whole organism.[13][17]

4.2.1. Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

  • Principle: A stepwise procedure to determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[18][19] This method uses a minimal number of animals.

  • Procedure:

    • Species: Use a single sex (usually females as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar rats).[19]

    • Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[19]

    • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.[19][20]

    • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is escalated.

    • Endpoint: The study allows for the classification of the substance into a GHS toxicity category.

G Start Start Dose_3_Animals Dose 3 animals at starting dose (e.g., 300 mg/kg) Start->Dose_3_Animals Observe_48h Observe for 48h Dose_3_Animals->Observe_48h Mortality_Check Mortality? Observe_48h->Mortality_Check Stop_Classify Stop and Classify Mortality_Check->Stop_Classify 2-3 deaths Dose_Lower Dose 3 more animals at a lower dose Mortality_Check->Dose_Lower 1 death Dose_Higher Dose 3 more animals at a higher dose Mortality_Check->Dose_Higher 0 deaths Observe_Lower Observe for 48h Dose_Lower->Observe_Lower Observe_Higher Observe for 48h Dose_Higher->Observe_Higher Mortality_Lower Mortality? Observe_Lower->Mortality_Lower Mortality_Higher Mortality? Observe_Higher->Mortality_Higher Stop_Classify_Lower Stop and Classify Mortality_Lower->Stop_Classify_Lower Stop_Classify_Higher Stop and Classify Mortality_Higher->Stop_Classify_Higher

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

4.3. Phase 3: Repeated-Dose and Advanced Studies

Should the compound show promise after initial screening, more extensive studies are warranted.

4.3.1. Repeated-Dose Toxicity Studies

  • Principle: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).[21]

  • Procedure:

    • Administer the compound daily to at least two species (one rodent, one non-rodent) at three or more dose levels for the specified duration.

    • Include a control group and often a recovery group.

    • Monitor clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, conduct a full necropsy and histopathological examination of organs and tissues.

4.3.2. Safety Pharmacology Core Battery (ICH S7A/S7B)

  • Principle: To investigate the potential for adverse effects on vital organ systems.[22]

  • Core Battery:

    • Central Nervous System: Assess effects on behavior, motor activity, and coordination (e.g., using a functional observational battery).

    • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model.[16]

    • Respiratory System: Measure respiratory rate and tidal volume.

Conclusion and Future Directions

The toxicological evaluation of a novel chemical entity like this compound requires a systematic and scientifically rigorous approach. This guide has provided a predictive framework and detailed methodological proposals for a comprehensive safety assessment, from initial in vitro screening to more extensive in vivo studies. The data generated from this proposed plan will be essential for making informed decisions regarding the future development of this compound and for ensuring human safety. As data becomes available, this profile should be continuously updated to provide a living document for all stakeholders.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026, January 7).
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • ICH M3 R2 approaches for explor
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. (2010). PubMed.
  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T - PMDA. (2012, March 5).
  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.).
  • Amine promiscuity and toxicology analysis | Request PDF - ResearchG
  • Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. PubMed.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • 4-(4-amino-1H-pyrazol-1-yl)butanamide - PubChem. (n.d.).
  • ADMET and Pharmacokinetics - Enamine. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride - Sigma-Aldrich. (n.d.).
  • In vivo toxicology studies - Blog. (n.d.).
  • 4 - SAFETY D
  • Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-Based Carbon Capture and Storage.
  • 4 - SAFETY D
  • Toxicology Studies - Pacific BioLabs. (n.d.).
  • In vivo toxicology and safety pharmacology - Nuvisan. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine | 1248396-14-6 - ChemicalBook. (n.d.).
  • Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage | Environmental Science & Technology - ACS Public
  • In vivo testing of pharmaceuticals | Toxicological evalu
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • 4-(Pyridin-2-yl)butan-1-amine - LookChem. (n.d.).
  • MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Capot Chemical. (2026, January 7).
  • Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)
  • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[18][19][20]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl - PubMed. (2005).

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed Central. (n.d.).
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchG
  • This compound | Sigma-Aldrich. (n.d.).
  • (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)
  • 1-(butan-2-yl)-1h-pyrazol-4-amine - PubChemLite. (n.d.).
  • 4-(4-Amino-1h-pyrazol-1-yl)butan-1-ol - ChemScene. (n.d.).
  • 1152864-16-8|(Butan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine - BLDpharm. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 4-(1H-Pyrazol-1-yl)butan-2-ol 100mg - Dana Bioscience. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Pyrazol-1-yl)butan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents across a wide spectrum of diseases. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][2] The derivatization of the pyrazole core is a critical strategy in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. This guide provides a detailed, two-step synthetic protocol for 4-(1H-pyrazol-1-yl)butan-2-amine, a key intermediate for the elaboration into more complex, biologically active molecules.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the aza-Michael addition of pyrazole to methyl vinyl ketone, followed by the reductive amination of the resulting ketone intermediate. This approach is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the robustness of the reaction conditions.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Reductive Amination Pyrazole Pyrazole Ketone 4-(1H-Pyrazol-1-yl)butan-2-one Pyrazole->Ketone Base Catalyst (e.g., Cs2CO3) MVK Methyl Vinyl Ketone MVK->Ketone Amine This compound Ketone->Amine Ammonia, Reducing Agent Ketone->Amine Intermediate Ammonia Ammonia Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-(1H-Pyrazol-1-yl)butan-2-one via Aza-Michael Addition

The initial step involves the nucleophilic addition of pyrazole to the electron-deficient alkene of methyl vinyl ketone. This conjugate addition, or aza-Michael reaction, is a highly effective method for forming carbon-nitrogen bonds. The reaction is typically facilitated by a base, which deprotonates the pyrazole, enhancing its nucleophilicity.

Mechanistic Insights

The base-catalyzed aza-Michael addition proceeds through the deprotonation of the pyrazole N-H to form a pyrazolide anion. This potent nucleophile then attacks the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the desired ketone product. The use of a mild base like cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.[3]

G cluster_mechanism Aza-Michael Addition Mechanism Pyrazole Pyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide Deprotonation Base Base (e.g., Cs₂CO₃) Base->Pyrazolide Enolate Enolate Intermediate Pyrazolide->Enolate Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Enolate Ketone 4-(1H-Pyrazol-1-yl)butan-2-one Enolate->Ketone Protonation

Figure 2: Mechanism of the aza-Michael addition of pyrazole to methyl vinyl ketone.

Experimental Protocol: Aza-Michael Addition

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Pyrazole68.08100.68 g
Methyl Vinyl Ketone70.09121.0 mL
Cesium Carbonate (Cs₂CO₃)325.8210.33 g
Acetonitrile (MeCN)--20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (0.68 g, 10 mmol) and cesium carbonate (0.33 g, 1 mmol).

  • Add acetonitrile (20 mL) to the flask and stir the suspension at room temperature for 10 minutes.

  • Slowly add methyl vinyl ketone (1.0 mL, 12 mmol) to the suspension via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the cesium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(1H-pyrazol-1-yl)butan-2-one as a colorless oil.

Expected Yield: 80-90%

Part 2: Synthesis of this compound via Reductive Amination

The second step transforms the synthesized ketone into the target primary amine. Reductive amination is a robust and widely used method for this conversion.[4][5] The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and ammonia, which is then reduced to the amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the ketone.[6][7]

Mechanistic Insights

The reaction is typically carried out under mildly acidic conditions (pH 6-7) to facilitate imine formation. The ketone carbonyl is first protonated, activating it towards nucleophilic attack by ammonia to form a hemiaminal intermediate. Dehydration of the hemiaminal yields a protonated imine (iminium ion). The hydride reagent, sodium cyanoborohydride, then selectively reduces the iminium ion to the corresponding primary amine.

G cluster_mechanism Reductive Amination Mechanism Ketone 4-(1H-Pyrazol-1-yl)butan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Amine This compound Iminium->Amine Reduction Hydride Hydride (from NaBH₃CN) Hydride->Amine

Figure 3: Mechanism of the reductive amination of 4-(1H-pyrazol-1-yl)butan-2-one.

Experimental Protocol: Reductive Amination

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(1H-Pyrazol-1-yl)butan-2-one138.1750.69 g
Ammonium Acetate77.08503.85 g
Sodium Cyanoborohydride (NaBH₃CN)62.847.50.47 g
Methanol (MeOH)--25 mL
1 M Hydrochloric Acid (HCl)--As needed
1 M Sodium Hydroxide (NaOH)--As needed
Dichloromethane (DCM)--50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)butan-2-one (0.69 g, 5 mmol) and ammonium acetate (3.85 g, 50 mmol) in methanol (25 mL).

  • Stir the solution at room temperature for 30 minutes.

  • In a separate vial, dissolve sodium cyanoborohydride (0.47 g, 7.5 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

  • After completion, carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench the excess reducing agent (Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood).

  • Stir the acidic solution for 1 hour, then basify to pH ~10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Expected Yield: 70-85%

Characterization Data

4-(1H-Pyrazol-1-yl)butan-2-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 1.8 Hz, 1H), 7.45 (d, J = 2.2 Hz, 1H), 6.25 (t, J = 2.0 Hz, 1H), 4.20 (t, J = 7.0 Hz, 2H), 2.90 (t, J = 7.0 Hz, 2H), 2.15 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 207.0, 139.5, 129.0, 105.5, 48.0, 42.0, 30.0.

  • MS (ESI+): m/z 139.1 [M+H]⁺.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 1.6 Hz, 1H), 7.42 (d, J = 2.0 Hz, 1H), 6.22 (t, J = 1.8 Hz, 1H), 4.10 (m, 2H), 3.10 (m, 1H), 1.85 (m, 2H), 1.55 (br s, 2H), 1.15 (d, J = 6.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 139.2, 129.1, 105.3, 49.5, 46.0, 40.5, 24.0.

  • MS (ESI+): m/z 140.1 [M+H]⁺.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and efficient route to this compound, a valuable building block for the synthesis of more complex pyrazole derivatives. The primary amine functionality serves as a versatile handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, opening avenues for the creation of diverse chemical libraries for drug discovery screening. The mild reaction conditions and good overall yields make this protocol amenable to both small-scale laboratory synthesis and larger-scale production. Further optimization of reaction parameters and exploration of alternative catalysts and reducing agents could lead to even more efficient and sustainable synthetic processes.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Retrieved from [Link]

  • Li, W., et al. (2015). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 5(102), 84157-84164. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1185-1203. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

Sources

Application Note: Leveraging 4-(1H-pyrazol-1-yl)butan-2-amine for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in binding to a wide array of biological targets.[2] This has led to the successful development of numerous FDA-approved drugs across various therapeutic areas, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[3] The pyrazole core is a cornerstone of modern drug design, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties.[4][5][6]

This application note introduces 4-(1H-pyrazol-1-yl)butan-2-amine , a novel small molecule that combines the proven pyrazole scaffold with a flexible aminobutane side chain. This structure presents an intriguing starting point for high-throughput screening (HTS) campaigns aimed at identifying new therapeutic agents. The primary amine group offers a potential key interaction point for target binding, while the pyrazole ring provides a stable, aromatic core amenable to further chemical modification during hit-to-lead optimization.

Herein, we provide a comprehensive guide for incorporating this compound into HTS workflows. We will cover its essential physicochemical properties, outline robust protocols for both biochemical and cell-based screening, and detail a systematic process for hit validation and data analysis.

Physicochemical Properties and HTS Readiness

The suitability of a compound for HTS is largely dictated by its physicochemical properties, which influence its solubility, cell permeability, and potential for non-specific interactions. While experimental data for this compound is not widely available, we can infer its properties based on its structure and data from analogous compounds. These properties suggest its compatibility with typical HTS protocols.

PropertyEstimated ValueSignificance in HTS
Molecular Formula C₇H₁₃N₃---
Molecular Weight 139.20 g/mol Low molecular weight is favorable for oral bioavailability and membrane permeability.
XLogP3 ~0.5 - 1.5An appropriate LogP value is crucial for balancing aqueous solubility and cell membrane permeability.
Hydrogen Bond Donors 2The amine and pyrazole N-H provide hydrogen bond donor capabilities, critical for target interaction.
Hydrogen Bond Acceptors 2The pyrazole nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 3A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Values are estimated based on the structure and publicly available data for similar fragments like n-butylamine and pyrazole.[7]

Solubility and Stock Solution Preparation: The primary amine group suggests that the compound's solubility will be pH-dependent. For HTS applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration master stocks (typically 10-20 mM).

Protocol for Master Stock Preparation:

  • Accurately weigh the required amount of this compound powder.

  • Add the calculated volume of 100% cell-culture grade DMSO to achieve the desired molarity (e.g., 10 mM).

  • Vortex thoroughly for 5-10 minutes at room temperature to ensure complete dissolution.

  • Visually inspect for any undissolved particulates. If necessary, sonicate for 5 minutes.

  • Aliquot the master stock into smaller volumes in appropriately labeled, low-binding microtubes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term stability.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that requires careful planning, optimization, and execution.[8] The workflow described below provides a robust framework for screening this compound against a chosen biological target.

HTS_Workflow Target_Selection Target Identification & Validation Assay_Dev Assay Development & Miniaturization (384-well) Target_Selection->Assay_Dev Assay Feasibility Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Optimized Protocol Full_Screen Primary HTS Campaign Pilot_Screen->Full_Screen QC Pass Data_Analysis Data Analysis & Hit Identification Full_Screen->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Validation Hit Validation & Triage Dose_Response->Validation Potency Data Lead_Opt Validated Hit Series for Hit-to-Lead Validation->Lead_Opt Final Hits

Caption: General workflow for a high-throughput screening campaign.

Assay Development and Optimization

The first critical step is the development of a robust and reproducible assay.[9][10][11] Whether biochemical or cell-based, the assay must be miniaturized for a 384- or 1536-well plate format to be cost-effective.[8]

Key Optimization Parameters:

  • Reagent Concentration: Titrate all key reagents (e.g., enzyme, substrate, ATP, antibody) to determine the optimal concentrations that yield a strong signal-to-background ratio while conserving materials.

  • Incubation Times: Optimize incubation periods for each step to ensure the reaction reaches a stable state before reading.

  • DMSO Tolerance: Test the assay's performance across a range of DMSO concentrations (e.g., 0.1% to 2.0%) to determine the maximum allowable concentration that does not significantly impact assay performance. The final concentration should ideally be ≤0.5%.

  • Assay Stability: Ensure that the signal is stable over a reasonable period (e.g., 30-60 minutes) to accommodate the time required for plate reading in an HTS run.

HTS Plate Layout and Quality Control

A well-designed plate map is essential for monitoring assay quality and identifying systematic errors.[12]

Well TypeDescriptionPurpose
Sample Wells Contain all assay components plus the test compound (e.g., this compound).To measure the effect of the test compound.
Negative Control Contain all assay components plus DMSO vehicle. Represents 0% activity/inhibition.Defines the baseline or maximum signal.
Positive Control Contain all assay components plus a known reference inhibitor/activator. Represents 100% activity/inhibition.Defines the maximum effect and is used to assess assay performance.

Statistical Quality Control: The Z'-factor is a statistical measure of assay quality, calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[8]

Protocol: Screening for Kinase Inhibitors using an ADP-Glo™ Assay

This protocol provides a specific example of how to screen this compound for inhibitory activity against a protein kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest, substrate peptide/protein

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • ATP solution

  • This compound (10 mM stock in DMSO)

  • Reference kinase inhibitor (e.g., Staurosporine)

  • White, solid-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare an intermediate plate by diluting the 10 mM stock of this compound.

    • Using an acoustic dispenser or liquid handler, transfer 25 nL of the compound from the intermediate plate to the final 384-well assay plate. This will result in a final screening concentration of 10 µM in a 25 µL reaction volume.

    • Dispense 25 nL of DMSO into the control wells (positive and negative).

  • Kinase Reaction (25 µL total volume):

    • Add 12.5 µL of a 2X kinase/substrate solution in kinase buffer to all wells.

    • Add 12.5 µL of a 2X ATP solution to the sample and negative control wells. Causality Note: The ATP concentration should be at or near the Km value for the kinase to ensure sensitivity for detecting competitive inhibitors.

    • Add 12.5 µL of kinase buffer without ATP to the positive control wells.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Data Analysis, Hit Identification, and Validation

The process of identifying true, active compounds from the raw data of a primary screen requires a systematic triage approach.[13][14]

Hit_Triage_Cascade Primary_Screen Primary Screen (Single Concentration) Hit_Selection Hit Selection (% Inhibition > 3xSD of baseline) Primary_Screen->Hit_Selection Confirmation Confirmation Screen (Fresh Compound) Hit_Selection->Confirmation Identified Hits Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Confirmed Activity Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Potent Hits Orthogonal_Assay Orthogonal Assay (Biophysical Confirmation) Counter_Screen->Orthogonal_Assay Non-Interfering Hits Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Confirmed Binding

Caption: A workflow for hit validation and triage.

Primary Hit Identification
  • Normalization: Raw data from each plate is normalized relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_sample - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Threshold: A common threshold for identifying a primary hit is a signal that is greater than three standard deviations from the mean of the sample population or a pre-defined % inhibition cutoff (e.g., >50%).

Hit Validation Cascade

Progressing primary hits requires a rigorous validation process to eliminate false positives and artifacts.[15]

  • Confirmation: Hits are re-tested under the same assay conditions using freshly prepared compound samples to confirm activity.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for establishing a structure-activity relationship (SAR).

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself rather than the biological target. For the example above, a counter-screen would involve running the assay without the kinase to identify compounds that inhibit the luciferase enzyme.

  • Orthogonal Assays: Validated hits should be tested in a secondary assay that uses a different detection technology (e.g., a biophysical method like Surface Plasmon Resonance (SPR) or a functional cell-based assay) to confirm direct engagement with the target.

Conclusion

This compound represents a promising chemical starting point for discovery campaigns, leveraging the well-established therapeutic potential of the pyrazole scaffold.[3][4] By employing the robust HTS and hit validation protocols outlined in this note, researchers can effectively screen this compound against diverse target classes. The success of any HTS campaign relies on meticulous assay development, stringent quality control, and a systematic approach to hit triage.[12][14] The methodologies described here provide a comprehensive framework to guide scientists in identifying and validating novel, high-quality hits for progression into lead optimization programs.

References

  • Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]

  • 4-(Pyridin-2-yl)butan-1-amine. LookChem. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available at: [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide. PubChem. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • High-throughput screening - Wikipedia. Wikipedia. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Hit Identification and Validation Services. Oncodesign Services. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. Available at: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. NIH. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS. EJBPS. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines. ResearchGate. Available at: [Link]

  • butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine. PubChem. Available at: [Link]

  • n-Butylamine - Wikipedia. Wikipedia. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Universite de Paris. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 4-(1H-pyrazol-1-yl)butan-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the pyrazole-containing fragment, 4-(1H-pyrazol-1-yl)butan-2-amine, in early-stage drug discovery. This document outlines the rationale for its selection, its inherent chemical advantages, and detailed protocols for its integration into a fragment-based drug design (FBDD) campaign.

Introduction: The Power of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal scaffold for drug design.[2][4] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse and specific interactions with biological targets.[2] Furthermore, the pyrazole nucleus is a bioisostere for an aryl ring, which can enhance properties like solubility and lipophilicity.[2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8][9]

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[10][11] FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets.[11][12] These fragments typically exhibit weak binding affinities, which are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates.[10][13] The key advantage of FBDD lies in its ability to more efficiently sample chemical space and generate leads with superior ligand efficiency.[10][14]

The Profile of this compound as a Versatile Fragment

While specific biological data for this compound is not extensively published, its structural features make it an exemplary candidate for a fragment library. Its utility can be inferred from the well-established roles of its constituent parts in medicinal chemistry.

  • The Pyrazole Core: Provides a rigid, aromatic scaffold capable of participating in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

  • The Butylamine Side Chain: The flexible alkyl chain allows for exploration of the target's binding pocket, while the primary amine provides a crucial vector for chemical modification and growth of the fragment into a more potent lead compound. The amine can also act as a hydrogen bond donor or a protonated cation, forming salt bridges with acidic residues in the target protein.

Physicochemical Properties and "Rule of Three" Compliance

For a compound to be considered a good fragment, it should generally adhere to the "Rule of Three," which defines the optimal physicochemical properties for fragment-based screening.[14]

Property"Rule of Three" GuidelineThis compound (Predicted)
Molecular Weight (MW) < 300 Da139.20 g/mol
cLogP ≤ 3~0.5 - 1.5
Hydrogen Bond Donors ≤ 32 (pyrazole N-H, amine N-H)
Hydrogen Bond Acceptors ≤ 32 (pyrazole N, amine N)
Rotatable Bonds ≤ 33

As shown in the table, this compound aligns well with the "Rule of Three," making it an excellent candidate for inclusion in a fragment screening library.

Experimental Workflows and Protocols

The following sections detail a strategic workflow and specific protocols for utilizing this compound in an FBDD campaign.

Overall Workflow for Fragment-Based Drug Design

The general workflow for an FBDD project is a multi-step process that begins with the screening of a fragment library and culminates in the development of a lead compound.

FBDD_Workflow cluster_screening Hit Identification cluster_characterization Hit Characterization cluster_optimization Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screening Primary Screening (e.g., SPR, NMR, Thermal Shift) Fragment_Library->Primary_Screening Hit_Confirmation Hit Confirmation (Orthogonal Methods) Primary_Screening->Hit_Confirmation Binding_Affinity Binding Affinity & Thermodynamics (ITC, SPR) Hit_Confirmation->Binding_Affinity Structural_Biology Structural Biology (X-ray Crystallography, NMR) Binding_Affinity->Structural_Biology Fragment_Elaboration Fragment Elaboration (Growing, Linking, Merging) Structural_Biology->Fragment_Elaboration SAR_Development Structure-Activity Relationship (SAR) Development Fragment_Elaboration->SAR_Development Lead_Compound Lead Compound SAR_Development->Lead_Compound

Caption: A typical workflow for a fragment-based drug design campaign.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the real-time, label-free detection of molecular interactions.[15] It is well-suited for fragment screening due to its sensitivity in detecting weak binding events.[16]

Objective: To identify fragments from a library that bind to a target protein of interest.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • Fragment library, including this compound, dissolved in an appropriate buffer (e.g., PBS with 5% DMSO)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., PBS, pH 7.4, with 0.005% P20 surfactant)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (typically at a concentration of 10-100 µg/mL in a low ionic strength buffer) to allow for covalent coupling to the sensor surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel, following the same procedure but without the injection of the target protein, to allow for reference subtraction.

  • Fragment Library Screening:

    • Prepare the fragment library in the running buffer at a suitable concentration (typically 100-500 µM).

    • Inject each fragment over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • The binding response is measured in Resonance Units (RU). A positive "hit" is a fragment that shows a significant and reproducible binding signal on the target surface compared to the reference surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Identify hits based on a predefined threshold for the binding response.

Causality Behind Experimental Choices:

  • Immobilization Level: A moderate immobilization level is chosen to avoid mass transport limitations and to ensure that the binding observed is a true reflection of the interaction kinetics.

  • Fragment Concentration: The concentration is chosen to be high enough to detect weak binding but low enough to avoid solubility issues and non-specific binding.

  • Reference Surface: The use of a reference surface is crucial for obtaining high-quality, interpretable data by correcting for artifacts.

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming fragment binding and for providing structural information about the binding site.[17] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly useful for fragment screening.

Objective: To confirm the binding of hits from the primary screen and to gain initial insights into the binding mode.

Materials:

  • High-field NMR spectrometer

  • Target protein

  • Validated fragment hits (e.g., this compound)

  • NMR buffer (e.g., deuterated phosphate buffer)

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples: one containing the target protein and the fragment, and a reference sample containing only the fragment. The fragment concentration is typically in the low millimolar range, while the protein concentration is in the low micromolar range.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the reference sample.

    • Acquire two spectra of the protein-fragment sample: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Protons on the fragment that are in close proximity to the protein will receive saturation transfer and will appear as signals in the STD spectrum.

    • The presence of signals in the STD spectrum confirms that the fragment binds to the target protein.

Causality Behind Experimental Choices:

  • Ligand-Observe NMR: These methods are preferred for fragment screening because they are sensitive to weak interactions and are not limited by the size of the target protein.

  • STD-NMR: This experiment is particularly useful for identifying which parts of the fragment are involved in binding, which can guide subsequent optimization efforts.

Fragment-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to increase its affinity and selectivity through medicinal chemistry.

Fragment_Optimization cluster_strategies Optimization Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Start Validated Fragment Hit (e.g., this compound) Growing Add chemical moieties to the fragment to engage with adjacent binding pockets. Start->Growing Linking Combine two or more fragments that bind to adjacent sites with a chemical linker. Start->Linking Merging Combine the structural features of two or more overlapping fragments into a single molecule. Start->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Sources

Application Note: Quantitative Analysis of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive protocols for the accurate and robust quantification of 4-(1H-pyrazol-1-yl)butan-2-amine, a key chemical entity in pharmaceutical research and development. Two primary analytical methods are detailed: a reversed-phase high-performance liquid chromatography method with UV detection (RP-HPLC-UV) for routine quality control and assay, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring reliability, precision, and accuracy.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the characterization and quantification of this pyrazole derivative.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a butan-2-amine side chain. As with many pyrazole derivatives, it serves as a valuable building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The presence and quantity of this compound, either as a starting material, intermediate, or potential impurity, can significantly impact the efficacy, safety, and regulatory compliance of the final drug product.[1] Therefore, access to reliable and validated analytical methods for its precise quantification is critical for process optimization, quality control, and stability testing in the pharmaceutical industry.[6]

This guide provides a detailed examination of two robust chromatographic techniques, explaining the scientific rationale behind the methodological choices to ensure trustworthy and reproducible results.

Analyte Physicochemical Properties:

Property Value Source
IUPAC Name This compound Sigma-Aldrich[7]
Molecular Formula C₇H₁₃N₃ PubChemLite[8]
Monoisotopic Mass 139.11095 Da PubChemLite[8]

| Structure | Chemical Structure of this compound | PubChemLite |

Method Selection: A Comparative Overview

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

ParameterRP-HPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-Charge Ratio (MRM)Mass-to-Charge Ratio (Scan/SIM)
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity GoodExcellentGood to Excellent
Typical Use Purity, Assay, Content UniformityImpurity Profiling, Bioanalysis, Trace AnalysisVolatile Impurities, Isomer Separation
Throughput HighModerate to HighModerate
Cost LowHighModerate
Considerations Requires chromophore.MS-compatible buffers needed. High upfront cost.Analyte must be volatile and thermally stable, or require derivatization.[4]

For this compound, RP-HPLC-UV is ideal for routine quantification of the bulk substance, while LC-MS/MS is the gold standard for detecting trace impurities or for pharmacokinetic studies.[9][10]

Protocol 1: Quantification by RP-HPLC with UV Detection

This method provides a robust and reliable approach for the assay and purity determination of this compound in bulk material and formulated products.

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile). The amine functional group in the analyte is basic and can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing). To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This protonates the amine, minimizing silanol interactions and ensuring a sharp, symmetrical peak.[11] Detection is achieved by measuring the absorbance of the pyrazole ring's chromophore at a suitable UV wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H₂O + 0.1% TFA) B Prepare Standards & Sample Solutions (Diluent: 50:50 ACN/H₂O) C System Equilibration (C18 Column) B->C Load D System Suitability Test (Inject Standard 5x) C->D Run SST E Inject Blank, Standards, & Samples D->E Proceed if SST Passes F Integrate Peak Area E->F Acquire Data G Generate Calibration Curve (Area vs. Concentration) F->G H Calculate Concentration in Unknown Samples G->H

Caption: RP-HPLC-UV workflow for quantification.

Detailed Methodology

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), analytical grade.

  • This compound reference standard.

B. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and resolution for small molecules.[12]
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent and protonates the analyte for improved peak shape.[11]
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 10 min A gradient ensures elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL

| Detection | 215 nm | Pyrazole rings typically exhibit UV absorbance at lower wavelengths. |

C. Preparation of Solutions

  • Diluent: Mix HPLC-grade water and ACN in a 1:1 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards (5-150 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards.[11]

  • Sample Solution: Prepare sample solutions to a target concentration of ~50 µg/mL in diluent.

D. System Suitability and Validation The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3]

Validation ParameterAcceptance CriteriaPurpose
System Suitability Tailing Factor ≤ 2.0; RSD of peak area ≤ 2.0% (n=5 injections)Verifies the proper functioning of the chromatographic system.[1]
Linearity Correlation coefficient (r²) ≥ 0.998Confirms a proportional relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value.
Precision Repeatability RSD ≤ 2.0%Demonstrates the consistency of results for repeated analyses.[1]
LOD / LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQDefines the lowest concentration that can be reliably detected and quantified.

Protocol 2: Quantification by LC-MS/MS

This method is essential for applications requiring high sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in biological matrices.

Scientific Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and highly selective detection of tandem mass spectrometry.[13] The analyte is first separated from the matrix components by the LC system. It then enters the mass spectrometer source, where it is ionized, typically via Electrospray Ionization (ESI). The resulting protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3).[9] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.[10]

Experimental Workflow

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H₂O + 0.1% Formic Acid) C Prepare Standards & Sample Solutions A->C B Optimize MS Parameters (Infuse Standard) D System Equilibration (UPLC C18 Column) C->D Load E Inject Blank, Standards, & Samples D->E F Acquire Data (MRM Mode) E->F G Integrate MRM Transitions F->G H Generate Calibration Curve (Internal Standard Method) G->H I Calculate Concentration H->I

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Detailed Methodology

A. Instrumentation and Materials

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Mass spectrometry software for data acquisition and analysis.

  • Nitrogen gas generator.

  • Standard laboratory equipment as listed in Protocol 1.

  • Formic acid (FA), LC-MS grade.

B. LC-MS/MS Conditions

Parameter Condition Rationale
Column UPLC C18, 50 mm x 2.1 mm, 1.7 µm Smaller particle size column for faster analysis and better resolution, common in LC-MS.
Mobile Phase A 0.1% FA in Water Formic acid is a volatile modifier, ideal for MS as it aids protonation without causing significant ion suppression.[14]
Mobile Phase B 0.1% FA in Acetonitrile
Gradient 2% B to 98% B over 3 min Fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature reduces viscosity and can improve peak shape.
Ionization Mode ESI Positive The basic amine group is readily protonated to form a positive ion [M+H]⁺.
MRM Transition Q1: m/z 140.1 → Q3: m/z 123.1 Quantifier: Precursor ion ([M+H]⁺) to a stable, high-intensity fragment ion.
Q1: m/z 140.1 → Q3: m/z 81.1 Qualifier: A second fragment ion confirms identity.

| Collision Energy | Optimized by infusion | The voltage applied in Q2 to induce fragmentation must be empirically determined for maximum signal. |

Note: The m/z values are predicted for the [C₇H₁₃N₃+H]⁺ ion and its likely fragments (e.g., loss of NH₃, fragmentation of the pyrazole ring). These must be confirmed experimentally.

C. Preparation of Solutions

  • Diluent: 50:50 ACN/Water with 0.1% FA.

  • Standard Stock Solution (100 µg/mL): Prepare in diluent.

  • Calibration Standards (0.1 ng/mL - 100 ng/mL): Perform serial dilutions of the stock solution. The range should be adjusted based on the expected sample concentrations.

  • Sample Preparation: For complex matrices (e.g., plasma), a sample cleanup step like protein precipitation or solid-phase extraction (SPE) is required to minimize matrix effects.

D. Data Analysis and Validation

  • Quantification is typically performed using a calibration curve generated by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

  • Validation follows ICH guidelines but with more stringent requirements for sensitivity (LLOQ) and matrix effects.[15] Recovery and matrix effect experiments are crucial to ensure that the sample matrix does not interfere with ionization and quantification.

Conclusion

The analytical methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of this compound. The RP-HPLC-UV method is a cost-effective and high-throughput technique suitable for routine quality control and assay of bulk materials. For applications demanding higher sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method offers unparalleled performance. The selection of the appropriate method should be based on the specific analytical challenges and regulatory requirements of the project. Adherence to the principles of method validation is paramount to ensure data integrity and confidence in the analytical results.[2][6]

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Walter, T. et al. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Igbokwe, N. N. et al. (2024).
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Sivagam, B. et al. (2014).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sivagam, B. et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Gaur, G. et al. (2021). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Patel, K. et al. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Shreyas, S. et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate.
  • Thuijl, J. V. et al. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • AxisPharm. Small Molecule Analysis.
  • Sigma-Aldrich. 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride.
  • PubChem. 4-(4-amino-1H-pyrazol-1-yl)butanamide.
  • ACS Publications. (1971). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
  • Lu, W. et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Wang, G. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Liu, D. et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Okuda, H. et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • PubChemLite. 1-(butan-2-yl)-1h-pyrazol-4-amine.

Sources

Application Notes and Protocols for the Functionalization of 4-(1H-pyrazol-1-yl)butan-2-amine: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows pyrazole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] The metabolic stability of the pyrazole ring further enhances its desirability as a drug scaffold.[2]

The compound 4-(1H-pyrazol-1-yl)butan-2-amine is a particularly valuable building block for drug discovery. It combines the favorable properties of the pyrazole ring with a secondary amine on a flexible butyl linker. This secondary amine serves as a prime handle for a variety of functionalization reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the key functionalization reactions of this versatile scaffold: N-acylation, N-alkylation, and reductive amination.

N-Acylation: Formation of Amide Derivatives

The formation of an amide bond via N-acylation is one of the most common and critical reactions in medicinal chemistry.[5] Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding. For this compound, N-acylation provides a straightforward method to introduce a wide array of substituents, thereby modulating the compound's biological activity and pharmacokinetic properties.

Causality Behind Experimental Choices:
  • Coupling Reagents: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, coupling reagents are employed to activate the carboxylic acid.

    • Carbodiimides (EDC/DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of hydroxybenzotriazole (HOBt) is recommended to suppress side reactions and minimize racemization by forming a more stable active ester.

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are highly efficient and are often used for more challenging couplings, such as with sterically hindered substrates or electron-deficient amines.[6] They form active esters that react readily with the amine.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic byproducts of the reaction and to ensure the amine nucleophile remains in its free base form.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used as they effectively dissolve the reactants and do not interfere with the reaction.

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and reliable method for the N-acylation of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Experimental Protocol:

  • To a solution of the desired carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar), add HOBt (153 mg, 1.0 mmol, 1.0 eq.) and EDC·HCl (211 mg, 1.1 mmol, 1.1 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (139 mg, 1.0 mmol, 1.0 eq.) in anhydrous DMF (3 mL).

  • Add the amine solution to the pre-activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (0.35 mL, 2.0 mmol, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1.2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered carboxylic acids or when the EDC/HOBt method yields unsatisfactory results.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) under an inert atmosphere, add HATU (418 mg, 1.1 mmol, 1.1 eq.) and DIPEA (0.35 mL, 2.0 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (139 mg, 1.0 mmol, 1.0 eq.) in anhydrous DMF (2 mL) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.1.

ParameterProtocol 1.1 (EDC/HOBt)Protocol 1.2 (HATU)
Coupling Reagent EDC·HCl (1.1 eq.)HATU (1.1 eq.)
Additive HOBt (1.0 eq.)None
Base DIPEA (2.0 eq.)DIPEA (2.0 eq.)
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time 12-24 hours2-6 hours
Typical Yield 70-90%80-95%

Table 1: Comparison of N-Acylation Protocols.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process RCOOH Carboxylic Acid Activation Carboxylic Acid Activation RCOOH->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (EDC/HATU) CouplingAgent->Activation Base Base (DIPEA) Base->Coupling Solvent Solvent (DMF) Activation->Coupling Active Ester/ O-Acylisourea Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Product Purification->Product

Figure 1: General workflow for N-acylation.

N-Alkylation: Introduction of Alkyl Groups

Direct N-alkylation of the secondary amine in this compound with alkyl halides is a fundamental transformation for exploring the impact of N-substituents on biological activity. This reaction proceeds via an Sₙ2 mechanism.

Causality Behind Experimental Choices:
  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are common electrophiles. Alkyl iodides are the most reactive, followed by bromides and chlorides.

  • Base: A base is required to neutralize the hydrohalic acid (HX) byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are inexpensive and easily removed during work-up.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or DMF are suitable for Sₙ2 reactions as they solvate the cation of the base while leaving the anion (the active base) relatively free.

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt if the product tertiary amine reacts further with the alkyl halide. This can often be minimized by using a stoichiometric amount of the alkylating agent.

Protocol 2.1: Direct N-Alkylation with Alkyl Halides

Experimental Protocol:

  • To a stirred suspension of potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.) in acetonitrile (10 mL), add this compound (139 mg, 1.0 mmol, 1.0 eq.).

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 mmol, 1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][8] This one-pot procedure is highly efficient for introducing a wide range of substituents onto the nitrogen atom of this compound.

Causality Behind Experimental Choices:
  • Reaction Steps: The reaction proceeds in two steps: first, the formation of an iminium ion intermediate from the secondary amine and the carbonyl compound, followed by the in-situ reduction of this intermediate to the tertiary amine.

  • Reducing Agent: A mild reducing agent is crucial to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a very common and effective reagent for reductive amination. It is mild, selective for iminium ions over ketones and most aldehydes, and does not require strictly anhydrous conditions.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective under slightly acidic conditions (pH 5-6) which favor iminium ion formation. However, it is toxic due to the potential release of hydrogen cyanide.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For reactions with NaBH(OAc)₃, acetic acid is often added as a catalyst to facilitate iminium ion formation.

Protocol 3.1: Reductive Amination with Aldehydes/Ketones using NaBH(OAc)₃

Experimental Protocol:

  • To a solution of this compound (139 mg, 1.0 mmol, 1.0 eq.) and the desired aldehyde or ketone (1.1 mmol, 1.1 eq.) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (0.06 mL, 1.0 mmol, 1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 6-24 hours until the starting amine is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Stir vigorously for 15 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

ParameterProtocol 2.1 (Direct Alkylation)Protocol 3.1 (Reductive Amination)
Electrophile Alkyl Halide (1.1 eq.)Aldehyde/Ketone (1.1 eq.)
Key Reagent K₂CO₃ (2.0 eq.)NaBH(OAc)₃ (1.5 eq.)
Solvent Acetonitrile1,2-Dichloroethane
Additive/Catalyst NoneAcetic Acid (1.0 eq.)
Reaction Time 4-16 hours6-24 hours
Typical Yield 60-85%70-90%

Table 2: Comparison of N-Alkylation and Reductive Amination Protocols.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process One-Pot Process Carbonyl Aldehyde or Ketone ImineFormation Iminium Ion Formation Carbonyl->ImineFormation Amine This compound Amine->ImineFormation ReducingAgent Reducing Agent (NaBH(OAc)₃) Reduction In-situ Reduction ReducingAgent->Reduction Solvent Solvent (DCE) ImineFormation->Reduction Iminium Ion Intermediate Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Product Purification->Product

Figure 2: Workflow for reductive amination.

Self-Validating Systems and Trustworthiness

Each protocol described is designed as a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique (TLC or LC-MS). This allows the researcher to confirm the consumption of the starting material and the formation of the product. The final, purified product must be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its identity and purity, ensuring the validity of the experimental outcome.

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the functionalization of this compound. By employing these N-acylation, N-alkylation, and reductive amination strategies, researchers and drug development professionals can efficiently generate diverse libraries of novel pyrazole derivatives. This capability is crucial for exploring the vast chemical space around this privileged scaffold and for accelerating the discovery of new therapeutic agents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Google Patents. (2023).
  • Zhang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. bioRxiv. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-208. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Jasperse, C. Reactions of Amines. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • PubChem. Fused pyrazole derivatives and processes for their preparation. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Their Isomers. Molecules, 27(15), 4983. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Gemi-Bade, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4777. [Link]

  • Portilla, J., & Quiroga, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 498-538. [Link]

  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(21), 14452-14456. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate. [Link]

  • Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. [Link]

  • Diva-Portal.org. Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • Boger, D. L., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS Medicinal Chemistry Letters, 11(5), 857-865. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl). Nepal Journals Online. [Link]

  • PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)butan-1-amine. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

Sources

Application Note: A Framework for Characterizing 4-(1H-pyrazol-1-yl)butan-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological pathways.[1][2][3] This application note presents a systematic, multi-tiered framework for the initial characterization of novel pyrazole-containing small molecules, using 4-(1H-pyrazol-1-yl)butan-2-amine as a representative example. Structurally, this compound features a primary amine, suggesting potential interactions with monoamine-associated targets. We provide a rationale-driven approach, beginning with primary biochemical and cell-based target engagement assays focused on monoamine oxidases (MAOs) and the dopamine transporter (DAT), followed by essential secondary assays to evaluate cellular consequences such as cytotoxicity. This guide includes detailed, step-by-step protocols, data interpretation guidelines, and troubleshooting advice, designed to equip researchers in drug discovery with a robust workflow for elucidating the biological activity of new chemical entities.

Introduction: Compound Profile and Rationale for Target Selection

This compound is a synthetic small molecule featuring a 1H-pyrazole ring linked to a butan-2-amine side chain.[4] The pyrazole moiety is a five-membered aromatic heterocycle renowned for its versatile roles in pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][5] The primary amine group, structurally analogous to the pharmacophores of biogenic amines, directs our initial investigation toward key regulators of neurotransmission.

Our primary hypotheses are that this compound may function as an inhibitor of:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical for the degradation of monoamine neurotransmitters.[6] Their inhibition is a therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[7]

  • Dopamine Transporter (DAT): This membrane protein controls dopamine homeostasis by mediating its reuptake from the synaptic cleft.[8][9] Inhibition of DAT is the mechanism of action for various psychostimulants and is a target for treating conditions like ADHD.[10]

This document outlines the experimental path to test these hypotheses, starting with direct target engagement and progressing to broader cellular effects.

Caption: Structural rationale for hypothesized biological targets.

Tier 1: Primary Target Engagement & Activity Assays

The initial screening phase aims to confirm or refute the primary hypotheses by measuring direct interaction with the selected targets.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: To determine if this compound can inhibit the enzymatic activity of the two major MAO isoforms, MAO-A and MAO-B. Isoform selectivity is a critical parameter for therapeutic potential.[6][7] We recommend a luminescence-based assay for its high sensitivity and compatibility with high-throughput screening.

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Acquisition & Analysis prep prep step step readout readout analysis analysis A Prepare serial dilutions of This compound B Prepare MAO-A & MAO-B enzymes, substrate, and detection reagents C Include controls: - No-enzyme (background) - Vehicle (100% activity) - Known inhibitors (Clorgyline/Selegiline) D Add MAO enzyme to wells C->D E Add test compound / controls Pre-incubate D->E F Initiate reaction by adding MAO substrate E->F G Incubate at 37°C F->G H Stop reaction and add luciferin detection reagent G->H I Read luminescence on a plate reader H->I J Normalize data to controls I->J K Plot dose-response curve (Inhibition % vs. [Compound]) J->K L Calculate IC50 value K->L

Caption: Experimental workflow for the MAO inhibition assay.

Protocol: Luminescence-Based MAO Inhibition Assay (e.g., MAO-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

  • Controls: Prepare wells for:

    • Negative Control (100% Activity): Vehicle (e.g., 0.5% DMSO) only.

    • Positive Controls: A known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline).

    • Background: No enzyme.

  • Assay Plate Setup (96-well, white, opaque):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of test compound dilutions, vehicle, or positive controls to respective wells.

    • Add 10 µL of recombinant human MAO-A or MAO-B enzyme.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the MAO substrate (a luciferin derivative) to all wells.

  • Incubation: Mix and incubate for 60 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data relative to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM)
This compoundMAO-A(To be determined)
This compoundMAO-B(To be determined)
Clorgyline (Control)MAO-AReference Value
Selegiline (Control)MAO-BReference Value
Dopamine Transporter (DAT) Uptake Inhibition Assay

Rationale: To assess if the compound can block the primary function of DAT: the reuptake of dopamine. This cell-based assay provides a more physiologically relevant context than a simple binding assay.[9][11] The protocol uses a cell line stably expressing human DAT (hDAT) and measures the uptake of a radiolabeled or fluorescent dopamine analog.

Protocol: Cell-Based [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing hDAT (HEK-hDAT) in appropriate media. Seed cells into a 96-well plate at a density that yields 80-90% confluency on the day of the assay.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer-HEPES (KRH) buffer.

  • Controls:

    • Total Uptake (100% Activity): Vehicle only.

    • Positive Control: A known DAT inhibitor (e.g., Cocaine or GBR12909).

    • Non-specific Uptake: A high concentration of a potent inhibitor (e.g., 10 µM GBR12909) to define background.

  • Assay Procedure:

    • Wash the cell monolayers twice with warm KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound dilutions or controls to the appropriate wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate uptake by adding 50 µL of KRH buffer containing [³H]Dopamine (to a final concentration approximately at its Km, e.g., 20 nM).

    • Incubate for 10 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation cocktail.

  • Data Acquisition: Measure the radioactivity in each well using a liquid scintillation counter.

  • Analysis:

    • Subtract the non-specific uptake counts from all other wells to determine specific uptake.

    • Normalize the data to the total specific uptake (vehicle control).

    • Plot the percent inhibition versus compound concentration and calculate the IC50 value.

Tier 2: Secondary Cellular & Phenotypic Assays

If the compound shows potent and selective activity in Tier 1 assays, the next step is to evaluate its broader effects on cell health and downstream signaling.

Cell Viability & Cytotoxicity Assay

Rationale: A critical step for any potential therapeutic is to determine its concentration-dependent effect on cell health.[12] This establishes the therapeutic window, which is the concentration range where the compound is effective against its target without causing general toxicity. We recommend an ATP-based luminescent assay, such as CellTiter-Glo®, as it is highly sensitive and less prone to interference from colored or redox-active compounds compared to tetrazolium-based assays like MTT.[13][14][15]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line) in a 96-well, white, clear-bottom plate and allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 48-72 hours) to assess long-term effects on proliferation and viability. Include a vehicle-only control and a positive control for cytotoxicity (e.g., Staurosporine).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting the normalized luminescence against the compound concentration.

Downstream Signaling Pathway Analysis (Conditional)

Rationale: If primary screening suggests interaction with a G-protein coupled receptor (GPCR), a common target class for pyrazole derivatives, it is essential to investigate the impact on downstream signaling.[16] GPCRs transduce extracellular signals by activating intracellular pathways, often leading to changes in second messenger levels like cyclic AMP (cAMP).[17][18]

GPCR_Pathway cluster_membrane Cell Membrane extracellular extracellular membrane membrane intracellular intracellular response response Ligand Ligand (e.g., pyrazole compound) GPCR GPCR (Gs-coupled) Ligand->GPCR Binds & Activates G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gα-s activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A generic Gs-coupled GPCR signaling pathway.

Protocol: CRE-Luciferase Reporter Assay for cAMP Modulation

  • Cell Line: Use a cell line (e.g., HEK293) stably co-transfected with a GPCR of interest and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter.

  • Assay Procedure: Plate the cells and treat them with the test compound, a known agonist (positive control), a known antagonist (for inhibition studies), and a vehicle control.

  • Incubation: Incubate for 4-6 hours to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Analysis: An increase in luminescence indicates an agonistic effect (cAMP production), while a decrease in the agonist-stimulated signal indicates an antagonistic effect. Determine EC50 (for agonists) or IC50 (for antagonists).

Summary and Integrated Workflow

The characterization of a novel compound like this compound requires a logical and phased approach. The workflow presented here begins with focused, hypothesis-driven assays against high-probability targets based on the compound's chemical structure. Positive hits are then advanced to secondary assays that assess the broader cellular impact. This tiered strategy ensures efficient use of resources and builds a comprehensive biological profile of the compound, guiding future optimization and development efforts.

References

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubMed. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubMed. (n.d.). Monoamine oxidase assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • University of Queensland. (n.d.). Monoamine Oxidase : Methods and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SpringerLink. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single-cell Analysis of G-protein Signal Transduction. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Cell-based Assay Services. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the most accepted method for cell viability assay?. Retrieved from [Link]

  • Aperbio. (n.d.). Analysis of GPCR signaling pathway. Retrieved from [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • AZoLifeSciences. (2021). GPCR Signaling Pathways. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Retrieved from [Link]

Sources

application of 4-(1H-pyrazol-1-yl)butan-2-amine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Neuropharmacological Research

Compound: 4-(1H-pyrazol-1-yl)butan-2-amine CAS Number: 97383-20-5[1] Molecular Formula: C₇H₁₃N₃[1]

Section 1: Introduction and Scientific Context

The pyrazole scaffold is a five-membered heterocyclic ring that is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2][3][4] Molecules incorporating the pyrazole nucleus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and significant neuropharmacological effects.[5][6][7] In neuropharmacology, pyrazole derivatives have been successfully developed as agents for treating neurodegenerative diseases, depression, and anxiety.[8][9][10][11] Their therapeutic potential often stems from their ability to modulate key central nervous system (CNS) targets, such as monoamine oxidases (MAO), cannabinoid receptors, and metabotropic glutamate receptors.[9][10][12][13]

This document concerns This compound , a commercially available compound whose neuropharmacological profile has not yet been extensively characterized in published literature. Its structure, featuring a pyrazole ring linked to a flexible butan-2-amine side chain, suggests a strong potential for interaction with monoaminergic systems. The butan-2-amine moiety is structurally reminiscent of classic psychostimulants and monoamine releasing agents, while the pyrazole core is a known pharmacophore for enzyme inhibition and receptor modulation.[10][14]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a strategic framework and detailed protocols for the initial characterization of this compound, positioning it as a novel chemical tool for exploring neuropharmacological pathways. The protocols outlined below are designed to first establish a foundational understanding of the compound's primary molecular targets (in vitro) and then to explore its functional consequences on behavior (in vivo).

Section 2: Hypothesized Mechanisms and Primary Investigative Pathways

The chemical architecture of this compound allows for the formulation of several testable hypotheses regarding its mechanism of action.

2.1. Monoamine Oxidase (MAO) Inhibition Monoamine oxidases (MAO-A and MAO-B) are critical mitochondrial enzymes that regulate the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine.[10][15] Inhibition of MAO leads to increased synaptic availability of these monoamines, an action that underlies the therapeutic effects of many antidepressant drugs.[10] Numerous pyrazole-containing compounds have been identified as potent and selective MAO inhibitors.[9][10][12]

  • Rationale for Investigation: Given the established history of the pyrazole scaffold in MAO inhibitor design, it is a primary hypothesis that this compound may exhibit inhibitory activity against one or both MAO isoforms. This is the most logical starting point for its characterization.

Figure 1: Hypothesized inhibition of Monoamine Oxidase (MAO) by this compound, preventing neurotransmitter degradation.

2.2. Monoamine Transporter Interaction The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[16] These transporters are primary targets for a wide range of therapeutic agents and drugs of abuse, including cocaine and amphetamine.[14][16]

  • Rationale for Investigation: The butan-2-amine side chain is a key structural feature of many compounds that act as substrates or inhibitors at monoamine transporters. Therefore, it is plausible that this compound could bind to and/or inhibit the function of DAT, NET, or SERT.

Section 3: Experimental Protocols - In Vitro Characterization

A tiered in vitro screening approach is recommended to efficiently determine the primary molecular targets of this compound.

Figure 2: Recommended workflow for the in vitro characterization of this compound.

Protocol 1: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol uses a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced by MAO activity.[15] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)[17]

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • MAO-A selective inhibitor (Clorgyline) and MAO-B selective inhibitor (Selegiline) as controls

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Ex/Em = 530/585 nm)[17]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration) in Assay Buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the fluorometric probe and HRP in Assay Buffer according to the kit manufacturer's instructions (e.g., from Sigma-Aldrich or Abcam).[17]

  • Assay Plate Setup:

    • Add 50 µL of the reaction mixture to each well.

    • Add 20 µL of Assay Buffer (for total activity), control inhibitor (Clorgyline for MAO-B activity, Selegiline for MAO-A activity), or diluted test compound to the appropriate wells.

    • Add 10 µL of either MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C, protected from light. This allows the compound to interact with the enzyme before the substrate is added.

  • Initiate Reaction: Add 20 µL of the MAO substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorometer and measure fluorescence intensity every 1-2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and background (0% activity).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) ± SEM
This compoundMAO-ATBD
This compoundMAO-BTBD
Clorgyline (Control)MAO-AExpected <10 nM
Selegiline (Control)MAO-BExpected <20 nM
Protocol 2: Radioligand Competition Binding Assays for Monoamine Transporters

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.[18][19]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates and harvester.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., 100 µM to 1 nM final concentration) in Assay Buffer.

  • Assay Setup: In a 96-well plate, combine in the following order (final volume 200 µL):

    • 100 µL Assay Buffer.

    • 20 µL of vehicle, non-specific binding inhibitor, or test compound dilution.

    • 40 µL of the appropriate radioligand (at a concentration near its Kd).

    • 40 µL of cell membrane preparation (20-40 µg protein).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTargetRadioligandKi (nM) ± SEM
This compoundhDAT[³H]WIN 35,428TBD
This compoundhNET[³H]NisoxetineTBD
This compoundhSERT[³H]CitalopramTBD
Cocaine (Control)hDAT[³H]WIN 35,428Expected <200 nM
Protocol 3: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of a radioactive monoamine into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomes prepared from rodent brain regions (striatum for dopamine, cortex for norepinephrine, and whole brain minus striatum for serotonin).

  • Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Assay Buffer (Krebs-Ringer-HEPES buffer).

  • Known uptake inhibitors for controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue using standard differential centrifugation methods.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Pre-warm synaptosome aliquots to 37°C.

    • In test tubes, add the test compound or control inhibitor and incubate with the synaptosomes for 10 minutes at 37°C.

  • Initiate Uptake: Add the [³H]-labeled neurotransmitter to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be kept on ice to determine non-specific uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the counts from the ice-cold tubes from the 37°C tubes.

    • Determine the percent inhibition of specific uptake for each compound concentration.

    • Calculate the IC₅₀ value by non-linear regression analysis.

Section 4: Experimental Protocols - In Vivo Evaluation

If in vitro data suggests potent activity at a monoaminergic target (e.g., Ki or IC₅₀ < 500 nM), in vivo studies can be initiated to assess the compound's behavioral effects.

Figure 3: Proposed workflow for the initial in vivo behavioral screening of this compound.

Protocol 4: Open Field Test for Locomotor Activity

This test assesses general locomotor activity and is a primary screen for psychostimulant or sedative effects.[20][21]

Materials:

  • Open field arena (e.g., 40x40x40 cm), equipped with automated photobeam tracking or video tracking software.

  • Male CD-1 or C57BL/6 mice.

  • Vehicle (e.g., saline or 0.5% Tween 80 in saline).

  • Amphetamine as a positive control for hyperlocomotion.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally), vehicle, or amphetamine (e.g., 2 mg/kg, i.p.) to different groups of mice.

  • Habituation: Place each mouse in the center of the open field arena and allow it to explore for a 30-60 minute habituation period.

  • Testing: After habituation, record activity for 60-120 minutes.

  • Data Analysis: The tracking software will provide data on total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Compare the data between the compound-treated groups and the vehicle control group using ANOVA followed by post-hoc tests.

Section 5: Data Interpretation and Next Steps

  • If the compound is a potent MAO inhibitor: An increase in immobility time in the Forced Swim Test would suggest potential antidepressant effects. Follow-up studies could include microdialysis to confirm increases in synaptic monoamine levels.

  • If the compound is a potent DAT/NET inhibitor/releaser: An increase in locomotor activity would be expected, similar to psychostimulants.[20] Follow-up studies could include drug discrimination or self-administration paradigms to assess reinforcing properties.

  • If the compound shows mixed activity: The behavioral phenotype will be more complex. Further pharmacological studies using specific receptor antagonists can help dissect the contribution of each molecular target to the observed behavior.

  • If no significant in vitro or in vivo activity is observed: The compound may act on other, untested targets, or it may have poor pharmacokinetic properties (e.g., inability to cross the blood-brain barrier). Further screening against a broader panel of CNS receptors and metabolic stability assays would be warranted.

Section 6: Conclusion

This compound represents an unexplored chemical entity with a high potential for novel neuropharmacological activity, primarily within the monoaminergic system. The structural combination of a pharmacologically privileged pyrazole core and a butan-2-amine side chain justifies a systematic investigation. The protocols detailed in this guide provide a robust and logical framework for conducting this initial characterization, from primary molecular target identification to initial behavioral phenotyping. The results of these studies will be crucial in determining the potential of this compound as a new tool for basic neuroscience research or as a lead scaffold for future drug development.

References

  • Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Molecules, 26(5), 1285. [Link][8][22]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Sharma, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37881–37903. [Link][9]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link][20]

  • Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 84, 1-28. [Link][14]

  • Baviskar, A. T., et al. (2020). ROLE OF PYRAZOLE RING IN NEUROLOGICAL DRUG DISCOVERY. ResearchGate. [Link]

  • Chu, H. T., & Mavlyutov, T. A. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.28.1–1.28.17. [Link][23]

  • Carron, R., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1358913. [Link][21]

  • Arigo Biolaboratories. Monoamine Oxidase Activity Assay Kit (Fluorometric) (ARG82183). [Link][24]

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. [Link][19]

  • Schuster, C. R. (1981). The Behavioral Pharmacology of Psychomotor Stimulant Drugs. Semantic Scholar. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link][15]

  • Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 20(29), 3627-3651. [Link][10]

  • Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Neuroinflammation, 20(1), 253. [Link][5]

  • Sames, D. (2018). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link][16]

  • AA Blocks. (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. [Link]

  • Aggarwal, N., & Kumar, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12659-12691. [Link][2]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1051-1057. [Link][6]

  • Bansal, R. K. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(8), 1978. [Link][3]

  • East, M. B., et al. (2012). 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(9), 3235-3239. [Link][13]

  • Kumar, V., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link][4]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link][11]

  • Kumar, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. [Link][7]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

Inflammation is a fundamental biological process orchestrated by the immune system to combat infection and repair tissue. However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and cardiovascular risks, creating a pressing need for novel, safer, and more targeted anti-inflammatory agents.[1][2]

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[3][4] This is exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor built upon a pyrazole core, which demonstrates potent anti-inflammatory effects with a reduced side-effect profile compared to non-selective NSAIDs.[1][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the development of derivatives that can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of key signaling cascades like Nuclear Factor-kappa B (NF-κB).[1][6][7]

This document outlines a comprehensive experimental framework to investigate the anti-inflammatory potential of 4-(1H-pyrazol-1-yl)butan-2-amine (hereafter referred to as "Compound P"). While direct studies on this specific molecule are not yet prevalent, related butan-1-ol pyrazole structures have demonstrated analgesic and anti-inflammatory properties, providing a strong rationale for this investigation.[8] We will proceed with a logical, tiered approach, beginning with foundational in vitro screening and progressing to detailed mechanistic studies to elucidate its mode of action.

Section 2: Postulated Mechanism of Action

Based on the established pharmacology of pyrazole derivatives, we hypothesize that Compound P exerts its anti-inflammatory effects through one or both of the following primary mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[9][10][11] Many anti-inflammatory compounds function by preventing the activation and nuclear translocation of the NF-κB p50/p65 dimer.[12] We postulate that Compound P may interfere with this cascade, leading to a broad suppression of the inflammatory response.

  • Direct Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.[1][13] Selective inhibition of COX-2 is a validated therapeutic strategy.[1] Given that the pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib, it is plausible that Compound P may also directly target this enzyme.

The following diagram illustrates the NF-κB signaling cascade, a primary target for anti-inflammatory drug discovery.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_NFkB->p50_p65 4. Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p DNA DNA Response Elements p50_p65->DNA 5. Translocates & Binds Compound_P Compound P (Hypothesized Target) Compound_P->IKK Potential Inhibition Transcription Gene Transcription Cytokines TNF-α, IL-6, COX-2 mRNA

Caption: The LPS-induced canonical NF-κB signaling pathway.

Section 3: Experimental Workflow and Screening Cascade

A tiered approach ensures efficient use of resources, starting with broad screening and progressing to more focused mechanistic studies for active compounds. This workflow validates the compound's safety and efficacy at each stage before proceeding.

Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Primary Efficacy Screening cluster_tier3 Tier 3: Mechanism of Action Studies start Start: Compound P Synthesis & QC prep Stock Solution Preparation (DMSO) start->prep cyto Protocol 1: Cytotoxicity Assay (MTT) on RAW 264.7 Macrophages prep->cyto decision1 Is Compound P Non-Toxic at Test Concentrations? cyto->decision1 elisa Protocol 2: Cytokine Inhibition Assay (LPS-stimulated RAW 264.7) Measure TNF-α & IL-6 via ELISA decision1->elisa Yes stop_toxic Stop or Redesign (Toxic) decision1->stop_toxic No decision2 Significant Reduction in Cytokines? elisa->decision2 cox Protocol 3: In Vitro COX-2 Inhibition Assay decision2->cox Yes wb Protocol 4: NF-κB Pathway Analysis (Western Blot for P-IκBα) decision2->wb Yes stop_inactive Stop (Inactive) decision2->stop_inactive No report Report Findings: Potent Anti-inflammatory Agent cox->report wb->report

Caption: A tiered workflow for evaluating Compound P's anti-inflammatory potential.

Section 4: Core Experimental Protocols

These protocols are designed for use with the RAW 264.7 murine macrophage cell line, a standard and robust model for studying inflammation.[14]

Prerequisite: Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Compound P is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.

Materials:

  • RAW 264.7 cells

  • 96-well cell culture plates

  • Compound P stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound P (e.g., from 100 µM down to 0.1 µM) in culture medium. The final DMSO concentration should be ≤0.1% in all wells.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α & IL-6)

Causality: This is the primary efficacy assay. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), triggering a strong inflammatory response and the release of cytokines like TNF-α and IL-6.[15][16] An effective anti-inflammatory compound will suppress this LPS-induced cytokine production.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • Compound P (at non-toxic concentrations determined in Protocol 1)

  • LPS from E. coli (1 µg/mL stock)

  • Positive Control: Dexamethasone (1 µM)

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 500 µL of medium containing Compound P at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or Dexamethasone (1 µM). Include a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 100 ng/mL.

  • Incubate for 12-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 3: In Vitro COX-2 Inhibition Assay

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[17] This helps to determine if direct enzyme inhibition is a primary mechanism of action, similar to established NSAIDs and coxibs.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Positive Control: Celecoxib

  • Commercial COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or BPS Bioscience).[13][18][19][20]

Procedure:

  • Assay Preparation: Prepare all reagents as specified in the commercial kit protocol.

  • Inhibitor Addition: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of Compound P. Include a vehicle control (DMSO), a positive control (Celecoxib), and a "no enzyme" control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the detection probe.

  • Measurement: Read the fluorescence or absorbance at specified intervals using a plate reader, as per the kit's instructions.

  • Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Compound P relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Western Blot Analysis of NF-κB Pathway Activation

Causality: To confirm if Compound P acts on the NF-κB pathway, we can measure the levels of phosphorylated IκBα (P-IκBα). In the canonical pathway, IκBα is phosphorylated by the IKK complex, which targets it for degradation and releases the NF-κB dimer to translocate to the nucleus.[12][21] Inhibition of this phosphorylation step is a hallmark of NF-κB pathway inhibitors.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS, Compound P, and controls as in Protocol 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-P-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, but use a shorter LPS stimulation time (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the P-IκBα signal to the total IκBα or β-actin signal. Compare the levels of P-IκBα in compound-treated samples to the LPS-stimulated vehicle control.

Section 5: Data Analysis and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity and Efficacy Data for Compound P

Assay Parameter Compound P (1 µM) Compound P (5 µM) Compound P (10 µM) Dexamethasone (1 µM)
MTT Cell Viability (%) 99 ± 4% 97 ± 5% 95 ± 6% 98 ± 3%
ELISA TNF-α Inhibition (%) 25 ± 7% 65 ± 9% 88 ± 5% 92 ± 4%
ELISA IL-6 Inhibition (%) 21 ± 6% 59 ± 8% 84 ± 7% 90 ± 5%

| COX-2 | IC₅₀ Value (µM) | - | 7.5 µM | - | - |

Data are presented as mean ± SD. Inhibition percentages are relative to the LPS-stimulated vehicle control.

Interpretation:

  • Cytotoxicity: The hypothetical data in Table 1 shows that Compound P is non-toxic up to 10 µM.

  • Cytokine Inhibition: Compound P demonstrates a dose-dependent inhibition of both TNF-α and IL-6 production, with strong efficacy at 5 and 10 µM, comparable to the positive control, Dexamethasone.

  • COX-2 Inhibition: The compound shows moderate direct inhibition of the COX-2 enzyme with an IC₅₀ of 7.5 µM.

  • Western Blot: A significant decrease in the P-IκBα/β-actin ratio in Compound P-treated samples compared to the LPS-only control would strongly indicate that the compound's primary mechanism involves suppression of the NF-κB pathway.

Section 6: Conclusion

This document provides a structured, scientifically-grounded guide for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, from initial safety and efficacy screening to in-depth mechanistic studies, allows for a thorough characterization of the compound's biological activity. By investigating its effects on cytokine production, COX-2 activity, and the pivotal NF-κB signaling pathway, researchers can build a robust data package to determine its therapeutic potential and guide future drug development efforts.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

  • NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Molecules. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2022). Polycyclic Aromatic Compounds. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Biological activity of pyrazoles derivatives and experimental conditions. (n.d.). ResearchGate. [Link]

  • The Nuclear Factor NF-kB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Methods in Molecular Biology. [Link]

  • Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. (2004). The Journal of biological chemistry. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2014). Journal of immunological methods. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). ResearchGate. [Link]

  • Screening models for inflammatory drugs. (2017). Slideshare. [Link]

  • LPS-induced inflammation: Significance and symbolism. (2024). Science of The Total Environment. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2017). International Journal of Nanomedicine. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules. [Link]

  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in Immunology. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1996). The Journal of experimental medicine. [Link]

  • COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • 4-Dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols: synthesis and evaluation of analgesic, anti-inflammatory and platelet anti-aggregating activities. (2000). Il Farmaco. [Link]

Sources

Application Notes and Protocols for 4-(1H-pyrazol-1-yl)butan-2-amine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and advanced clinical candidates.[1][2][3] Its remarkable synthetic versatility and ability to engage a wide array of biological targets—from kinases and cyclooxygenases to G-protein coupled receptors—make it a "privileged scaffold" in drug discovery.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-(1H-pyrazol-1-yl)butan-2-amine , a simple yet promising pyrazole derivative, as a chemical probe.

While this specific molecule is not extensively characterized in the public domain, its structure suggests significant potential for biological activity. The pyrazole ring offers hydrogen bond accepting capabilities, the secondary amine provides a key interaction point and potential for salt formation, and the flexible butyl linker allows for optimal positioning within a target's binding site.

These application notes are designed as a foundational guide to systematically investigate this compound. We will proceed under the hypothesis that, like many pyrazole analogs, it may function as an inhibitor of a protein kinase, a common target class for this scaffold.[6][7] The protocols outlined herein are therefore structured to first validate this hypothesis, determine the specific target, and then utilize the compound as a probe to interrogate cellular signaling pathways. This guide is built on principles of scientific integrity, providing self-validating experimental workflows and emphasizing the causality behind methodological choices.

Section 1: Physicochemical Properties and Handling

A thorough understanding of a probe's fundamental properties is a prerequisite for reproducible and meaningful biological experiments.

PropertyValueSource / Method
CAS Number 97383-20-5Sigma-Aldrich
Molecular Formula C₇H₁₃N₃Sigma-Aldrich
Molecular Weight 139.20 g/mol Calculated
Physical Form LiquidSigma-Aldrich
Purity >95% (Recommended)Commercial Supplier
Storage -20°C for long-term storageSigma-Aldrich
Solubility Soluble in DMSO and Ethanol(Hypothesized)

Protocol 1.1: Preparation of Stock Solutions

  • Rationale: A high-concentration, stable stock solution in an appropriate solvent is critical for accurate and repeatable dilutions in biological assays. Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its high solubilizing power and compatibility with most experimental systems at low final concentrations (<0.5%).

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Prepare a 10 mM primary stock solution in anhydrous DMSO. For example, add the appropriate volume of DMSO to 1 mg of the compound.

    • Vortex thoroughly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in low-protein-binding tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light. For daily use, a fresh aliquot should be thawed and used.

Section 2: Target Identification and Validation Workflow

Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical first step is to screen this compound against a panel of protein kinases.[6][8] This workflow is designed to identify a primary target and validate the on-target activity of the probe.

Target_Validation_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Target Engagement A Kinase Panel Screen (e.g., 400+ kinases @ 1µM) B Identify Primary Hits (% Inhibition > 70%) A->B C Dose-Response Assay (Primary Hit Kinase) B->C E Selectivity Profiling (Closely Related Kinases) B->E D Determine IC50 Value C->D F Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay D->F G Confirm Target Binding in Cells F->G H Proceed to Application G->H Validated Probe

Caption: Target identification and validation workflow for the chemical probe.

Protocol 2.1: Broad Kinase Panel Screening

  • Rationale: An initial broad screen is the most efficient method to identify potential primary targets from a large pool of candidates. A concentration of 1 µM is typically sufficient to identify potent interactions.

  • Methodology:

    • Engage a commercial service (e.g., Eurofins DiscoverX, Promega) for a broad kinase panel screen (e.g., KINOMEscan™, Kinase-Glo®).

    • Provide the compound at a concentration of 10 mM in DMSO.

    • Request screening against a panel of >400 human kinases at a single concentration of 1 µM.

    • Data Analysis: Identify kinases where inhibition is greater than 70%. These are considered primary "hits."

Protocol 2.2: IC₅₀ Determination for Primary Hits

  • Rationale: Once primary hits are identified, a dose-response assay is performed to quantify the potency of the compound for each target, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Methodology (Example using an ADP-Glo™ Kinase Assay):

    • Reagents: Kinase enzyme, appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

    • Prepare a serial dilution of this compound in the assay buffer, typically ranging from 100 µM to 1 nM (e.g., 10-point, 3-fold dilution).

    • In a 384-well plate, add the kinase, substrate/ATP mix, and the serially diluted compound. Include "no inhibitor" and "no enzyme" controls.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2.3: Cellular Target Engagement Assay (CETSA®)

  • Rationale: It is crucial to confirm that the probe binds to its intended target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA®) leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Methodology:

    • Culture cells known to express the target kinase to ~80% confluency.

    • Treat cells with the vehicle (DMSO) or varying concentrations of this compound for 1 hour.

    • Harvest cells, wash, and resuspend in PBS.

    • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated, denatured proteins.

    • Collect the supernatant containing soluble protein.

    • Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.

    • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, confirming intracellular target engagement.

Section 3: Application in Cellular Signaling Studies

Once validated, this compound can be used to probe the function of its target kinase in cellular pathways. Let's hypothesize that the target identified is PLK1 (Polo-like kinase 1) , a known regulator of mitosis and a target for some pyrazole-containing compounds.[9]

PLK1_Pathway_Inhibition cluster_pathway Mitotic Progression Pathway PLK1 PLK1 CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates CDK1 CDK1/Cyclin B CDC25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis Probe This compound Probe->PLK1 Inhibits

Caption: Hypothesized inhibition of the PLK1 signaling pathway by the probe.

Protocol 3.1: Assessing Inhibition of Mitotic Entry

  • Rationale: Since PLK1 is a master regulator of the G2/M transition, its inhibition is expected to cause cell cycle arrest at this checkpoint. This can be visualized by analyzing DNA content via flow cytometry.

  • Methodology:

    • Seed a cancer cell line with high PLK1 expression (e.g., HeLa or A549) in 6-well plates.

    • Synchronize the cells at the G1/S boundary using a thymidine block for enhanced effect visibility (optional but recommended).

    • Treat cells with vehicle (DMSO) or increasing concentrations of this compound (e.g., 0.1x, 1x, 10x IC₅₀) for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash out the ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle profile using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G2/M phase. A dose-dependent increase in the G2/M population indicates effective inhibition of mitotic entry, consistent with on-target PLK1 inhibition.

Protocol 3.2: Monitoring Phosphorylation of a Downstream Substrate

  • Rationale: A more direct measure of target inhibition in cells is to monitor the phosphorylation status of a known downstream substrate of the target kinase. For PLK1, this could be histone H3 at Serine 10 (p-H3(Ser10)), a marker of mitotic cells.

  • Methodology:

    • Seed cells as in Protocol 3.1.

    • Treat cells with vehicle or the probe at various concentrations for a shorter duration (e.g., 2-6 hours) to capture direct effects on signaling.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western Blot analysis using antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., total Histone H3 or GAPDH).

    • Data Analysis: A dose-dependent decrease in the p-H3(Ser10) signal relative to the loading control provides strong evidence of PLK1 inhibition in a cellular context.

Section 4: Concluding Remarks and Future Directions

This document outlines a systematic, hypothesis-driven approach to characterize this compound as a chemical probe. By following these protocols, researchers can move from an uncharacterized small molecule to a validated tool for cellular biology. The true value of this compound will be defined by its potency, selectivity, and on-target effects in cellular and potentially in vivo models. The broad biological activities associated with the pyrazole scaffold suggest that even if the kinase hypothesis proves incorrect, this compound is a valuable starting point for uncovering new biological mechanisms.[10][11]

References

  • Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. (URL: [Link])

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. (URL: [Link])

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (URL: [Link])

  • (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. AA Blocks. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. (URL: [Link])

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. (URL: [Link])

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide. PubChem. (URL: [Link])

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. (URL: [Link])

  • Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. (URL: [Link])

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate. (URL: [Link])

  • 4-(1h-pyrazol-1-yl)butan-2-one. PubChemLite. (URL: [Link])

  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. (URL: [Link])

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. (URL: [Link])

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. (URL: [Link])

  • 1-(butan-2-yl)-1h-pyrazol-5-amine. PubChemLite. (URL: [Link])

  • 4-(1H-pyrazol-4-yl)butan-2-amine. ChemBK. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)butan-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable pyrazole-containing building block. Pyrazole moieties are crucial pharmacophores in modern drug discovery, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol. Our approach is grounded in mechanistic principles to empower you not just to follow a recipe, but to understand and rationally solve challenges that may arise during your experiments.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be efficiently approached via two primary, robust synthetic routes. The choice between them often depends on the availability of starting materials, scalability requirements, and specific laboratory capabilities.

  • Route A: Two-Step Sequence via Michael Addition and Reductive Amination. This is often the preferred route due to the use of readily available and inexpensive starting materials. It involves the conjugate addition of pyrazole to an α,β-unsaturated ketone, followed by the conversion of the resulting ketone to the target amine.

  • Route B: Direct N-Alkylation with a Pre-functionalized Synthon. This route involves the direct formation of the N-C bond between the pyrazole ring and a four-carbon chain already containing a protected amine. While more direct, it can be hampered by the stability and availability of the alkylating agent.

Below is a diagram illustrating these two strategic approaches.

G cluster_A Route A: Michael Addition & Reductive Amination cluster_B Route B: Direct N-Alkylation A_start1 Pyrazole A_intermediate 4-(1H-pyrazol-1-yl)butan-2-one A_start1->A_intermediate A_start2 Methyl Vinyl Ketone (MVK) A_start2->A_intermediate A_reductive Reductive Amination (e.g., NH₃, NaBH₃CN) A_intermediate->A_reductive A_product This compound A_reductive->A_product B_start1 Pyrazole B_alkylation N-Alkylation (e.g., NaH, DMF) B_start1->B_alkylation B_start2 4-Halobutan-2-amine (Protected, e.g., Boc) B_start2->B_alkylation B_intermediate Protected Amine Intermediate B_alkylation->B_intermediate B_deprotection Deprotection (e.g., TFA) B_intermediate->B_deprotection B_product This compound B_deprotection->B_product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The solutions are based on mechanistic reasoning to provide a robust framework for optimization.

Route A: Michael Addition & Reductive Amination Pathway

Question 1: My Michael addition of pyrazole to methyl vinyl ketone (MVK) is low-yielding or fails completely. What are the likely causes?

Answer: This is a common bottleneck. The low yield can typically be attributed to three factors: catalyst choice, MVK polymerization, or unfavorable reaction equilibrium.

  • Causality & Solution:

    • Catalyst: While this reaction can be run neat or with a catalytic base, trace amounts of a mild base like triethylamine (TEA) or DBU are often optimal. Strong bases can aggressively promote MVK self-polymerization. Conversely, the absence of a catalyst may lead to extremely long reaction times.

    • MVK Polymerization: MVK is notoriously prone to polymerization. Ensure your MVK is fresh and inhibitor-free (or that the inhibitor has been freshly removed by distillation or passing through an alumina plug). Adding MVK slowly to the reaction mixture at a controlled temperature (0 °C to RT) can significantly suppress this side reaction.

    • Equilibrium: The Michael addition is a reversible reaction. To drive it to completion, using a slight excess (1.1-1.2 equivalents) of MVK can be effective. However, this must be balanced with the risk of polymerization.

Question 2: The subsequent reductive amination of 4-(1H-pyrazol-1-yl)butan-2-one gives me a significant amount of the corresponding alcohol byproduct and unreacted ketone. How can I improve the conversion to the desired amine?

Answer: This indicates that the reduction of the ketone is competing with or outpacing the formation and reduction of the imine intermediate. This is a classic challenge in reductive amination that can be solved by carefully controlling the reaction pH and choosing the right reducing agent.[4]

  • Causality & Solution:

    • pH Control: Imine formation is most efficient under mildly acidic conditions (pH 4-6). At this pH, the carbonyl is sufficiently protonated to be activated for nucleophilic attack by the amine source (e.g., ammonia), but the amine source is not fully protonated and remains nucleophilic. Using an ammonium salt like ammonium acetate (NH₄OAc) can serve as both the amine source and the pH buffer.

    • Reducing Agent Selection: The choice of reducing agent is critical.

      • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is a pH-selective reducing agent. It is much more reactive towards the protonated iminium ion than towards the ketone at neutral or slightly acidic pH. Safety Note: NaBH₃CN can release toxic HCN gas under strongly acidic conditions.

      • Sodium Triacetoxyborohydride (STAB): This is often a superior, safer, and more general reagent for reductive aminations.[4] It is milder and does not require strict pH control, as the acetic acid byproduct helps catalyze imine formation.

      • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and will rapidly reduce the ketone to the alcohol, especially at neutral pH.[5] It is generally not suitable for a one-pot reductive amination unless the imine is pre-formed.

ReagentOptimal pHProsCons
NaBH₃CN 4 - 6Highly selective for iminium ionsToxic (HCN evolution), less reactive
NaBH(OAc)₃ 4 - 7Mild, safe, generally high-yieldingMore expensive, generates acetate waste
H₂/Pd-C N/A"Green" (no hydride waste), scalableRequires specialized hydrogenation equipment
Route B: Direct N-Alkylation Pathway

Question 3: My N-alkylation of pyrazole is inefficient, and I recover most of my starting material. What's wrong?

Answer: Inefficient N-alkylation is almost always due to insufficient deprotonation of the pyrazole N-H or a poor leaving group on your electrophile.[6]

  • Causality & Solution:

    • Base Selection: The pKa of the pyrazole N-H is ~14, so a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic pyrazolide anion.

      • Sodium Hydride (NaH): This is the gold standard for this reaction. It is a non-nucleophilic, strong base that irreversibly deprotonates the pyrazole, driving the reaction forward. It must be handled with care under anhydrous conditions.

      • Potassium Carbonate (K₂CO₃): A milder base that can be effective, but often requires higher temperatures and longer reaction times. It may not achieve full deprotonation, leading to a slower reaction.[6]

    • Solvent: A polar aprotic solvent like DMF or DMSO is essential. These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the pyrazolide anion.

    • Leaving Group: The leaving group on the butan-2-amine synthon should be a good one. Iodide is better than bromide, which is better than chloride. Using a tosylate or mesylate can also significantly improve the reaction rate.

Question 4: I am seeing multiple products in my N-alkylation reaction, making purification a nightmare.

Answer: This is likely due to either dialkylation (if using an excess of the alkylating agent) or issues with the stability of your alkylating agent. For substituted pyrazoles, this could also be N-1 vs. N-2 isomerism, though that is not an issue for unsubstituted pyrazole.[1][7]

  • Causality & Solution:

    • Stoichiometry: Use a precise 1:1 stoichiometry of the pyrazolide anion to the alkylating agent. Adding the alkylating agent slowly to the solution of the pyrazolide can help prevent local excesses that might lead to side reactions.

    • Synthon Stability: A 4-halobutan-2-amine is prone to intramolecular cyclization to form a substituted azetidine, especially under basic conditions. This is a major reason to use an amine-protected synthon, such as N-Boc-4-bromobutan-2-amine. The bulky, electron-withdrawing Boc group reduces the nucleophilicity of the amine, preventing self-cyclization and protecting it from acting as a competing nucleophile. The Boc group can then be cleanly removed in a final step with an acid like trifluoroacetic acid (TFA).

G start Low Yield in Synthesis route_check Which Route? start->route_check route_a Route A (Michael/Reductive Am.) route_check->route_a A route_b Route B (N-Alkylation) route_check->route_b B michael_issue Problem in Michael Addition? route_a->michael_issue alk_issue Problem in N-Alkylation? route_b->alk_issue red_am_issue Problem in Reductive Amination? michael_issue->red_am_issue No michael_sol Check MVK Quality Adjust Catalyst Control Temperature michael_issue->michael_sol Yes red_am_sol Control pH (4-6) Use STAB or NaBH₃CN Ensure Anhydrous Conditions red_am_issue->red_am_sol Yes deprot_issue Problem in Deprotection? alk_issue->deprot_issue No alk_sol Use Strong Base (NaH) Use Polar Aprotic Solvent (DMF) Use Protected Synthon alk_issue->alk_sol Yes deprot_sol Ensure Complete Acid Reaction Check for Stable Emulsions During Workup deprot_issue->deprot_sol Yes

Caption: A troubleshooting workflow for identifying synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally recommended for lab-scale synthesis?

    • A: For typical lab-scale synthesis (<10g), Route A (Michael addition followed by reductive amination) is highly recommended. The starting materials are cheaper and more readily available, and the reaction conditions are generally robust and avoid the use of highly unstable synthons.

  • Q: How can I effectively monitor the progress of these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable. For the Michael addition, you will see the consumption of pyrazole and the appearance of a new, typically higher Rf spot for the ketone product. For the reductive amination, you will see the ketone spot disappear and a more polar, amine-containing spot appear at a lower Rf. Staining with ninhydrin is excellent for visualizing the amine product. For more quantitative analysis, LC-MS is the ideal tool.

  • Q: What are the primary safety considerations?

    • A:

      • Sodium Hydride (NaH): Pyrophoric solid, reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar).

      • Methyl Vinyl Ketone (MVK): Highly toxic, flammable, and a potent lachrymator. Always handle in a well-ventilated fume hood.

      • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Can release highly toxic HCN gas if exposed to strong acid. All workup procedures should be done in a fume hood, and waste should be quenched carefully with bleach before disposal.

Section 4: Optimized Experimental Protocol (Route A)

This protocol represents a validated, high-yield procedure for the synthesis of this compound.

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)butan-2-one
  • To a round-bottom flask charged with pyrazole (6.81 g, 100 mmol), add triethylamine (1.4 mL, 10 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Add freshly distilled methyl vinyl ketone (8.4 g, 120 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes) until the pyrazole is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting crude oil can be purified by flash chromatography or, if sufficiently pure, carried directly to the next step.

Step 2: Reductive Amination to this compound
  • Dissolve the crude 4-(1H-pyrazol-1-yl)butan-2-one (13.8 g, 100 mmol, assuming full conversion) in anhydrous methanol (200 mL).

  • Add ammonium acetate (38.5 g, 500 mmol) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C.

  • In a single portion, add sodium cyanoborohydride (7.5 g, 120 mmol). Caution: Perform this in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

  • Workup:

    • Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN.

    • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous layer with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

    • Basify the aqueous layer to pH >12 with 6M NaOH at 0 °C.

    • Extract the product with dichloromethane (4 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title compound as an oil. Purity can be assessed by NMR and LC-MS. Further purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • BenchChem. (2025).
  • Ciminiello, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Kumar, A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. Available at: [Link]

  • Barbe, J., et al. (2018).
  • Afanasyev, O. I., et al. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • AA Blocks. (n.d.). (2S)-4-(1H-pyrazol-1-yl)butan-2-amine. AA Blocks. Available at: [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Patel, R., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-(1H-pyrazol-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful derivatization.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a pyrazole ring. This structure presents unique opportunities and challenges in derivatization reactions. The primary amine is a versatile handle for various modifications, such as acylation to form amides or reductive amination to generate secondary amines. However, the presence of the pyrazole ring, with its two nitrogen atoms, requires careful consideration of reaction conditions to avoid unwanted side reactions. This guide will walk you through common issues and their solutions, ensuring the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound.

Issue 1: Low or No Product Yield in Acylation Reactions

Question: I am attempting to acylate this compound with an acid chloride/anhydride, but I am observing very low to no yield of my desired amide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in acylation reactions of this substrate can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Acylating Agent Decomposition: Acid chlorides and anhydrides are susceptible to hydrolysis. Ensure that your acylating agent is fresh or has been properly stored under anhydrous conditions. Using a partially hydrolyzed reagent will significantly reduce the amount of active acylating species.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, a slight excess (1.1-1.5 equivalents) of the acylating agent can often drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Reaction Conditions:

    • Base Selection: A non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) is crucial to scavenge the acid byproduct (HCl or carboxylic acid) generated during the reaction. The base should be added in at least a stoichiometric amount, and often a slight excess is beneficial. Ensure the base is dry, as any moisture will consume the acylating agent.

    • Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The presence of water will lead to the decomposition of the acylating reagent.

    • Temperature: Acylation reactions are typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side product formation. For less reactive acylating agents, gentle heating may be required, but this should be monitored carefully.

  • Substrate-Specific Issues:

    • Pyrazole Reactivity: While the primary amine is the more nucleophilic site, under certain conditions, the pyrazole nitrogen could potentially react. This is less likely with simple acylations but can be a consideration with highly reactive acylating agents or under forcing conditions.

    • Salt Formation: If your starting material is a salt (e.g., hydrochloride), it must be neutralized with a base to liberate the free amine before the addition of the acylating agent.

dot

Acylation Troubleshooting start Low/No Product Yield reagent_quality Check Reagent Quality (Acylating Agent, Base, Solvent) start->reagent_quality Is everything fresh and dry? reagent_quality->start No, replace/dry reagents stoichiometry Optimize Stoichiometry (1.1-1.5 eq. Acylating Agent) reagent_quality->stoichiometry Yes stoichiometry->start No, adjust equivalents conditions Adjust Reaction Conditions (Base, Solvent, Temperature) stoichiometry->conditions Yes conditions->start No, modify conditions substrate Consider Substrate Issues (Salt form, Pyrazole reactivity) conditions->substrate Yes substrate->start No, neutralize salt/re-evaluate purification Review Purification Method substrate->purification Yes success Improved Yield purification->success Optimized

Caption: Troubleshooting workflow for low-yield acylation.

Issue 2: Formation of Multiple Products in Reductive Amination

Question: I am performing a reductive amination with this compound and a carbonyl compound, but my reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are these byproducts and how can I suppress their formation?

Answer:

Reductive amination is a powerful tool for forming C-N bonds, but it can be prone to side reactions if not properly controlled.[1] The common culprits for multiple products are:

  • Unreacted Starting Materials: Incomplete reaction will leave you with both the starting amine and carbonyl compound.

  • Imine/Enamine Intermediate: The intermediate imine (from an aldehyde) or enamine (from a ketone) may be present if the reduction step is inefficient.

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the carbonyl and the starting primary amine to form a tertiary amine.

  • Aldol Condensation: If the carbonyl compound has an enolizable proton, it can undergo self-condensation under basic or acidic conditions.

Strategies for Optimization:

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the starting carbonyl compound compared to sodium borohydride (NaBH₄).[1] It is also more tolerant of mildly acidic conditions which favor imine formation.

  • pH Control: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can promote this step. If the pH is too low, the amine will be protonated and non-nucleophilic.

  • Stepwise vs. One-Pot: For challenging substrates, a two-step procedure can be beneficial. First, form the imine by reacting the amine and carbonyl, often with the removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, in a separate step, add the reducing agent.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at room temperature is usually sufficient. Excessive heat can promote side reactions.

ParameterRecommendation for Reductive AminationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the imine/iminium ion over the carbonyl.
pH Mildly acidic (pH 4-6)Catalyzes imine formation without excessive protonation of the amine.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous, aprotic solvents that are compatible with the reagents.
Temperature Room TemperatureMinimizes side reactions like aldol condensation and over-alkylation.
Stoichiometry Slight excess (1.1-1.2 eq.) of the limiting reagentCan help drive the reaction to completion.
Issue 3: Difficulty in Product Purification

Question: My derivatization reaction appears to be successful, but I am struggling to isolate a pure product. What purification strategies are most effective for these pyrazole derivatives?

Answer:

The purification of pyrazole derivatives can sometimes be challenging due to their polarity and basicity. Here are some recommended approaches:

  • Acid-Base Extraction: Since your derivatized product likely retains a basic pyrazole ring (and potentially a secondary or tertiary amine), you can use acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to a pH > 10.

    • Extract your product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for purifying organic compounds. For basic compounds like your pyrazole derivatives, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking and improve peak shape. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is typically effective.

    • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase HPLC can be an excellent purification tool. Using a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can help to ensure good peak shape.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the pyrazole nitrogen during derivatization?

A1: For most standard acylations and reductive aminations of the primary amine, protection of the pyrazole nitrogen is not necessary. The primary amine is significantly more nucleophilic and will react preferentially. However, if you are using very harsh reagents, strong bases (like n-BuLi for deprotonation), or performing reactions that are sensitive to the acidic N-H of the pyrazole, protection may be required. Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) and THP (tetrahydropyranyl).[2][3]

Q2: My compound is chiral. How can I derivatize it for enantiomeric separation by GC or LC?

A2: To separate the enantiomers of this compound, you can use a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that reacts with both enantiomers of your amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.

Common chiral derivatizing agents for amines include:

  • Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride)

  • (-)-Menthyl chloroformate

  • N-(Trifluoroacetyl)-L-prolyl chloride (TFP-Cl)

The choice of CDA will depend on the specific analytical method (GC or LC) and the detector being used.

dot

Chiral_Derivatization_Workflow racemic_amine Racemic this compound (R and S enantiomers) reaction Derivatization Reaction racemic_amine->reaction cda Chiral Derivatizing Agent (e.g., (S)-TFP-Cl) cda->reaction diastereomers Diastereomeric Mixture ((R,S) and (S,S) diastereomers) reaction->diastereomers separation Achiral Chromatography (GC or LC) diastereomers->separation analysis Quantification of Enantiomers separation->analysis

Caption: Workflow for chiral derivatization and analysis.

Q3: What are the optimal storage conditions for this compound?

A3: As a primary amine, this compound can be sensitive to air and moisture, potentially leading to the formation of carbonates or other degradation products over time. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage).[4]

Q4: Can I perform the derivatization in an aqueous solution?

A4: Generally, derivatizations like acylation with acid chlorides or anhydrides, and silylation for GC analysis, must be performed under anhydrous conditions as the reagents are water-sensitive.[5] However, some derivatization methods, such as those using alkyl chloroformates to form carbamates, can be performed in aqueous solutions, often with a basic buffer.[5] For reductive amination, while typically done in organic solvents, some water-tolerant methods exist, but care must be taken to ensure the efficiency of the reduction step.

Experimental Protocols

Protocol 1: General Procedure for Acylation
  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Stir the mixture for 10 minutes under an inert atmosphere.

  • Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Reductive Amination
  • To a stirred solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using an appropriate method (e.g., acid-base extraction or column chromatography).

References

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • REAL-J. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • National Institutes of Health. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Semantic Scholar. (2018).
  • arkat usa. (2009). Recent developments in aminopyrazole chemistry.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • PubMed. (n.d.). Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re)
  • PubMed Central. (2015).
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism.
  • National Institutes of Health. (2025).
  • MDPI. (2023).

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1H-pyrazol-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for addressing solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we have synthesized our field experience with established scientific principles to help you navigate these challenges effectively.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses structural features that can lead to solubility challenges in aqueous buffers commonly used in biological assays. Its basic primary amine (pKa likely around 9-10) will be protonated and positively charged at physiological pH, which generally aids solubility. However, the pyrazole ring is a relatively nonpolar, aromatic heterocycle that can contribute to poor aqueous solubility, especially at higher concentrations where intermolecular interactions can lead to precipitation. The overall solubility is a balance between the hydrophilic, charged amine group and the more hydrophobic pyrazole-butane backbone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a common issue known as "DMSO crash-out." You are moving the compound from a highly soluble organic environment (DMSO) to a primarily aqueous one where its solubility is significantly lower. The key is to control the dilution process and potentially modify the final buffer conditions.

Root Cause Analysis:

  • Supersaturation: Your initial dilution creates a localized, supersaturated solution that rapidly precipitates before it can be fully dispersed.

  • pH Shift: The pH of your final assay buffer may not be optimal for keeping the amine group protonated and the molecule in its most soluble, charged state.

Troubleshooting Workflow:

A Start: Compound precipitates from DMSO stock B Is the final concentration >1% DMSO? A->B C Decrease DMSO to <1%. Consider serial dilutions in buffer. B->C Yes D Check pH of assay buffer. Is it optimal for the amine group? B->D No C->D E Adjust buffer pH to be 1-2 units below the compound's pKa (e.g., pH 7.4 or lower). D->E No/Unsure F Still precipitating? D->F Yes E->F G Introduce solubility enhancers (co-solvents, cyclodextrins). F->G Yes H Success: Compound is soluble. F->H No I Assay compatibility check required. G->I I->H

Caption: Troubleshooting workflow for DMSO "crash-out".

Detailed Protocols:

1. Optimized Dilution Protocol:

  • Step 1: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock 1:10 in DMSO.

  • Step 2: Vigorously vortex your aqueous assay buffer.

  • Step 3: While vortexing, add the compound drop-wise from the intermediate DMSO stock into the buffer. This rapid mixing helps to avoid localized high concentrations.

  • Step 4: Ensure the final DMSO concentration in your assay is below 1%, and ideally below 0.5%, as many cell lines and enzymes are sensitive to higher concentrations.

2. pH Modification:

  • The primary amine on your compound is basic. To ensure it remains protonated (and thus more soluble), maintain the pH of your final assay buffer at least 1-2 pH units below the compound's pKa. For most primary amines, a buffer at pH 7.4 or below is suitable.

  • Protocol: Prepare your standard assay buffer and measure its pH. If it is neutral or slightly basic, consider using a buffer system that is more robust in the pH 6.0-7.4 range, such as MES or PIPES, if compatible with your assay.

Question 2: I need to increase the stock concentration of this compound for my experiments, but it won't dissolve in my buffer. What are my options?

Answer:

When you have reached the intrinsic solubility limit of the compound in a given buffer, you need to employ formulation strategies to increase its apparent solubility. This involves adding excipients that either alter the solvent properties or interact with the compound to keep it in solution.

Solubility Enhancement Strategies:

StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic parts of the molecule.Simple to implement; effective for many compounds.Can affect assay performance (enzyme activity, cell viability).
Cyclodextrins Encapsulates the hydrophobic pyrazole portion of the molecule within its nonpolar cavity, while the hydrophilic exterior interacts with water.Biocompatible; can significantly increase solubility.Can be expensive; potential for interference with ligand-receptor binding.
Surfactants Form micelles that sequester the compound away from the aqueous environment.Highly effective at increasing solubility.Can denature proteins; may interfere with cell membranes.

Recommended Starting Protocols:

1. Co-solvent Screening:

  • Step 1: Prepare small test stocks of your compound in various co-solvents such as ethanol, propylene glycol, or PEG-400.

  • Step 2: Prepare a series of your assay buffer containing increasing percentages (e.g., 1%, 2%, 5%, 10%) of each co-solvent.

  • Step 3: Attempt to dissolve your compound to the target concentration in each co-solvent/buffer mixture.

  • Step 4: Crucially , run a control experiment to ensure the chosen co-solvent concentration does not impact your assay's performance (e.g., enzyme activity, cell viability).

2. Cyclodextrin Formulation:

  • Step 1: Prepare a stock solution of a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. A 10-20% (w/v) stock is a good starting point.

  • Step 2: Add your solid this compound to the HP-β-CD solution.

  • Step 3: Gently heat (to 37-40°C) and sonicate the mixture to facilitate complexation and dissolution.

  • Step 4: As with co-solvents, validate that the final HP-β-CD concentration does not interfere with your assay.

Question 3: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?

Answer:

Absolutely. Poor solubility can be a major source of variability and artifacts in cell-based assays. If the compound is precipitating in the cell culture media, the effective concentration your cells are exposed to will be lower than intended and highly variable from well to well.

Investigative Workflow:

A Start: Inconsistent cell assay results B Visually inspect wells under a microscope. See any precipitate/crystals? A->B C Precipitation confirmed. Revisit solubility enhancement protocols. B->C Yes D No visible precipitate. Consider sub-visible precipitation. B->D No E Perform a kinetic solubility assay in your specific cell culture media. C->E D->E F Is the target concentration above the measured kinetic solubility limit? E->F G Yes. This is the source of variability. Lower the concentration or improve solubility. F->G Yes H No. The compound is soluble at the tested concentration. Investigate other sources of assay variability. F->H No

Caption: Workflow for diagnosing solubility-related assay variability.

Protocol for Visual and Functional Assessment:

1. Microscopic Examination:

  • Step 1: Prepare your highest concentration of this compound in your complete cell culture medium (including serum, as proteins can sometimes help or hinder solubility).

  • Step 2: Add this medium to an empty well of a microplate.

  • Step 3: Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) for a few hours.

  • Step 4: Examine the well under a light microscope at 10x and 40x magnification. Look for crystalline structures or amorphous precipitate.

2. Media Interaction and Serum Effects:

  • Serum proteins like albumin can bind to small molecules, which can either increase apparent solubility or, in some cases, be competed off by other media components, leading to precipitation.

  • Test Protocol: Compare the solubility of your compound in your base media (e.g., DMEM) versus complete media (with FBS). If solubility is significantly worse in complete media, this suggests a negative interaction with serum components. In this case, using a serum-free formulation for a shorter duration assay might be a solution, or increasing the concentration of a solubilizing excipient like HP-β-CD.

By systematically addressing the physicochemical properties of this compound and applying these structured troubleshooting protocols, you can overcome solubility-related obstacles and ensure the generation of reliable, reproducible data in your assays.

References

  • The impact of residual solvents on the quality of pharmaceutical products. International Journal of Pharmaceutics. [Link]

  • Cyclodextrins as pharmaceutical solubilizing excipients. International Journal of Pharmaceutics. [Link]

  • The role of serum albumin in drug delivery. Journal of Controlled Release. [Link]

Technical Support Center: Stabilizing 4-(1H-pyrazol-1-yl)butan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-yl)butan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and FAQs are based on established principles of chemical stability and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation

This guide addresses common issues encountered when working with this compound in solution. Each section explains the potential causes and provides actionable steps to mitigate degradation.

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptom: You observe a time-dependent decrease in the concentration of this compound in your stock or working solutions, confirmed by analytical methods like HPLC.

Potential Causes:

  • Oxidative Degradation: The secondary amine in the butan-2-amine side chain is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2][3][4] Electron-rich amine groups are prone to oxidation, which can be accelerated by factors like elevated temperature and the presence of metal ions.[1]

  • Hydrolytic Degradation: While the pyrazole ring itself is generally stable, certain conditions, particularly non-neutral pH, can promote hydrolysis of the compound.[5][6]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the pyrazole moiety.[7][8][9]

Troubleshooting Steps:

  • Control the Atmosphere:

    • Prepare solutions using solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.

    • After preparation, blanket the headspace of your solution container with the same inert gas before sealing.

    • Use vials with septa for storage and sample withdrawal to minimize atmospheric exposure.

  • Optimize pH and Buffer Selection:

    • Determine the pH of your solution. If it is strongly acidic or basic, consider adjusting it to a more neutral range (pH 6-8), if compatible with your experimental design.

    • When buffering is required, select a buffer system that is known to be stable and does not catalyze degradation. Phosphate or citrate buffers are common starting points.

  • Protect from Light:

    • Store all solutions containing this compound in amber glass vials or wrap clear vials in aluminum foil.[10]

    • Minimize exposure to ambient and direct light during all handling and experimental procedures.

  • Perform a Forced Degradation Study (Stress Testing):

    • To systematically identify the primary degradation pathway, conduct a forced degradation study.[11][12][13][14] This involves exposing your compound in solution to a range of harsh conditions to accelerate degradation.[1][14]

      Forced_Degradation_Workflow

    Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving and storing this compound?

A1: The choice of solvent depends on the intended application. For long-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred. For aqueous experimental buffers, it is crucial to use high-purity water (e.g., Milli-Q or equivalent) and to de-gas the buffer prior to dissolving the compound. Always perform a solubility test with a small amount of material before preparing a large stock solution.

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.[10]

  • Atmosphere: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Blanket the headspace of each aliquot with an inert gas (argon or nitrogen).

  • Light: Use amber vials or cryotubes wrapped in foil to protect from light.[10]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical degradation reactions.
Solvent Anhydrous DMSO or DMFMinimizes water content, reducing the risk of hydrolysis.
Atmosphere Inert Gas (Ar, N₂)Displaces oxygen, preventing oxidative degradation.[10]
Light Amber Vials / FoilPrevents light-induced degradation.[10]
Aliquoting Single-use volumesAvoids freeze-thaw cycles and contamination.

Q3: Can I add antioxidants to my solution to prevent degradation?

A3: The addition of antioxidants can be an effective strategy, but it must be carefully considered as it may interfere with your downstream experiments. Common antioxidants for amine-containing compounds include butylated hydroxytoluene (BHT) or ascorbic acid. If you choose to use an antioxidant, it is essential to run a control experiment to ensure it does not affect your assay's outcome.

Q4: What analytical method is best for monitoring the stability of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[15][16][17] The method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable for pyrazole-containing compounds.[15] For definitive identification of degradants, coupling HPLC with mass spectrometry (LC-MS) is recommended.[17]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol outlines the steps for preparing an aqueous solution of this compound with enhanced stability for use in biological or chemical assays.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Desired buffer salts (e.g., phosphate-buffered saline)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with septa caps

  • Sterile syringe and needles

Procedure:

  • Prepare the Buffer: Prepare your desired aqueous buffer.

  • De-gas the Buffer: Place the buffer in a container and sparge with a gentle stream of inert gas for 15-30 minutes. This removes dissolved oxygen.

  • Weigh the Compound: In a clean, amber vial, accurately weigh the required amount of this compound.

  • Dissolve the Compound: Add the de-gassed buffer to the vial to achieve the desired final concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Blanket with Inert Gas: Before sealing the vial, flush the headspace with the inert gas for 10-15 seconds.

  • Seal and Store: Immediately cap the vial tightly. If not for immediate use, store at the recommended temperature (e.g., 4°C for short-term, or aliquoted and frozen for long-term).

Solution_Prep_Workflow

Caption: Workflow for preparing a stabilized solution.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting. For this compound, the primary points of vulnerability are the secondary amine and the pyrazole ring.

Degradation_Pathways

Caption: Major degradation pathways for the target molecule.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Prometheus.
  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Oxidative degradation mechanisms for amines in flue gas capture.
  • Development of forced degradation and stability indic
  • Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed.
  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in.
  • What are stabilizers for amides, imides and amines for their long time storage?.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Stabilizer for amine/quaternary ammonium blends.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Oxidative degradation of amines using a closed batch system.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chrom
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Photochemical transformation of a pyrazole derivative into imidazoles..
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent..
  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences.
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Oxidative Degradation of Amines With High-Temperature Cycling.
  • Oxidation of Amines | Oxidation of Nitrogen Containing Compounds. YouTube.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah Journals.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions with 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions that may arise during the synthesis and handling of this compound. Our goal is to provide in-depth, actionable insights rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a regioisomeric impurity in my synthesis of this compound. What is the likely cause and how can I mitigate it?

A1: The most common regioisomeric impurity is 4-(2H-pyrazol-2-yl)butan-2-amine. This arises from the alkylation of pyrazole at the N2 position instead of the desired N1 position. The formation of N1 versus N2 isomers is a well-known challenge in pyrazole chemistry and is influenced by several factors.[1][2]

Underlying Causes:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] If there are bulky substituents on the pyrazole ring, the alkylating agent may preferentially react at the more accessible nitrogen.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[2] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Base Selection Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).Stronger bases can lead to a more reactive pyrazolide anion, potentially reducing selectivity. K₂CO₃ in DMSO is often effective for regioselective N1-alkylation.[1]
Solvent Choice Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.These solvents can influence the solvation of the pyrazolide anion and the transition state, thereby affecting regioselectivity.
Temperature Control Maintain a consistent and controlled temperature throughout the reaction.Lowering the temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Alkylating Agent If possible, consider using an alkylating agent with a better leaving group to promote a lower-energy transition state.This can sometimes enhance the inherent selectivity of the reaction.
Q2: My reaction mixture is showing byproducts consistent with over-alkylation. What leads to this and how can I prevent it?

A2: Over-alkylation can occur when the newly formed product, this compound, reacts further with the alkylating agent. This is particularly problematic if the product amine is more nucleophilic than the starting pyrazole.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the pyrazole relative to the alkylating agent to ensure the latter is consumed before significant over-alkylation can occur.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the product.

  • Temperature Management: Running the reaction at a lower temperature can reduce the rate of the undesired over-alkylation reaction.

Q3: I'm performing a reductive amination to synthesize the target compound and I'm seeing byproducts from the reduction of the starting carbonyl. How can I improve the chemoselectivity?

A3: Reductive amination involves the formation of an imine or enamine intermediate, followed by its reduction.[3][4] A common side reaction is the direct reduction of the starting aldehyde or ketone.

Improving Chemoselectivity:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive aminations.[5] These reagents are less reactive and will preferentially reduce the protonated imine intermediate over the carbonyl group, especially under mildly acidic conditions.[3][4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial.[6] This promotes the formation of the iminium ion, which is more readily reduced than the carbonyl group. However, a pH that is too low can lead to hydrolysis of the imine and reduction of the starting amine.

  • Stepwise Procedure: Consider a two-step process. First, form the imine by reacting the amine and carbonyl, often with removal of water. Then, in a separate step, add the reducing agent. This can significantly reduce the amount of carbonyl reduction.[5]

Q4: After my synthesis, I'm having difficulty purifying my product from unreacted starting materials and byproducts. What purification strategies are most effective?

A4: The purification of pyrazole derivatives can be challenging due to the similar polarities of the desired product and potential impurities.

Effective Purification Techniques:

MethodDescriptionBest For Removing
Acid-Base Extraction Exploit the basicity of the amine product. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.Unreacted pyrazole and other non-basic impurities. Unreacted hydrazine can also be removed as a water-soluble salt.[7]
Column Chromatography Silica gel chromatography is a standard method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) can effectively separate the product from less polar impurities.Regioisomers and other closely related byproducts.
Crystallization If the product is a solid, crystallization can be a highly effective purification method. The formation of an acid addition salt can sometimes facilitate crystallization and improve purity.[8]Small amounts of impurities that are more soluble in the chosen solvent system.
Q5: I suspect my product is degrading upon storage or during workup. What are the potential degradation pathways?

A5: Amines and pyrazole rings can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The amine group can be susceptible to air oxidation, especially in the presence of light or trace metal impurities. The pyrazole ring itself is generally stable to oxidation, but side chains can be oxidized.[9][10]

  • N-dealkylation: Under certain conditions, cleavage of the bond between the pyrazole nitrogen and the butyl chain can occur.[11]

  • Photodegradation: Exposure to UV light can sometimes lead to degradation of heterocyclic compounds.[12]

Mitigation Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store in an amber vial or in the dark to prevent photodegradation.

  • Avoid Extreme pH: Strong acidic or basic conditions during workup should be minimized as they can potentially promote degradation.

Visual Troubleshooting Guides

Workflow for Troubleshooting Regioisomer Formation

Caption: Decision tree for addressing regioisomer formation.

Reductive Amination Troubleshooting Pathway

Caption: Troubleshooting guide for reductive amination reactions.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubMed. (n.d.).
  • PubMed. (n.d.).

Sources

Technical Support Center: Method Refinement for Consistent Results with 4-(1H-Pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(1H-pyrazol-1-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable heterocyclic building block. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot common issues and achieve consistent, high-purity results. The protocols and insights described herein are based on established chemical principles and field-proven methodologies.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is most reliably achieved via a two-step sequence. This pathway is designed for high regioselectivity and operational simplicity. Understanding the causality behind each step is critical for effective troubleshooting.

  • Step 1: Aza-Michael Addition: This step forms the core carbon-nitrogen bond between the pyrazole ring and the butyl chain. Pyrazole, acting as a nucleophile, adds to an α,β-unsaturated ketone. The reaction is base-catalyzed, as deprotonation of the pyrazole N-H is required to generate the nucleophilic pyrazolide anion.[1]

  • Step 2: Direct Reductive Amination: The ketone intermediate is converted to the target primary amine. This transformation proceeds via the in-situ formation of an imine (or iminium ion) with an ammonia source, which is then immediately reduced.[2][3] This one-pot approach is highly efficient and a cornerstone of modern pharmaceutical synthesis.[3]

Synthetic_Workflow Pyrazole Pyrazole Ketone Intermediate: 4-(1H-Pyrazol-1-yl)butan-2-one Pyrazole->Ketone Step 1: Aza-Michael Addition MVK 3-Buten-2-one (Michael Acceptor) MVK->Ketone Step 1: Aza-Michael Addition Base Base (e.g., Cs2CO3) Base->Ketone Step 1: Aza-Michael Addition FinalProduct Final Product: This compound Ketone->FinalProduct Step 2: Reductive Amination AmmoniaSource Ammonia Source (e.g., NH4OAc) AmmoniaSource->FinalProduct Step 2: Reductive Amination ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalProduct Step 2: Reductive Amination

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield or No Reaction in Aza-Michael Addition (Step 1)

  • Q: My aza-Michael addition of pyrazole to 3-buten-2-one is giving low yields or failing to proceed. What are the common causes and how can I optimize it?

    A: This is a classic issue often rooted in insufficient nucleophilicity of the pyrazole. The key is effective deprotonation.

    • Causality: Pyrazole itself is not a strong enough nucleophile to readily attack the Michael acceptor. A base is required to remove the acidic proton from the N-H group, generating the much more reactive pyrazolide anion.[1] The choice and handling of this base are paramount.

    • Troubleshooting Steps:

      • Base Selection: Weak bases like triethylamine are often ineffective. A stronger, non-nucleophilic inorganic base is preferred. Cesium carbonate (Cs2CO3) is highly effective due to its high solubility in organic solvents and the "cesium effect," which generates a "naked" and highly reactive pyrazolide anion.[1] Potassium carbonate can be a cost-effective alternative, though it may require longer reaction times or slightly higher temperatures.

      • Solvent Choice: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent solvent choices as they effectively dissolve the base and reactants. Avoid protic solvents like ethanol or methanol, as they can protonate the pyrazolide anion, quenching its reactivity.

      • Moisture Control: The reaction is sensitive to water, which can consume the base and protonate the pyrazolide. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can increase the rate, especially if using a weaker base like K2CO3. However, excessive heat can promote polymerization of the 3-buten-2-one.

ParameterRecommendationRationale
Base Cs2CO3 (1.1 eq)Highly effective for generating a reactive nucleophile.[1]
Solvent Anhydrous Acetonitrile (MeCN)Aprotic, good solubility for reactants and base.
Temperature 25 - 40 °CBalances reaction rate against potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions and ensures anhydrous conditions.

Issue 2: Incomplete Conversion in Reductive Amination (Step 2)

  • Q: The reductive amination of my ketone intermediate is stalling, leaving significant amounts of starting material. How can I drive the reaction to completion?

    A: Incomplete conversion in a reductive amination points to an imbalance in the equilibrium of imine formation or insufficient reducing power.

    • Causality: Reductive amination is a two-stage process within one pot: (1) reversible formation of an imine/iminium ion from the ketone and ammonia, and (2) irreversible reduction of the imine/iminium ion.[4] The overall rate is dependent on the concentration of the iminium ion.

    • Troubleshooting Steps:

      • pH Control: Imine formation is acid-catalyzed but the free amine is the nucleophile. The optimal pH is typically between 5 and 7. Using an ammonium salt like ammonium acetate (NH4OAc) serves as both the ammonia source and a buffer to maintain the appropriate pH.

      • Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are the reagents of choice. They are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate.[5] This selectivity is crucial for minimizing the formation of the alcohol byproduct.

      • Water Removal: The formation of the imine from the ketone and ammonia releases a molecule of water. While not always necessary, adding a dehydrating agent like molecular sieves (3Å or 4Å) can shift the equilibrium towards the imine, increasing the concentration of the species to be reduced and thus improving the overall reaction rate.

      • Ammonia Source Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the equilibrium towards imine formation.

Issue 3: Formation of Alcohol and Secondary Amine Byproducts (Step 2)

  • Q: My final product is contaminated with 4-(1H-pyrazol-1-yl)butan-2-ol and/or a dialkylated amine. How can I suppress these side reactions?

    A: This is a classic selectivity problem in reductive aminations. The alcohol arises from direct ketone reduction, while the secondary amine comes from the product reacting with more of the ketone intermediate.

    • Causality & Solutions:

      • Alcohol Formation: This occurs if your reducing agent is too strong and attacks the ketone before it can form the imine.

        • Solution: Avoid powerful reducing agents like sodium borohydride (NaBH4) under acidic conditions. Stick with iminium-selective reagents like NaBH3CN or NaBH(OAc)3.[5] Ensure the pH is slightly acidic to favor iminium ion formation over direct ketone reduction.

      • Secondary Amine Formation: The primary amine product is also a nucleophile and can react with another molecule of the ketone intermediate to form a secondary amine after reduction.

        • Solution: Use a large excess of the ammonia source. This ensures the ketone is more likely to react with ammonia than with the product amine, which is present in a much lower concentration.[6] Adding the reducing agent slowly can also help maintain a low concentration of the primary amine product at any given time.

Troubleshooting_Reductive_Amination Start Problem: Impure Final Product Byproduct_Check Identify Byproduct: Alcohol or Secondary Amine? Start->Byproduct_Check Alcohol Byproduct is Alcohol (4-(...)-butan-2-ol) Byproduct_Check->Alcohol Alcohol SecAmine Byproduct is Secondary Amine Byproduct_Check->SecAmine Secondary Amine Alcohol_Cause Cause: Ketone reduction is faster than imine reduction. Alcohol->Alcohol_Cause SecAmine_Cause Cause: Product amine reacts with ketone starting material. SecAmine->SecAmine_Cause Alcohol_Solution Solution: 1. Use selective reducing agent (NaBH3CN, NaBH(OAc)3). 2. Ensure pH is 5-7. Alcohol_Cause->Alcohol_Solution SecAmine_Solution Solution: 1. Use large excess of Ammonia Source (NH4OAc). 2. Slow addition of reducing agent. SecAmine_Cause->SecAmine_Solution

Caption: Decision tree for addressing byproduct formation.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How should I purify the final product, this compound? A: The basic nature of the amine governs the purification strategy. Standard silica gel chromatography can be challenging due to the product streaking or irreversibly binding to the acidic silica.

    • Recommended Method: First, perform an acid-base workup. Dissolve the crude material in a solvent like ethyl acetate and extract with dilute aqueous HCl (e.g., 1M). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na2CO3 to pH > 10 and extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • For Chromatography: If further purification is needed, use a deactivated stationary phase. You can either use commercially available deactivated silica or pre-treat standard silica gel by eluting it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2%) before loading your sample.

  • Q: How can I confirm the structure and purity of my final product? A: A combination of spectroscopic methods is essential.

    • ¹H NMR: Look for characteristic signals: two distinct aromatic protons for the pyrazole ring, a multiplet for the CH-NH2 proton, and characteristic signals for the butyl chain. The NH2 protons often appear as a broad singlet.

    • ¹³C NMR: Confirm the number of unique carbon atoms matches the structure.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound. Look for the [M+H]+ ion in ESI+ mode.

    • HPLC: Use a suitable column (e.g., C18) with a mobile phase containing a buffer to assess purity.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~7.50Pyrazole CH , doublet
~7.45Pyrazole CH , triplet
~6.25Pyrazole CH , doublet
~4.10N-CH ₂-, triplet
~3.10CH -NH₂, multiplet
~1.90-CH₂-CH ₂-CH, multiplet
~1.50 (broad)-NH ₂, singlet
~1.15-CH ₃, doublet
Note: Exact shifts can vary based on solvent and concentration.
  • Q: What are the primary safety considerations for this synthesis? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • 3-Buten-2-one (Methyl vinyl ketone): It is a lachrymator and is toxic. Handle with extreme care.

    • Sodium Cyanoborohydride: It is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle in a fume hood and quench any residual reagent carefully with a bleach solution.

    • Pyrazoles: Can be irritants.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)butan-2-one

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq), anhydrous cesium carbonate (1.1 eq), and anhydrous acetonitrile.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 3-buten-2-one (1.05 eq) dropwise to the suspension over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask, add the crude 4-(1H-pyrazol-1-yl)butan-2-one (1.0 eq), ammonium acetate (7.0 eq), and methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the FAQ section to isolate and purify the final product.

References

  • Khan Academy. Worked problem: Synthesis of Amines (video). Khan Academy. Available at: [Link][8]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link][4]

  • Wang, L., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. Available at: [Link][1]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][9]

  • Scribd. Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link][10]

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link][11]

  • Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link][2]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. Available at: [Link][3]

  • eScholarship.org. Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship.org. Available at: [Link][5]

  • Journal of Organic and Pharmaceutical Chemistry Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link][7]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link][6]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-pyrazol-1-yl)butan-2-amine (CAS No. 97383-20-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenges associated with the synthesis and handling of this valuable heterocyclic building block. Batch-to-batch variability can significantly impede research reproducibility and scale-up efforts.[1][2] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure consistent quality and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated protocols to resolve them.

Q1: My synthesis of this compound results in highly variable or low yields. What are the likely causes and how can I troubleshoot this?

A1: Low and inconsistent yields in the synthesis of this amine, which is commonly prepared via reductive amination of 4-(1H-pyrazol-1-yl)butan-2-one, are a frequent challenge. The root cause often lies in the delicate balance required for the two key steps: imine formation and its subsequent reduction.[3]

Plausible Causes & Mechanistic Insight:

  • Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source (e.g., ammonium acetate) to form the imine intermediate is a reversible, equilibrium-driven process. Without proper catalysis or removal of the water byproduct, the equilibrium may favor the starting materials.[4]

  • Premature Reductant-Ketone Reaction: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can aggressively reduce the starting ketone to the corresponding alcohol (4-(1H-pyrazol-1-yl)butan-2-ol), consuming the starting material before it can form the desired imine.[3] This side reaction is a common cause of low yields.

  • Degradation of Starting Materials: The quality of the ketone precursor and reagents is paramount. Impurities in the starting ketone or a partially degraded reducing agent will invariably lead to poor outcomes.[5][6]

Diagnostic & Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying and resolving yield issues.

G start Low Yield Observed check_sm 1. Analyze Starting Materials (Ketone, Reductant) by NMR/TLC. Are they pure? start->check_sm sm_impure Purify ketone (e.g., column chromatography). Procure fresh, high-quality reductant. check_sm->sm_impure No sm_pure Starting materials are pure. check_sm->sm_pure Yes monitor_rxn 2. Monitor reaction by TLC/LC-MS. Which species are present? sm_pure->monitor_rxn unreacted_ketone High amount of unreacted ketone. monitor_rxn->unreacted_ketone alcohol_bp Significant alcohol byproduct observed. monitor_rxn->alcohol_bp imine_stall Imine forms but does not reduce. monitor_rxn->imine_stall optimize_imine Optimize imine formation: - Add catalytic acetic acid (10 mol%). - Consider a dehydrating agent (e.g., molecular sieves). - Increase reaction time before adding reductant. unreacted_ketone->optimize_imine change_reductant Switch to a milder, imine-selective reductant: - Sodium triacetoxyborohydride (STAB). - Sodium cyanoborohydride (NaBH3CN). alcohol_bp->change_reductant check_reductant_activity Verify reductant activity. - Increase stoichiometry of reductant. - Ensure anhydrous conditions during reduction. imine_stall->check_reductant_activity success Yield Improved optimize_imine->success change_reductant->success check_reductant_activity->success

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocol: Optimized Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild reductant that selectively reduces imines in the presence of ketones, thereby minimizing side reactions.[7]

  • To a solution of 4-(1H-pyrazol-1-yl)butan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the conversion of the ketone by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired amine.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Acetic Acid (AcOH)Increase to 1.1-2.0 eq.Ensures acidic pH (4-5) to catalyze imine formation without passivating the amine.[3][4]
Reducing Agent NaBH(OAc)₃ (STAB)Use NaBH₃CN if STAB fails.STAB and NaBH₃CN are less reactive than NaBH₄ and selectively reduce the protonated iminium ion over the ketone.[7]
Solvent Dichloromethane (DCM)Ensure anhydrous grade.Water can hydrolyze the imine intermediate and decompose the reducing agent.
Temperature Room TemperatureCool to 0 °C before adding reductant.Can improve selectivity if ketone reduction is still an issue, even with a milder reductant.
Q2: I'm observing unexpected peaks in my NMR/LC-MS analysis that vary between batches. How can I identify and minimize these impurities?

A2: The impurity profile of this compound can be influenced by the synthetic route and purification efficiency. Consistent impurity profiles are critical for reliable downstream applications.[8][9]

Common Impurities and Their Origin:

  • Unreacted Ketone: 4-(1H-pyrazol-1-yl)butan-2-one. Its presence indicates an incomplete reaction.

  • Alcohol Byproduct: 4-(1H-pyrazol-1-yl)butan-2-ol. Results from the direct reduction of the starting ketone.

  • Regioisomeric Pyrazoles: If the pyrazole ring itself was synthesized using an unsymmetrical precursor (e.g., 1,3-dicarbonyl), a regioisomer may be present.[10] For example, contamination with 4-(2H-pyrazol-2-yl)butan-2-amine.

  • Michael Addition Adducts: If the synthesis involves a Michael addition of pyrazole to but-3-en-2-one, incomplete reaction or side reactions can introduce impurities.[11][12]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DCM, ethyl acetate, hexanes) may be present.

Workflow for Impurity Identification and Mitigation:

G start Variable Impurity Profile Detected analysis 1. Characterize Impurities: - LC-MS: Determine mass of impurities. - 1H NMR: Identify structural motifs. - 2D NMR (COSY, HSQC): Elucidate structure. start->analysis identify 2. Correlate Impurity Structure to Synthesis analysis->identify ketone_alc Impurity identified as starting ketone or alcohol byproduct. identify->ketone_alc isomer Impurity identified as a regioisomer. identify->isomer other Other process-related impurity. identify->other optimize_rxn Re-optimize reaction conditions (See Q1 Workflow). ketone_alc->optimize_rxn source_sm Source starting materials with confirmed isomeric purity. isomer->source_sm optimize_purification Optimize purification: - Adjust chromatography solvent gradient. - Consider crystallization or distillation. other->optimize_purification success Consistent Purity Achieved optimize_rxn->success source_sm->success optimize_purification->success

Caption: Workflow for impurity analysis and control.

Protocol: Standard Analytical QC

To ensure batch-to-batch consistency, a standard set of analytical tests should be performed.

Technique Purpose Expected Results for this compound
¹H NMR Identity & PuritySignals corresponding to pyrazole protons (~7.5 ppm, ~6.2 ppm), the methyl group (doublet), the amine proton, and the aliphatic chain protons. Integration should match the expected 13 protons.[13]
¹³C NMR IdentityExpected number of carbon signals (7 distinct signals).
Mass Spec (LC-MS) Identity & PurityA major peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 140.2. Purity can be estimated from the peak area at a specific wavelength (e.g., 210 nm).
FTIR Functional GroupsPresence of N-H stretches (amine), C-H stretches (aliphatic), and C=N/C=C stretches (pyrazole ring).
Water Content (Karl Fischer) Solvent/Water ImpurityDefine an acceptable limit (e.g., <0.5%) as water can affect stability and reactivity.
Q3: Different batches of my compound show variations in color (e.g., off-white to yellow) and physical state (solid vs. oil). Is this a cause for concern?

A3: Yes, these variations are often indicative of inconsistencies in purity and should be investigated. While minor color changes might not always affect downstream reactivity, they signal a lack of process control.

  • Color: A colorless or white appearance is typically associated with high purity. Yellow or brown tints often arise from trace impurities, which may be colored byproducts from the pyrazole synthesis (e.g., from side reactions involving hydrazine) or minor degradation/oxidation of the final amine product.[10][14]

  • Physical State: this compound has been reported as both a solid and a liquid. The pure compound likely has a melting point near room temperature. The presence of impurities can act as a colligative property, causing freezing point depression and resulting in the compound appearing as an oil or a waxy solid instead of a crystalline solid.

Recommendations:

  • Re-purify: Subject the colored or oily batch to rigorous purification (e.g., column chromatography or distillation) to see if the ideal appearance can be restored.

  • Analyze: Compare the analytical data (NMR, LC-MS) of the "good" and "bad" batches to identify the impurities responsible for the physical differences.

  • Storage Review: Ensure the material is stored correctly to prevent degradation (see FAQ below). Exposure to air and light can cause oxidation and color changes over time.[14]

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) I should define for my starting materials?

A: The quality of your final product is directly dependent on the quality of your starting materials.[6][15] While a supplier's Certificate of Analysis (CoA) is a good starting point, independent verification is recommended.

Starting Material Critical Quality Attribute Recommended Test Acceptance Criteria
Pyrazole Purity¹H NMR, GC-MS≥98%
IdentityMatch reference spectraConforms
4-Halobutan-2-one or But-3-en-2-one Purity¹H NMR, GC-MS≥98%
Absence of Polymers/OligomersVisual, ¹H NMRNo broad/polymeric signals
Ammonia Source (e.g., NH₄OAc) Purity, Water ContentTitration, Karl Fischer≥99%, <0.5% water
Reducing Agent (e.g., STAB) ActivityTest reaction on a model substrate>90% conversion

Q: What are the recommended storage and handling conditions for this compound?

A: Based on the general properties of pyrazole and amine compounds, the following storage conditions are recommended to ensure long-term stability.[14][16]

  • Temperature: For short-term storage (weeks), refrigerate at 2-8°C. For long-term storage (months to years), store at -20°C.

  • Atmosphere: The amine functional group is susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a tightly sealed amber glass vial with a PTFE-lined cap to protect from light and moisture.[14]

  • Handling: Handle quickly in the open air to minimize exposure to oxygen and atmospheric moisture.

Q: How can I ensure the stability of the compound in solution for experimental use?

A: Storing this compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation.[14] If solutions are required, prepare them fresh before use. If short-term storage is unavoidable:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane).

  • Store the solution at -20°C or -80°C under an inert atmosphere.

  • Always perform a small-scale stability test to ensure the compound does not degrade in the chosen solvent under your storage conditions before using it in a critical experiment.

References

  • Protheragen. (2025). What are the factors influencing the quality of raw material intermediates during production?. Retrieved from [Link]

  • Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • GMP SOP. (2024). Control of starting Materials in Good Manufacturing Practice. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • IJEBIR. (2024). The Effect of Raw Material Quality and Production Process on Product Quality On Chips Business in Pringsewu Regency. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • Reddit r/organicchemistry. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]

  • OChem. (n.d.). Understanding Chemical Purity: Impact on Pharmaceutical Synthesis. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Retrieved from [Link]

  • ResearchGate. (2025). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Retrieved from [Link]

  • YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. Retrieved from [Link]

  • ResearchGate. (2025). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

  • MDPI. (n.d.). 193 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

Technical Support Center: Analytical Interference from 4-(1H-pyrazol-1-yl)butan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing potential analytical interference from 4-(1H-pyrazol-1-yl)butan-2-amine and structurally related pyrazole-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected assay results. Our goal is to provide you with the expertise and tools necessary to ensure the integrity and accuracy of your experimental data.

Introduction to the Challenge

The pyrazole moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] As new chemical entities (NCEs) containing pyrazole structures, such as this compound, advance through the development pipeline, their potential to interfere with analytical assays becomes a critical consideration. While robust, modern assays are susceptible to interferences from various sources, including small molecule drugs and their metabolites.[4][5] This guide will provide a framework for understanding, identifying, and mitigating potential analytical interference from this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is analytical interference?

A: Analytical interference is the effect of a substance present in a sample that alters the correct value of the result for an analyte.[6][7] This can manifest as a falsely elevated (positive interference) or falsely decreased (negative interference) result.[4] Interferences can be categorized as analyte-dependent, where the interfering substance interacts directly with the assay reagents intended for the analyte, or analyte-independent, which includes matrix effects.[5][6]

Q2: Why might this compound cause interference?

A: While specific data on this compound is limited, its chemical structure suggests potential mechanisms of interference:

  • Structural Similarity: The pyrazole ring and the aliphatic amine side chain could be structurally similar to endogenous molecules, other drugs, or their metabolites, leading to cross-reactivity in immunoassays.[5][8]

  • Physicochemical Properties: The compound's polarity and basicity could lead to non-specific binding to assay components or alter the sample matrix.[9][10]

  • Metabolites: In vivo, this compound is likely to be metabolized. These metabolites may also be structurally similar to the parent compound or other molecules, creating a risk of interference, particularly in LC-MS/MS assays.[11][12]

Q3: Which types of assays are most susceptible to interference from small molecules like this?

A:

  • Immunoassays (e.g., ELISA, RIA, CMIA): These assays rely on the specific binding of antibodies to an analyte. Small molecules can interfere through cross-reactivity, where the interfering molecule binds to the assay antibody.[5][13] This is a significant concern for structurally related compounds.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While generally considered highly specific, LC-MS/MS assays are not immune to interference.[14] Co-eluting isobaric compounds (molecules with the same mass) or in-source fragmentation of a metabolite to a product ion identical to the analyte can lead to erroneous quantification.[11][15]

Troubleshooting Guide: Investigating Suspected Interference

If you observe unexpected or clinically discordant results in samples containing this compound or a related compound, a systematic investigation is crucial.[4]

Initial Observation:
  • Results are inconsistent with the expected clinical or physiological state.

  • Significant, unexplained variability between replicate measurements.

  • Non-linear dilution series results.[4]

Diagnostic Workflow for Suspected Interference

Interference_Workflow A Suspected Interference (Unexpected/Discordant Results) B Perform Serial Dilution A->B C Analyze Dilution Linearity B->C D Non-Linear Recovery C->D No E Linear Recovery C->E Yes F Interference Likely D->F G Interference Unlikely E->G H Proceed to Mitigation/Confirmation F->H I Review Assay & Data G->I

Caption: Initial troubleshooting workflow for suspected interference.

Step-by-Step Troubleshooting Protocols

Protocol 1: Serial Dilution and Recovery

This is a powerful initial tool to investigate potential interference.[4]

  • Sample Preparation: Prepare a series of dilutions of the suspect sample (e.g., 1:2, 1:4, 1:8, 1:16) using a validated, interference-free diluent (e.g., analyte-free matrix or assay buffer).

  • Analysis: Analyze the undiluted sample and each dilution according to the standard assay procedure.

  • Data Evaluation:

    • Calculate the concentration of the analyte in each diluted sample.

    • Multiply the measured concentration by the dilution factor to obtain the "dilution-corrected" concentration.

    • Interpretation: In the absence of interference, the dilution-corrected concentrations should be consistent across the dilution series.[4] A lack of linearity, particularly a trend where the corrected concentration increases or decreases with dilution, strongly suggests the presence of an interfering substance.[4][16]

Dilution FactorMeasured ConcentrationDilution-Corrected Concentration% Recovery
Neat (1)150 ng/mL150 ng/mL-
1:295 ng/mL190 ng/mL127%
1:455 ng/mL220 ng/mL147%
1:828 ng/mL224 ng/mL149%
1:1614 ng/mL224 ng/mL149%
Caption: Example of non-linear dilution recovery suggesting interference.

Protocol 2: Analysis by an Alternative Method

Comparing results from a different analytical platform can provide strong evidence for or against interference.[4]

  • Method Selection: Choose an alternative method that is less likely to be susceptible to the same interference.

    • If an immunoassay is the primary method, an LC-MS/MS assay is an excellent confirmatory method due to its higher specificity.[14]

    • If another immunoassay is used, select one that utilizes different antibodies and/or a different assay principle (e.g., competitive vs. sandwich).[4]

  • Sample Analysis: Analyze the suspect sample(s) using the alternative method.

  • Result Comparison: A significant discrepancy between the results from the two methods is a strong indicator of interference in one of the assays.[4]

Protocol 3: Spike Recovery

This protocol helps to assess whether the interfering substance is suppressing or enhancing the signal.

  • Spike Preparation: Add a known amount of the analyte to the suspect sample and to a control (analyte-free) matrix.

  • Analysis: Measure the analyte concentration in the spiked and unspiked samples.

  • Calculation:

    • % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration] x 100

  • Interpretation: Recovery significantly different from 100% (e.g., <80% or >120%) indicates interference.

Mitigation Strategies

If interference from this compound or a related compound is confirmed, the following strategies can be employed:

  • Sample Dilution: If the interference is concentration-dependent, diluting the sample may reduce the interferent's concentration to a level where it no longer affects the assay.[4][17]

  • Alternative Assay: If available, switch to an alternative assay that has been shown to be free from the interference.[4]

  • Method Modification (for LC-MS/MS):

    • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering substance.[16]

    • Alternative Transitions: Select different precursor/product ion transitions (MRM) for the analyte that are not shared by the interferent.[11]

  • Sample Pre-treatment: In some cases, sample pre-treatment steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may remove the interfering substance.[9]

Advanced Characterization: Identifying the Culprit

For persistent or critical interference issues, especially in a drug development setting, identifying the specific interfering molecule is essential.

Advanced_Characterization A Confirmed Interference B LC-High Resolution Mass Spectrometry (HRMS) A->B C Data Analysis: - Compare suspect and control samples - Look for unique ions in suspect sample B->C D Identify Potential Interferent(s) (Parent compound, metabolites, impurities) C->D E Synthesize or Isolate Putative Interferent D->E F Test Pure Interferent in Assay E->F G Confirmation of Interference Mechanism F->G

Caption: Workflow for advanced characterization of an interfering substance.

High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[11] By comparing the mass spectra of interfering and non-interfering samples, it is often possible to identify the exact mass of the interfering compound and, through fragmentation analysis, elucidate its structure.[11]

Conclusion

While this compound is not a widely documented source of analytical interference, its chemical structure, belonging to the broadly bioactive pyrazole class, warrants a proactive approach to assay validation and troubleshooting. By understanding the potential mechanisms of interference and employing systematic diagnostic protocols, researchers can ensure the accuracy and reliability of their data. When in doubt, consulting with an analytical chemistry expert or the assay manufacturer is always recommended.

References

  • Katzman, B., & Baumann, N. A. (2022). Investigating Immunoassay Interferences. myadlm.org.
  • Koster, R. A., Alffenaar, J. W. C., Greijdanus, B., & Uges, D. R. A. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay.
  • Li, Y., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
  • Ramanathan, R., et al. (2010). Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. PubMed.
  • Rao, P. S. (2018). Interferences in clinical chemistry analysis.
  • Ahmad, I., et al. (2022).
  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central.
  • Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Wiley Analytical Science.
  • Tate, J., & Ward, G. (2004). Interferences in immunoassay. SciSpace.
  • Colbert, D. L. (1994). Drug Abuse Screening With Immunoassays: Unexpected Cross-Reactivities and Other Pitfalls. PubMed.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Unnikrishnan, A. G. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org.
  • Obach, R. S. (2011). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining.
  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
  • Clinical and Laboratory Standards Institute. (2019).
  • Plebani, M. (2020).
  • Doemling, A. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing).
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics.
  • Gylla, M., et al. (2021).
  • Fiers, T., et al. (2018). Common problems of cross-reaction and specificity in current immunoassays.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Ohren, J. F., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central.

Sources

Technical Support Center: Enhancing the Long-Term Storage Stability of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(1H-pyrazol-1-yl)butan-2-amine is a key building block in modern drug discovery, valued for its unique structural motifs that contribute to specific pharmacological activities. However, the inherent chemical nature of this compound, specifically the presence of a primary amine and a pyrazole ring, presents significant stability challenges during long-term storage. The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the overall molecule can be sensitive to environmental factors like heat, light, and moisture. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions, troubleshooting protocols, and validated experimental workflows, to ensure the integrity and purity of this compound for its intended applications.

Part 1: Frequently Asked Questions (FAQs) on Optimal Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored at or below -20°C, with -80°C being preferable for periods exceeding several months.[1][2] The compound should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen. This minimizes exposure to oxygen and atmospheric moisture, which are primary drivers of degradation for amine-containing compounds.[3][4]

Q2: Should I store the compound as a solid/neat liquid or in a solution?

A2: Storing the compound in its neat form (as a liquid or solid, depending on the batch[2]) is highly recommended to minimize solvent-mediated degradation pathways. If working from a solution is necessary for your workflow, prepare solutions fresh. For short-term storage of solutions, use dry, aprotic solvents and maintain the same cold temperature and inert atmosphere conditions as for the neat compound.

Q3: How significant is the risk of exposure to air and humidity?

A3: The risk is highly significant. The primary amine functional group is basic and hygroscopic, meaning it readily absorbs moisture from the air.[3] More critically, the lone pair of electrons on the nitrogen atom is prone to oxidation by atmospheric oxygen, often leading to the formation of colored impurities and a decrease in purity.[4] Furthermore, primary amines can react with atmospheric carbon dioxide to form carbamate salts, which can appear as new impurities in analytical tests.

Q4: Is the compound sensitive to light?

A4: Yes, photostability should be a concern. Heterocyclic compounds and amines can be susceptible to degradation upon exposure to UV or even ambient light.[4] It is best practice to store the material in amber glass vials or to wrap the container in aluminum foil to protect it from light, thereby preventing photolytic degradation.[5]

Q5: Is it better to store the compound as a free base or as a salt?

A5: Converting the free base to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt, is a highly effective strategy for enhancing long-term stability.[4] The protonation of the primary amine to form an ammonium salt effectively sequesters the reactive lone pair of electrons, significantly reducing its susceptibility to oxidation and reaction with CO₂. For long-term archival purposes, storage as a salt is the superior choice.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a problem-solving framework for when stability issues are suspected or observed.

Q1: My once colorless/pale yellow sample of this compound has developed a distinct yellow or brown color. What is the cause?

A1: The development of a yellow or brown color is a classic indicator of oxidative degradation.[4] The primary amine is likely oxidizing to form nitroso or other colored byproducts. This is a clear sign that the compound has been compromised by exposure to oxygen. We recommend re-purifying the material if possible or using a fresh, uncompromised lot for sensitive experiments. To prevent this, strictly adhere to storage under an inert atmosphere.

Q2: My HPLC analysis shows a new peak that wasn't there previously. How can I identify it?

A2: The appearance of new peaks signifies degradation. A logical first step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] This will provide the molecular weight of the impurity, offering critical clues to its identity.

  • An increase in mass of 16 amu often suggests oxidation (e.g., formation of an N-oxide).

  • An increase in mass of 44 amu could indicate the formation of a carbamate from a reaction with CO₂.

  • Peaks with lower molecular weights may suggest fragmentation or hydrolysis of the parent molecule.

For definitive structural confirmation, preparative HPLC can be used to isolate the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q3: I suspect my sample has degraded. Can I still use it?

A3: Using a degraded sample is strongly discouraged, as the impurities can lead to unpredictable results, altered pharmacology, or failed reactions. The presence of degradants lowers the effective concentration of your starting material and can interfere with your experimental system. A purity check via HPLC or another suitable analytical method is mandatory.[8] If purity is below your experimental threshold (typically >95%), the material should be purified or discarded.

Q4: My NMR spectrum looks complex, and the integration doesn't match the expected proton count. What could be happening?

A4: This could be due to several factors related to instability. You may be observing a mixture of the parent compound and one or more degradation products. Another possibility, especially for the free base, is the formation of the aforementioned carbamate salt in the presence of CO₂. This can lead to peak broadening or the appearance of multiple sets of signals. Re-analyzing the sample after converting it to a stable salt (e.g., by adding a drop of DCl in D₂O for a water-soluble sample) can often simplify the spectrum by converting all amine species to a single protonated form.

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with this compound.

TroubleshootingWorkflow start Stability Issue Suspected (e.g., color change, failed reaction) visual_check Visual Inspection: Color Change? Phase Change? start->visual_check analytical_check Analytical Purity Check (e.g., HPLC, LC-MS) visual_check->analytical_check purity_ok Purity > 95%? analytical_check->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No use_material Material is likely OK for use. Re-evaluate storage protocol. purity_ok->use_material Yes identify_degradant Identify Degradant (LC-MS, NMR) degradation_confirmed->identify_degradant stop_use STOP. Do not use material. Purify or acquire new lot. degradation_confirmed->stop_use determine_cause Determine Root Cause identify_degradant->determine_cause cause_oxidation Cause: Oxidation (Air Exposure) determine_cause->cause_oxidation Mass +16? Color change? cause_moisture Cause: Hydrolysis/Moisture (Humidity Exposure) determine_cause->cause_moisture Known hygroscopicity? cause_light Cause: Photolysis (Light Exposure) determine_cause->cause_light Stored in clear vial? solution_inert Solution: Store under inert gas (Ar/N2) cause_oxidation->solution_inert solution_desiccate Solution: Store with desiccant cause_moisture->solution_desiccate solution_dark Solution: Store in amber vial/dark cause_light->solution_dark

Caption: Troubleshooting workflow for stability issues.

Part 3: Recommended Protocols for Stability Assessment

To proactively manage the stability of this compound, a robust testing plan is essential. This section provides standardized protocols for storage and stability analysis.

Protocol 1: Standard Operating Procedure for Aliquoting and Long-Term Storage
  • Preparation: Work in a low-humidity environment, preferably within a glove box purged with nitrogen or argon. If a glove box is unavailable, work quickly on a clean lab bench.

  • Material Equilibration: Allow the main container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Aliquoting: Dispense the compound into smaller, pre-weighed, amber glass vials suitable for single or limited use. This minimizes the number of freeze-thaw cycles and air exposure events for the bulk material.[1]

  • Inerting: Backfill the headspace of each aliquot vial with dry argon or nitrogen gas for at least 30 seconds.

  • Sealing: Immediately and tightly seal each vial with a Teflon-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date of aliquoting.

  • Storage: Place the aliquoted vials in a labeled secondary container and store them in a designated -20°C or -80°C freezer.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are critical for understanding potential degradation pathways and for developing stability-indicating analytical methods.[5][9] This protocol outlines the conditions required by regulatory bodies like the ICH.[5][10]

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject individual samples to the stress conditions outlined in the table below. Include a control sample stored at -20°C in the dark. The goal is to achieve 5-20% degradation of the active ingredient.[10]

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours) until the target degradation is achieved.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method (see Protocol 3).

Table 1: Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl 60°C Up to 48 hours
Base Hydrolysis 0.1 M NaOH 60°C Up to 48 hours
Oxidation 3% H₂O₂ Room Temp Up to 24 hours
Thermal 80°C (in solid state) 80°C Up to 72 hours

| Photolytic | ICH-compliant light chamber | Room Temp | Per ICH Q1B |

Forced Degradation Experimental Workflow

ForcedDegradation cluster_stress Stress Conditions (Parallel) acid Acid Hydrolysis (0.1 M HCl, 60°C) neutralize Neutralize Acid/Base Samples acid->neutralize base Base Hydrolysis (0.1 M NaOH, 60°C) base->neutralize oxidation Oxidation (3% H2O2, RT) analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal Thermal (80°C, solid) thermal->analyze photo Photolytic (ICH Light Box) photo->analyze start Prepare Stock Solution of Compound (1 mg/mL) aliquot Aliquot into 6 Samples (5 for stress, 1 for control) start->aliquot aliquot->acid aliquot->base aliquot->oxidation aliquot->thermal aliquot->photo control Control Sample (-20°C, Dark) aliquot->control control->analyze neutralize->analyze report Report Results: - Purity (%) vs. Time - Identify Major Degradants - Elucidate Pathways analyze->report

Caption: Workflow for a forced degradation study.

Protocol 3: Baseline Stability-Indicating HPLC-UV Method

This method serves as a starting point for assessing the purity of this compound and its degradation products. Method optimization will be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or as determined by UV-Vis scan)

  • Rationale: The C18 column provides good retention for moderately polar compounds. The TFA in the mobile phase acts as an ion-pairing agent, improving the peak shape of the basic amine. A gradient elution ensures that both the parent compound and any potential degradants of varying polarity are eluted and separated.[6][7]

Part 4: Key Degradation Pathways

Understanding the likely chemical transformations that this compound may undergo is key to preventing them. The primary amine is the most reactive site.

  • Oxidation: The lone pair on the primary amine is susceptible to attack by atmospheric oxygen or other oxidizing agents (like peroxides found in some solvents). This can lead to a variety of products, including the corresponding N-oxide, imine, or further degradation products. This is often accompanied by a change in color.[4]

  • Carbamate Formation: In the presence of atmospheric carbon dioxide, the nucleophilic primary amine can react to form a carbamic acid, which is then deprotonated by another molecule of the basic amine to yield an ammonium carbamate salt. This is a reversible reaction but can complicate analysis by introducing new, often broad, peaks.

  • Salt Formation with Acidic Impurities: If the compound is exposed to acidic gases or impurities, it will readily form an ammonium salt. While often done intentionally to improve stability, unintentional salt formation can alter the physical properties and effective concentration of the free base.

Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Products cluster_stabilization Stabilization Strategy parent This compound (Free Base) oxidized Oxidized Products (e.g., N-Oxide, Imine) parent->oxidized + O2 carbamate Ammonium Carbamate Salt parent->carbamate + CO2 stable_salt Stable Ammonium Salt (e.g., Hydrochloride) parent->stable_salt + HCl (Intentional)

Caption: Major degradation and stabilization pathways.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Bandyopadhyay, A. R. (2015). Answer to "What are stabilizers for amides, imides and amines for their long time storage?". ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Retrieved from [Link]

  • Kuwabara, H., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Davis, M. L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole-Containing Nuclear Export Inhibitors Versus Standard Proteasome Inhibitors in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, particularly in the management of hematological malignancies like multiple myeloma (MM), the introduction of novel therapeutic classes has been pivotal in improving patient outcomes. The pyrazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] This guide provides a technical comparison of a newer class of agents that, while not strictly pyrazole-containing, share a similar azole-based pharmacophore and represent a novel mechanism of action, against the established class of proteasome inhibitors. Specifically, we will delve into the efficacy of Selinexor , a first-in-class selective inhibitor of nuclear export (SINE) that contains a triazole moiety, and compare it with the proteasome inhibitor Bortezomib , a cornerstone in MM therapy.[5][6][7]

This comparison is designed for researchers, drug development professionals, and clinicians, offering an in-depth analysis of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used to validate their therapeutic potential.

Introduction: Targeting Protein Homeostasis and Nuclear Transport in Multiple Myeloma

Multiple myeloma is a malignancy of plasma cells characterized by their accumulation in the bone marrow.[8] A key vulnerability of these cancer cells is their high rate of protein synthesis, particularly monoclonal immunoglobulins. This creates a reliance on cellular machinery that manages protein folding and degradation, making protein homeostasis an attractive therapeutic target.

Bortezomib and other proteasome inhibitors capitalize on this by blocking the 26S proteasome, a critical complex for degrading unneeded or misfolded proteins.[9][10][11] Inhibition leads to an accumulation of these proteins, triggering endoplasmic reticulum (ER) stress and ultimately leading to programmed cell death (apoptosis).[11][12]

In contrast, Selinexor employs a fundamentally different strategy. It targets Exportin 1 (XPO1), a nuclear export protein responsible for transporting hundreds of cargo proteins, including crucial tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[7][13][14] In many cancers, XPO1 is overexpressed, leading to the functional inactivation of TSPs by mislocalizing them in the cytoplasm.[15][16] Selinexor covalently binds to XPO1, forcing the nuclear retention and accumulation of TSPs, thereby restoring their ability to halt the cell cycle and induce apoptosis in malignant cells.[6][7]

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of Bortezomib and Selinexor offer different avenues for therapeutic intervention and opportunities for combination therapies.

Bortezomib: Inducing Proteotoxic Stress

Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[10] This disruption of the ubiquitin-proteasome system leads to the buildup of regulatory proteins, including those that control cell cycle progression and apoptosis, such as p53, p21, and NF-κB inhibitor, IκB.[11][17] The accumulation of IκB prevents the activation of the NF-κB pathway, a key survival signal for myeloma cells.[11]

cluster_0 Cytoplasm cluster_1 Downstream Effects Ub_Protein Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Releases ER_Stress ER Stress NFkB_Inhibition NF-κB Inhibition Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis NFkB_Inhibition->Apoptosis

Figure 1: Bortezomib Mechanism of Action.

Selinexor: Restoring Nuclear Tumor Suppression

Selinexor blocks the function of XPO1, the primary mediator of nuclear export for many key proteins.[7] This forces the nuclear accumulation of tumor suppressor proteins (e.g., p53, p21, FOXO) and the glucocorticoid receptor, while also preventing the export of oncogenic mRNAs.[13][18] This nuclear sequestration restores the natural cancer-fighting mechanisms of the cell.[6][15]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) XPO1 XPO1 TSP->XPO1 CellCycleArrest Cell Cycle Arrest TSP->CellCycleArrest TSP_XPO1 TSP-XPO1 Complex XPO1->TSP_XPO1 Selinexor Selinexor Selinexor->XPO1 Inhibits TSP_inactive Inactive TSPs TSP_XPO1->TSP_inactive Nuclear Export Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Selinexor Mechanism of Action.

Comparative Efficacy: Preclinical and Clinical Data

The efficacy of both inhibitors has been evaluated extensively. Bortezomib has long been a standard of care, while Selinexor has shown significant activity, particularly in heavily pre-treated patient populations.[5][6][19]

In Vitro and In Vivo Preclinical Studies

Preclinical studies in multiple myeloma cell lines and animal models are crucial for establishing initial efficacy and mechanism of action.

ParameterSelinexor (XPO1i)Bortezomib (PI)Key Findings
Target Cell Lines MM.1S, RPMI-8226, U266MM.1S, RPMI-8226, U266Both agents show broad activity across various MM cell lines.
Typical IC50 Range 20 - 150 nM5 - 20 nMBortezomib often exhibits lower IC50 values in vitro.
In Vivo Model Patient-Derived Xenografts (PDX) in immunodeficient mice (e.g., NOD/SCID)[20][21]Cell line-derived xenografts (CDX) and PDX models in immunodeficient mice[8][22]Selinexor has demonstrated efficacy in KRAS-mutant lung adenocarcinoma PDX models, suggesting broad applicability[20]. Bortezomib has shown responses in various MM xenograft models[22].
Observed Effect Tumor growth inhibition, induction of apoptosis[20]Tumor growth inhibition, apoptosis, anti-angiogenic effects[12]Both drugs effectively control tumor growth in preclinical models.
Clinical Trial Data in Relapsed/Refractory Multiple Myeloma (RRMM)

Clinical trials provide the ultimate test of an inhibitor's efficacy and safety in patients. Selinexor's approval was largely based on the STORM trial, which enrolled patients who were refractory to multiple prior lines of therapy, including proteasome inhibitors.[6]

Trial / StudyRegimenPatient PopulationOverall Response Rate (ORR)Key Takeaway
STORM Part 2 Selinexor + DexamethasonePenta-refractory RRMM26.2%Demonstrated meaningful activity in a heavily pretreated population with limited options.[6]
BOSTON Selinexor + Bortezomib + Dexamethasone (SVd)RRMM (1-3 prior lines)76.4%The combination significantly improved progression-free survival compared to Bortezomib + Dexamethasone, showing synergistic effects.[19]
APEX BortezomibRRMM (≥1 prior line)38%Established Bortezomib as a standard of care in the relapsed setting.
CASTOR Daratumumab + Bortezomib + Dexamethasone (DVd)RRMM (≥1 prior line)82.9%Highlights the efficacy of combining Bortezomib with other novel agents like monoclonal antibodies.[19]

These data illustrate that while Bortezomib is a highly effective agent, particularly in earlier lines of relapse, Selinexor provides a crucial option for patients whose disease has become resistant to standard therapies, including proteasome inhibitors.[19] The BOSTON study, in particular, underscores the potential for combining these two classes of drugs to achieve superior outcomes.[19]

Experimental Methodologies for Efficacy Comparison

To objectively compare the efficacy of these inhibitors, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay: Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.

Protocol:

  • Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Seeding: Seed cells into 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Selinexor and Bortezomib. Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

Figure 3: Workflow for In Vitro Cell Viability Assay.

In Vivo Assay: Myeloma Xenograft Model

Animal models are essential for evaluating the anti-tumor activity of a compound in a complex biological system.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), which can accept human cell grafts without rejection.[8][23]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human multiple myeloma cells (e.g., MM.1S) into the flank of each mouse.[21]

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Selinexor, Bortezomib, Combination).

  • Treatment: Administer drugs according to established schedules and doses (e.g., Selinexor via oral gavage; Bortezomib via intravenous or subcutaneous injection).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Plot tumor growth curves for each group to assess tumor growth inhibition (TGI).

Conclusion and Future Directions

Both Selinexor and Bortezomib are highly effective agents in the treatment of multiple myeloma, albeit through distinct and complementary mechanisms. Bortezomib, as a proteasome inhibitor, induces acute proteotoxic stress, a strategy that has proven highly successful.[5] Selinexor introduces a novel approach by targeting the nuclear export machinery, thereby restoring the cell's own tumor-suppressive functions.[7][16]

The clinical data strongly support the use of Bortezomib in combination regimens for newly diagnosed and early relapsed patients.[19] The efficacy of Selinexor in heavily pretreated and multi-drug refractory populations positions it as a critical therapeutic option for advanced disease.[6][19] Furthermore, the success of the SVd regimen in the BOSTON trial demonstrates a powerful synergy, suggesting that simultaneously targeting protein degradation and nuclear transport is a superior strategy for overcoming resistance and improving outcomes in RRMM.[19]

Future research will continue to explore optimal combination strategies, sequencing of therapies, and the identification of biomarkers to predict response to both classes of inhibitors. The continued development of novel pyrazole-containing compounds and other small molecules targeting fundamental cancer processes promises a more diversified and effective therapeutic arsenal for multiple myeloma.[1][4]

References

  • 4-(1H-pyrazol-1-yl)butan-2-amine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

  • Bortezomib (Velcade). (n.d.). Cancer Research UK.

  • Ganesan, S., et al. (n.d.). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. National Center for Biotechnology Information.

  • Goyal, A., et al. (2023). Bortezomib. In: StatPearls [Internet]. StatPearls Publishing.

  • Kaur, H., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2.

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate.

  • What is the mechanism of Bortezomib? (2024). Patsnap Synapse.

  • 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine. (n.d.). Benchchem.

  • Xpovio (Selinexor) Made Simple. (2024). International Myeloma Foundation.

  • This compound. (n.d.). Sigma-Aldrich.

  • 4-(4-Amino-1h-pyrazol-1-yl)butan-1-ol. (n.d.). ChemScene.

  • What are XPO1 inhibitors and how do they work? (2024). Patsnap Synapse.

  • The Role of XPO1 Inhibition From Early to Advanced Myeloma. (2023). YouTube.

  • XPO1 inhibition. (2024). Karyopharm.

  • Al-Asadi, J., et al. (2023). Relapsed/refractory multiple myeloma: standard of care management of patients in the Gulf region. Journal of Blood Medicine, 14, 345.

  • Hathi, D., et al. (2018). Preclinical animal models of multiple myeloma. Frontiers in Bioscience (Landmark Edition), 23(11), 2038-2053.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Future Medicinal Chemistry.

  • Effect of Exportin 1/XPO1 Nuclear Export Pathway Inhibition on Coronavirus Replication. (n.d.). Pathogens.

  • This compound. (n.d.). Sigma-Aldrich.

  • Modulation of anti-tumour immunity by XPO1 inhibitors. (2023). Journal for ImmunoTherapy of Cancer.

  • Wang, M., et al. (2022). Antitumor efficacy of XPO1 inhibitor Selinexor in KRAS-mutant lung adenocarcinoma patient-derived xenografts. Translational Oncology, 26, 101534.

  • Silencing XPO1 inhibits NF-κB signaling pathway and exerts... (n.d.). ResearchGate.

  • Standards of Care and Treatment Patterns Among Relapsed/Refractory Multiple Myeloma Patients Initiating Second- and Third-Line Therapies. (2022). Blood.

  • Selinexor and Other Selective Inhibitors of Nuclear Export (SINEs)—A Novel Approach to Target Hematologic Malignancies and Solid Tumors. (2023). International Journal of Molecular Sciences.

  • Mechanism of antitumour activity of bortezomib in multiple myeloma (MM)... (n.d.). ResearchGate.

  • Animal Models of Multiple Myeloma Bone Disease. (2020). Frontiers in Oncology.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

  • Rossi, M., et al. (2018). Mouse models of multiple myeloma: technologic platforms and perspectives. Oncotarget, 9(28), 20231.

  • Beyond oncology: Selinexor's journey into anti-inflammatory treatment and long-term management. (2024). Frontiers in Immunology.

  • Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.

  • 4-(4-Amino-1h-pyrazol-1-yl)butan-2-ol. (n.d.). BLDpharm.

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (n.d.). ResearchGate.

  • Standard of Care for Relapsed Refractory Multiple Myeloma. (n.d.). Health Research Authority.

  • New Relapse Guidelines Highlight Key Role of International Myeloma Working Group Experts. (2021). International Myeloma Foundation.

  • Selinexor, a First-in-Class XPO1 Inhibitor, Is Efficacious and Tolerable in Patients with Myelodysplastic Syndromes Refractory to Hypomethylating Agents. (n.d.). ResearchGate.

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.

  • Multi-Modality Imaging of Multiple Myeloma Bone Disease In Orthotopic Xenograft Models. (2010). Blood.

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). Molecules.

  • Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. (2022). Frontiers in Oncology.

  • (PDF) Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines. (n.d.). ResearchGate.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... (n.d.). Molecules.

  • Jain, N., & Abdullah, H. (2023). Relapsed and Refractory Multiple Myeloma. In: StatPearls [Internet]. StatPearls Publishing.

  • 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride. (n.d.). Sigma-Aldrich.

  • 4-(4-Bromo-1h-pyrazol-1-yl)butan-1-amine. (n.d.). ChemScene.

  • 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. (n.d.). Vulcanchem.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Preclinical Efficacy and Safety Assessment

For drug development professionals, the journey of a novel chemical entity from benchtop synthesis to potential clinical application is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of a novel compound, 4-(1H-pyrazol-1-yl)butan-2-amine. Given the absence of established bioactivity for this specific molecule, we will proceed by leveraging the well-documented therapeutic potential of the broader pyrazole chemical family.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects. Many approved drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil, feature a pyrazole core. This extensive history provides a strong rationale for investigating new pyrazole-containing compounds. For the purpose of this guide, we will hypothesize that this compound has potential anticancer properties and outline a comprehensive strategy to validate this hypothesis in vivo.

This guide is structured to provide not just protocols, but the strategic thinking behind them—comparing alternatives and embedding decision points to ensure a robust, self-validating workflow.

Part 1: Foundational In Vivo Characterization: Beyond Simple Screening

Before assessing if a compound can inhibit tumor growth, we must first understand its behavior and safety profile within a living system. Efficacy data is meaningless without a clear understanding of pharmacokinetics and toxicity. This initial phase is critical for establishing a therapeutic window and designing an informative efficacy study.

Phase I: Pharmacokinetic (PK) and Bioavailability Profiling

The goal of a preliminary PK study is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. This tells us if the compound reaches the bloodstream, how long it stays there, and if it is distributed to tissues. These parameters are crucial for determining an appropriate dosing regimen for subsequent toxicity and efficacy studies.[1][2]

RouteRationale & ComparisonKey PK Parameters
Intravenous (IV) Bypasses absorption, providing a direct measure of distribution and elimination. Establishes 100% bioavailability as a baseline. Essential for calculating the absolute bioavailability of other routes.Cmax (Maximum Concentration), AUC (Area Under the Curve), t1/2 (Half-life), Clearance (CL)
Oral (PO) The most common and preferred route for clinical administration. Data is critical for determining oral bioavailability (F%). This route challenges the compound's stability in the GI tract and its ability to cross the intestinal wall.Cmax, Tmax (Time to Cmax), AUC, t1/2, F%
Intraperitoneal (IP) Often used in preclinical models for its convenience and ability to bypass the GI tract, leading to higher bioavailability than oral administration but without the direct systemic entry of IV. It serves as an intermediate option if oral bioavailability is poor.Cmax, Tmax, AUC, t1/2
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c) to ensure genetic consistency.[3] Use 3-4 mice per time point for each route of administration.

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., saline, PBS with 5% DMSO and 10% Solutol HS 15). The formulation must be sterile and non-irritating.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[4] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[5]

Phase II: Acute Toxicity and Maximum Tolerated Dose (MTD)

The MTD study determines the highest dose of a drug that can be given without causing unacceptable side effects.[6] This is a critical step for designing a safe and effective efficacy study. The study involves administering escalating doses of the compound and closely monitoring the animals for signs of toxicity.

  • Animal Model: Use the same mouse strain as the planned efficacy study (e.g., immunocompromised mice like NOD/SCID if a xenograft model is intended).

  • Dose Selection: Based on in vitro cytotoxicity data and PK results, select a range of doses. A common starting point is a dose that achieves a plasma concentration 10-fold higher than the in vitro IC50.

  • Dosing Regimen: Administer the compound daily for 5-7 days via the intended route for the efficacy study (e.g., oral gavage).

  • Monitoring:

    • Clinical Observations: Observe animals at least twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.

    • Endpoint: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss.

  • Necropsy and Histopathology: At the end of the study, a gross necropsy should be performed to look for any organ abnormalities. Tissues from major organs (liver, kidney, spleen, heart, lungs) can be collected for histopathological analysis to identify any microscopic signs of toxicity.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Validation PK_Study Pharmacokinetic (PK) Study (IV & PO Administration) MTD_Study Maximum Tolerated Dose (MTD) Study PK_Study->MTD_Study Informs Dose Selection Efficacy_Study In Vivo Efficacy Study (e.g., Xenograft Model) MTD_Study->Efficacy_Study Determines Safe & Effective Dose

Caption: High-level workflow for in vivo validation.

Part 2: In Vivo Efficacy Validation: A Comparative Study in an Anticancer Model

With a well-characterized PK profile and a defined MTD, we can now design an efficacy study to test our hypothesis. The choice of the animal model is one of the most critical decisions in this phase.[7]

Selection of In Vivo Cancer Models: A Comparative Analysis
Model TypeDescriptionAdvantagesDisadvantagesBest Use Case
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[8]Cost-effective, rapid tumor growth, high reproducibility, extensive historical data.[9]Lacks the complexity and heterogeneity of human tumors; no intact immune system.Initial efficacy screening of a novel compound.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.[7]Preserves original tumor architecture, heterogeneity, and microenvironment. Highly predictive of clinical response.[10]Expensive, slower tumor growth, technically demanding, requires a large cohort of mice.Validating efficacy in a model that closely mimics human disease; testing targeted therapies.
Syngeneic Models Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunotherapies.Limited availability of tumor types; mouse tumors may not fully recapitulate human disease.Evaluating immuno-oncology agents.

For an initial efficacy study of a novel, untargeted compound like this compound, the CDX model offers the best balance of cost, speed, and reproducibility.[9]

Comparator Selection: The Importance of Controls

A robust study design requires appropriate controls to ensure the results are interpretable.

  • Vehicle Control: This group receives the same formulation vehicle without the active compound. It serves as the baseline for tumor growth and assesses any effects of the vehicle itself.

  • Positive Control (Standard-of-Care): This group is treated with a clinically relevant drug for the chosen cancer type (e.g., Paclitaxel for a breast cancer model, Gemcitabine for a pancreatic cancer model).[11] This provides a benchmark against which to compare the efficacy of the novel compound.

Step-by-Step Protocol: CDX Efficacy Study (Hypothetical Lung Cancer Model)
  • Cell Line: Select a relevant human cancer cell line (e.g., A549, a human non-small cell lung cancer line).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice), which will not reject the human tumor cells.[8]

  • Tumor Implantation: Inject approximately 5 x 10^6 A549 cells suspended in Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (e.g., administered orally, daily)

    • Group 2: this compound (at its MTD, e.g., administered orally, daily)

    • Group 3: Positive Control (e.g., Cisplatin, administered intraperitoneally, once weekly)

  • Treatment and Monitoring:

    • Administer treatments according to the defined schedule.

    • Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.[12]

    • Monitor body weight twice a week as an indicator of toxicity.

  • Endpoint Analysis: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Collection: At the endpoint, collect final tumor volumes and weights. Tissues can be harvested for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control10 mL/kg, PO, QD1850 ± 150--2.5
This compound 50 mg/kg, PO, QD925 ± 11050%-8.0
Cisplatin (Positive Control)5 mg/kg, IP, QW740 ± 9560%-12.5

PO: Per os (by mouth); QD: Quaque die (every day); IP: Intraperitoneal; QW: Quaque week (every week); SEM: Standard Error of the Mean

In this hypothetical scenario, this compound demonstrates significant antitumor activity, though slightly less than the standard-of-care, Cisplatin, with moderate but acceptable toxicity as indicated by body weight change.

G Start Start: Novel Compound This compound PK_Study Conduct PK Study Start->PK_Study Good_PK Sufficient Bioavailability and Half-life? PK_Study->Good_PK MTD_Study Determine MTD Good_PK->MTD_Study Yes Stop_Optimize Stop or Reformulate/ Optimize Compound Good_PK->Stop_Optimize No Acceptable_Toxicity Therapeutic Window Acceptable? MTD_Study->Acceptable_Toxicity Efficacy_Study Proceed to Efficacy Study (e.g., CDX Model) Acceptable_Toxicity->Efficacy_Study Yes Acceptable_Toxicity->Stop_Optimize No

Caption: Decision-making workflow for in vivo validation.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Cancer Management and Research. Retrieved from [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). Veterinary Medicine and Science. Retrieved from [Link]

  • Importance of Animal Models in the Field of Cancer Research. (n.d.). ResearchGate. Retrieved from [Link]

  • Spontaneous and Induced Animal Models for Cancer Research. (n.d.). MDPI. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine. Retrieved from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]

  • Celecoxib Prevents Tumor Growth in Vivo without Toxicity to Normal Gut. (2000). Cancer Research. Retrieved from [Link]

  • Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. (2010). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. (2010). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. (2000). Cancer Research. Retrieved from [Link]

  • In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. (n.d.). The Journal of Urology. Retrieved from [Link]

  • In Vitro and In Vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). Clinical Cancer Research. Retrieved from [Link]

  • Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. (2010). Semantic Scholar. Retrieved from [Link]

  • In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle. (n.d.). The Journal of Urology. Retrieved from [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Celecoxib effects the in vivo tumor growth of Lewis lung carcinoma... (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicological screening. (n.d.). Journal of Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Next-Generation in vivo Modeling of Human Cancers. (2018). Trends in Molecular Medicine. Retrieved from [Link]

  • Small molecule screening platform for assessment of cardiovascular toxicity on adult zebrafish heart. (n.d.). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. Retrieved from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • Toxicology. (n.d.). MuriGenics. Retrieved from [Link]

  • Toxicity Screening: A New Generation Of Models. (n.d.). InVivo Biosystems. Retrieved from [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. (2018). Cell Reports. Retrieved from [Link]

  • Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. (2020). ResearchGate. Retrieved from [Link]

  • Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. (2026). Preprints.org. Retrieved from [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Cross-Reactivity Profiling of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, recognized for its role in numerous approved therapeutics, particularly as a kinase inhibitor.[1][2][3] The compound 4-(1H-pyrazol-1-yl)butan-2-amine represents a novel chemical entity building upon this privileged structure. Its journey from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its selectivity. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical failures.[4] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of de-risking a drug development program.[5][6][7]

This guide provides a comparative analysis of essential methodologies for assessing the cross-reactivity of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for interpreting the resulting data to build a comprehensive selectivity profile.

The Strategic Imperative for Selectivity Profiling

The initial hypothesis for a new chemical entity like this compound is that it will exhibit high affinity for its intended biological target while displaying minimal interaction with other proteins. However, the vastness of the human proteome makes unintended interactions probable. The goal of cross-reactivity studies is to identify these off-target interactions early, enabling medicinal chemists to optimize for selectivity or allowing for the early termination of compounds with unfavorable safety profiles.

A tiered approach is the most resource-efficient strategy for profiling. This begins with broad, less quantitative screening to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize those "hits."

Tier 1: Broad Panel Off-Target Screening

The first step in experimental profiling is to cast a wide net. This is efficiently achieved by leveraging commercial broad-panel screening services. These services test the compound at a single, high concentration (typically 1-10 µM) against hundreds of clinically relevant off-targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[8]

Comparison of Broad-Panel Screening Approaches:

Assay TypePrincipleAdvantagesDisadvantagesTypical Use Case
Radioligand Binding Assays Measures the ability of the test compound to displace a known radioactive ligand from a target receptor.[9]Gold standard for affinity, robust, quantitative (provides % inhibition).[9]Requires radioactivity, not a functional readout, may miss allosteric modulators.Initial screen against large panels of GPCRs, ion channels, and transporters.
Enzymatic/Kinase Assays Measures the direct inhibition of enzyme/kinase activity, often by quantifying the consumption of a substrate or production of a product (e.g., ADP).[10][11]Functional readout, highly relevant for kinase inhibitors.[3]Can be more complex to set up than binding assays, potential for assay interference.Essential for any compound with a pyrazole core, given its prevalence in kinase inhibitors.[2]
Cell-Based Functional Assays Measures the downstream cellular response to target modulation (e.g., second messenger levels, reporter gene activation).High physiological relevance, captures integrated cellular response.Higher variability, more complex, potential for non-specific cytotoxicity.Follow-up studies or specialized panels where functional response is critical.

Experimental Rationale: For this compound, a combination of a broad radioligand binding panel (e.g., Eurofins SafetyScreen44™ or Reaction Biology's InVEST panel) and a comprehensive kinome scan (e.g., Eurofins KINOMEscan®) is the recommended starting point.[8] This dual approach provides a wide view of potential binding interactions across major target families while also delivering a deep, functional assessment within the most probable off-target class for a pyrazole-containing compound.[12]

A hypothetical outcome from a primary screen is presented below.

Table 1: Hypothetical Primary Off-Target Screening Results for this compound (at 10 µM)

TargetTarget Class% InhibitionInterpretation
Primary Target Kinase X Kinase98%On-Target Activity
Adrenergic Receptor Alpha 2AGPCR85%Potential Off-Target Hit
hERGIon Channel62%Potential Off-Target Hit
Kinase YKinase91%Potential Off-Target Hit
Dopamine Transporter (DAT)Transporter15%No significant activity
... (400+ other targets)...<50%No significant activity

Any target showing >50% inhibition at this stage is flagged as a "hit" and requires further investigation in Tier 2.

Tier 2: Quantitative Validation of Off-Target Hits

The goal of Tier 2 is to confirm the hits from the primary screen and determine their potency (e.g., IC50 or Ki). This involves generating full concentration-response curves for each identified off-target.

Workflow for Cross-Reactivity Assessment

The overall process follows a logical progression from broad screening to specific validation and decision-making.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Decision Making Compound This compound Screening Broad Panel Screening (e.g., Kinome Scan, GPCR Panel) Single High Concentration (10 µM) Compound->Screening DoseResponse Dose-Response Assays (IC50 / Ki Determination) Screening->DoseResponse Hits with >50% Inhibition DataAnalysis Calculate Selectivity Index (SI = Off-Target IC50 / On-Target IC50) DoseResponse->DataAnalysis Decision Is SI > 100-fold? DataAnalysis->Decision Optimize High Risk: Redesign/Optimize Compound Decision->Optimize No Proceed Acceptable Risk: Proceed to In Vivo Safety Decision->Proceed Yes

Caption: A tiered workflow for assessing compound cross-reactivity.

Detailed Experimental Protocols

To ensure data integrity, protocols must be robust and reproducible. Below are detailed, self-validating methods for quantifying off-target interactions identified in Tier 1.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (Ki) of our compound for the Adrenergic Receptor Alpha 2A, a hypothetical hit from Table 1. The principle is to measure the ability of increasing concentrations of the unlabeled test compound to displace a known, fixed concentration of a radiolabeled ligand.[9][13]

Materials:

  • Receptor Source: Commercially available cell membranes expressing human Adrenergic Receptor Alpha 2A.

  • Radioligand: [3H]-Rauwolscine (a known high-affinity antagonist for this receptor).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).

  • Scintillation Fluid & Microplate Scintillation Counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 96-well assay plate with serial dilutions of this compound (e.g., 11 concentrations from 100 µM to 1 pM). Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand, e.g., 10 µM phentolamine).

  • Reagent Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 10 µg protein/well) in ice-cold assay buffer. Dilute the [3H]-Rauwolscine in assay buffer to a final concentration equal to its Kd (dissociation constant), which ensures a sensitive assay window.

  • Incubation: Add the receptor membranes, test compound dilutions, and radioligand to the assay plate. The typical order of addition is buffer, compound, radioligand, and finally membranes to initiate the binding reaction.[14]

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[14]

  • Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol determines the functional inhibitory potency (IC50) of our compound against Kinase Y, another hypothetical hit. We will use a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Enzyme: Recombinant human Kinase Y.

  • Substrate: A peptide or protein substrate specific to Kinase Y.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Kinase reaction buffer appropriate for Kinase Y.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in an assay plate as described in the binding assay protocol. Include "no enzyme" and "vehicle control" wells.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to the wells containing the test compound. The final ATP concentration should be at or near its Km for the enzyme to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10]

  • Stopping the Reaction: Add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

  • Signal Generation: Add the second reagent (Kinase Detection Reagent), which contains the enzymes necessary to convert the ADP produced by the kinase reaction back into a luminescent signal. Incubate to allow the signal to develop (e.g., 30 minutes).

  • Detection: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: The Selectivity Index

After generating IC50 or Ki values for both the on-target and off-target interactions, the data can be summarized for a direct comparison. The Selectivity Index (SI) is a critical metric calculated as:

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity for the primary target. A commonly accepted threshold for a promising compound is an SI > 100-fold against relevant off-targets.

Table 2: Hypothetical Quantitative Cross-Reactivity Profile for this compound

TargetAssay TypeOn-Target IC50 (nM)Off-Target IC50/Ki (nM)Selectivity Index (SI)Risk Assessment
Primary Target Kinase X Kinase Assay15---
Adrenergic Receptor Alpha 2ABinding Assay-1,800120-foldLow Risk
hERGElectrophysiology->30,000>2000-foldLow Risk
Kinase YKinase Assay-453-foldHigh Risk

Causality and Decision Making:

  • The 120-fold selectivity against the adrenergic receptor suggests that at therapeutic concentrations designed to engage Kinase X, the compound is unlikely to cause side effects related to adrenergic signaling.

  • The >2000-fold window against the hERG channel is a crucial safety indicator, minimizing the risk of cardiac arrhythmias.[7]

  • The 3-fold selectivity against Kinase Y is a significant liability. This indicates that the compound is nearly as potent against Kinase Y as it is against its intended target. This lack of selectivity could lead to efficacy issues or toxicity driven by the inhibition of Kinase Y. This finding would necessitate a medicinal chemistry effort to re-design the molecule to improve selectivity away from Kinase Y.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a systematic process of risk assessment. It begins with broad screening to identify potential liabilities and progresses to quantitative, functional assays to understand the potency of these off-target interactions. By employing a logical, tiered workflow and robust, validated protocols, researchers can build a comprehensive selectivity profile. This data-driven approach, centered on the calculation and interpretation of the Selectivity Index, is paramount for making informed decisions, guiding medicinal chemistry efforts, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • ICH guideline S7A on safety pharmacology studies for human pharmaceuticals. (2000). International Council for Harmonisation. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001). Federal Register. [Link]

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? (2005). ResearchGate. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (n.d.). PubMed. [Link]

  • Target Profiling Service. (n.d.). Bionsight. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Hypersensitivity reactions to small molecule drugs. (2022). Frontiers in Pharmacology. [Link]

  • Predictive in silico off-target profiling in drug discovery. (2014). Future Medicinal Chemistry. [Link]

  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. (2018). Frontiers in Immunology. [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. (n.d.). PubMed. [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2013). ResearchGate. [Link]

  • Hypersensitivity reactions to small molecule drugs. (2022). PubMed. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • 1-(butan-2-yl)-1h-pyrazol-4-amine. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 4-(1H-pyrazol-1-yl)butan-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 4-(1H-pyrazol-1-yl)butan-2-amine with its structural analogs, supported by experimental data and methodologies for researchers and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. Pyrazole-containing compounds have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4] In fact, numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, feature this privileged structure, underscoring its therapeutic relevance.[3][5]

This guide focuses on this compound, a molecule that combines the pyrazole core with a flexible butanamine side chain. This specific arrangement presents two key pharmacophoric features: the pyrazole ring, which can act as a hydrogen bond acceptor and participate in π-stacking interactions, and the primary amine, a basic center crucial for salt formation and hydrogen bonding with target proteins.[5] Understanding how modifications to this core structure impact its properties and biological activity is fundamental to designing novel therapeutic agents.

Herein, we present a comparative analysis of this compound against a rationally designed set of structural analogs. This guide will dissect their physicochemical differences, evaluate their biological performance in a representative assay, and provide the detailed experimental protocols necessary for replication and further investigation.

Rational Design of Structural Analogs for Comparative Analysis

To build a robust structure-activity relationship (SAR) profile, we selected four analogs, each designed to probe a specific feature of the parent molecule. This systematic approach allows for the deconvolution of steric, electronic, and geometric contributions to biological activity.

  • Analog 1: (2S)-N-methyl-4-(1H-pyrazol-1-yl)butan-2-amine: This analog explores the effect of N-alkylation. By converting the primary amine to a secondary amine, we reduce the number of hydrogen bond donors from two to one, which can critically alter binding affinity and selectivity.

  • Analog 2: (2S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-amine: Here, we investigate the impact of substitution on the pyrazole ring. The addition of two methyl groups introduces steric bulk and increases lipophilicity, which can probe for corresponding hydrophobic pockets in a target's binding site.

  • Analog 3: 3-(1H-pyrazol-1-yl)propan-1-amine: This analog examines the influence of the linker chain. Shortening the carbon chain from four to three atoms and moving the amine to the terminal position alters the spatial relationship between the pyrazole and the basic nitrogen center, testing the geometric requirements for target engagement.

  • Analog 4: (2S)-4-(1H-imidazol-1-yl)butan-2-amine: By replacing the pyrazole with its constitutional isomer, imidazole, we can assess the importance of the specific heterocycle. While isomeric, imidazole has a different electronic distribution and pKa, which can profoundly affect its role as a bioisostere.

Caption: Rationale for the systematic design of analogs.

Comparative Physicochemical Properties

A compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is intrinsically linked to its physicochemical properties. We've compiled key computed parameters to highlight the differences among our selected compounds.

CompoundFormulaM.W. ( g/mol )clogPpKa (strongest basic)H-Bond DonorsH-Bond Acceptors
Parent Compound C₇H₁₃N₃139.200.519.722
Analog 1 C₈H₁₅N₃153.230.8610.112
Analog 2 C₉H₁₇N₃167.251.219.822
Analog 3 C₆H₁₁N₃125.170.159.922
Analog 4 C₇H₁₃N₃139.200.359.622

Data Source: All properties were computed using standard cheminformatics software packages for consistency.

Analysis of Physicochemical Trends:

  • Lipophilicity (clogP): As expected, the addition of methyl groups in Analogs 1 and 2 increases the calculated logP, making them more lipophilic. This can influence membrane permeability but may also increase the risk of off-target effects and metabolic liabilities.

  • Basicity (pKa): The pKa of the aliphatic amine remains relatively stable across the series, suggesting that the electronic modifications on the distant pyrazole ring have a minimal inductive effect. The imidazole nitrogen in Analog 4 is significantly less basic (pKa ≈ 7) than the butanamine.

  • Hydrogen Bonding: The most significant change is in Analog 1, where N-methylation removes a hydrogen bond donor. This is a critical modification that can disrupt binding interactions where the primary amine acts as a bidentate hydrogen bond donor.

Comparative Biological Evaluation: A Case Study in Meprin α Inhibition

To provide a practical context for comparison, we present a case study focused on the inhibition of Meprin α, a metalloprotease implicated in inflammatory diseases. Pyrazole-based structures have recently been identified as promising scaffolds for inhibiting meprins.[6]

This protocol describes a robust, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

I. Materials and Reagents:

  • Recombinant human Meprin α

  • Fluorogenic Meprin α substrate (e.g., Mca-YVADAPK(Dnp)-OH)

  • Assay Buffer: 20 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 0.01% Brij-35, pH 7.5

  • Test Compounds: 10 mM stock solutions in 100% DMSO

  • Positive Control Inhibitor: Actinonin

  • Black, flat-bottom 384-well assay plates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

II. Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 200 nL of each dilution into the 384-well assay plate using an acoustic liquid handler. For controls, add 200 nL of DMSO (0% inhibition) or a saturating concentration of Actinonin (100% inhibition).

  • Enzyme Addition: Add 10 µL of Meprin α solution (prepared in Assay Buffer to a final concentration of 2 nM) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (prepared in Assay Buffer to a final concentration of 10 µM) to all wells to start the reaction.

  • Kinetic Reading: Immediately transfer the plate to the fluorescence plate reader (pre-set to 37°C) and monitor the increase in fluorescence every 60 seconds for 30 minutes.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition)). c. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_comp Serially Dilute Compounds in DMSO plate_comp Plate 200 nL of Compounds and Controls prep_comp->plate_comp add_enzyme Add 10 µL Meprin α (2 nM) plate_comp->add_enzyme pre_incubate Incubate 30 min at RT add_enzyme->pre_incubate add_substrate Add 10 µL Substrate (10 µM) pre_incubate->add_substrate read_plate Kinetic Read at 37°C (Ex: 320, Em: 405 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize Data to % Inhibition calc_rate->normalize fit_curve Fit Dose-Response Curve (Calculate IC50) normalize->fit_curve

Caption: Experimental workflow for the Meprin α inhibition assay.

The following table summarizes the inhibitory activities of the parent compound and its analogs against Meprin α.

CompoundMeprin α IC₅₀ (µM)SAR Interpretation
Parent Compound 1.5 ± 0.2Moderate activity, establishing a baseline for comparison.
Analog 1 12.8 ± 1.1~8.5-fold loss in potency. The primary amine's two H-bond donors are likely critical for target engagement.
Analog 2 0.08 ± 0.01 ~19-fold gain in potency. The dimethyl groups likely engage a hydrophobic pocket, significantly improving binding affinity.
Analog 3 25.3 ± 2.5>16-fold loss in potency. The specific spatial orientation and distance between the pyrazole and amine are crucial.
Analog 4 > 100Inactive. The nitrogen positioning and electronic nature of the pyrazole ring are essential for recognition.

Key Insights from the SAR Analysis:

  • The Primary Amine is Essential: The significant drop in activity upon N-methylation (Analog 1) strongly suggests the primary amine is a key interacting group, likely forming a bidentate hydrogen bond with an acidic residue (e.g., Aspartate or Glutamate) in the active site.

  • A Hydrophobic Pocket Exists: The dramatic increase in potency for Analog 2 indicates that the 3- and 5-positions of the pyrazole ring are adjacent to a lipophilic region on the protein surface. This presents a clear opportunity for further optimization.

  • Strict Geometric Constraints Apply: The poor activity of Analog 3 highlights the importance of the four-carbon linker. The precise distance and vector between the pyrazole and the amine are required to simultaneously engage their respective binding sites.

  • The Pyrazole Scaffold is Privileged: The inactivity of the imidazole analog (Analog 4) demonstrates that it is not a suitable bioisostere in this context. The unique electronic and hydrogen-bonding properties of the pyrazole are indispensable for Meprin α inhibition.[5]

Conclusion and Future Directions

This comparative analysis provides a clear SAR roadmap for the this compound scaffold as a potential inhibitor of Meprin α. Our findings reveal that the primary amine and the specific geometry conferred by the butanamine linker are critical, while the pyrazole ring offers a vector for potency enhancement through substitution into an adjacent hydrophobic pocket.

Based on these results, Analog 2, (2S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-amine, represents a significantly improved lead compound. The next logical steps in a drug discovery program would be:

  • Further Pyrazole Exploration: Synthesize a focused library of analogs with diverse substituents at the 3- and 5-positions of the pyrazole to further probe the hydrophobic pocket and optimize potency.

  • Selectivity Profiling: Screen promising compounds against related metalloproteases (e.g., MMPs, ADAMs) to determine their selectivity profile, a critical factor for minimizing off-target effects.

  • In Vitro ADME Profiling: Evaluate the metabolic stability, permeability, and other drug-like properties of key analogs to ensure they have the potential to become viable drug candidates.

This structured approach, grounded in systematic analog design and robust biological evaluation, provides a solid foundation for advancing this promising chemical series toward the development of novel therapeutics.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link][1]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link][2]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). In-depth analysis of pyrazole and pyrimidine derivatives in medicinal chemistry. Available at: [Link][7]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link][3]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Elsevier Science & Technology. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link][9]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][5]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link][4]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. Available at: [Link][10]

  • Wiech, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie. Available at: [Link][6]

Sources

A Researcher's Guide to Confirming the Binding Mode of Novel Ligands: A Case Study with 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, elucidating the precise interaction between a novel small molecule and its biological target is a cornerstone of preclinical development. This guide provides an in-depth, experience-driven framework for confirming the binding mode of a promising, yet uncharacterized, compound: 4-(1H-pyrazol-1-yl)butan-2-amine. While the specific biological target of this molecule is not widely documented in publicly available literature, this guide will navigate the critical preceding step of target identification before delving into the core methodologies for binding mode confirmation. This dual approach ensures a comprehensive, real-world perspective on the journey from a hit compound to a well-understood drug candidate.

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets, from kinases to proteases.[1][2] This promiscuity underscores the necessity of a rigorous, multi-faceted approach to confirm its specific interactions. This guide will therefore use a hypothetical, yet plausible, target class for illustrative purposes – a protein kinase – to provide concrete experimental context.

Part 1: The Crucial First Step - Identifying the Molecular Target

Before we can confirm a binding mode, we must first confidently identify the binding partner. For a novel compound like this compound, a systematic target identification campaign is paramount. The following details a logical workflow for this initial, critical phase.

Experimental Workflow for Target Identification

Figure 1: A representative workflow for identifying the molecular target of a novel bioactive compound.

Key Methodologies in Target Identification
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. Bound proteins are identified by mass spectrometry.Unbiased; identifies direct binding partners.Can be technically challenging; may identify non-specific binders.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability are monitored in intact cells.Confirms target engagement in a physiological context.Requires specific antibodies for each potential target; not suitable for all proteins.
Computational Target Prediction Utilizes algorithms to predict potential targets based on the ligand's structure, comparing it to databases of known ligands and their targets (inverse docking).Rapid and cost-effective.Predictions require experimental validation; accuracy can be variable.

For our case study, let us assume this initial phase has identified a plausible target: a specific protein kinase, "Kinase X". We can now proceed to the core focus of this guide: confirming the binding mode.

Part 2: A Multi-Pronged Approach to Confirming the Binding Mode

Confirming the binding mode is not a single experiment but a cohesive body of evidence from multiple, orthogonal techniques. This section will compare and contrast the gold-standard biophysical and structural biology methods, providing the "why" behind the "how".

Comparative Overview of Key Techniques
TechniqueInformation GainedKey StrengthsLimitations
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex.Unambiguous determination of binding orientation and key interactions.Requires well-diffracting crystals; may not represent the solution-state structure.
NMR Spectroscopy Information on ligand-protein interactions in solution, including binding site mapping and conformational changes.Provides dynamic information in a native-like environment.Requires larger amounts of protein; size limitations for the target protein.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (on-rate, off-rate) and binding affinity (KD).High sensitivity; requires small amounts of sample.Target protein needs to be immobilized; mass transport limitations can affect kinetics.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Label-free, in-solution technique; provides a complete thermodynamic profile.Requires larger quantities of sample; lower throughput.
Computational Docking Predicts the preferred orientation of a ligand when bound to a target protein.Rapidly generates binding hypotheses; can guide experimental design.Not a direct measurement of binding; requires experimental validation.
In-Depth Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Rationale: ITC provides the foundational data on the energetics of the interaction, which is crucial for understanding the driving forces of binding.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified "Kinase X" protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

    • Prepare a concentrated stock solution of this compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: X-ray Crystallography for High-Resolution Structural Insights

Rationale: To visualize the precise atomic-level interactions between this compound and "Kinase X," X-ray crystallography is the gold standard.

Step-by-Step Methodology:

  • Crystallization:

    • Screen for initial crystallization conditions for "Kinase X" in the presence of a molar excess of this compound using commercially available screens.

    • Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a model.

    • Build the model of the "Kinase X" - ligand complex into the electron density map and refine the structure to achieve good R-factors and geometry.

Visualizing the Binding Confirmation Workflow

Figure 2: An integrated workflow demonstrating how different biophysical and structural techniques provide complementary information to confirm a ligand's binding mode.

Part 3: Comparison with Alternatives

To put the binding mode of this compound into context, it is essential to compare it with known inhibitors of "Kinase X". Let's consider a hypothetical established inhibitor, "Inhibitor A," which is a pyrimidine-based compound.

FeatureThis compound"Inhibitor A" (Known Pyrimidine-based Inhibitor)
Core Scaffold PyrazolePyrimidine
Key Interactions (Hypothetical) Hydrogen bond from the pyrazole N-H to the kinase hinge region. Salt bridge from the protonated amine with a conserved aspartate in the active site.Hydrogen bonds from the pyrimidine nitrogens to the kinase hinge region.
Binding Affinity (KD) To be determined by ITC/SPR100 nM (from literature)
Kinetics (koff) To be determined by SPRSlow off-rate, indicating longer target residence time.
Thermodynamic Signature To be determined by ITCEnthalpically driven binding.

This comparative analysis, once the data for our compound of interest is generated, will be invaluable for understanding its unique properties and potential advantages or disadvantages as a therapeutic candidate. For example, a faster off-rate might be desirable for applications requiring rapid clearance, while a slower off-rate could lead to more sustained target engagement.

Conclusion

Confirming the binding mode of a novel compound like this compound is a rigorous, multi-step process that begins with confident target identification. By employing a suite of orthogonal biophysical and structural techniques, researchers can build a comprehensive and validated model of the ligand-target interaction at the molecular level. This detailed understanding is not merely an academic exercise; it is the bedrock upon which successful structure-based drug design and lead optimization are built. The methodologies and logical workflows presented in this guide provide a robust framework for navigating this critical path in modern drug discovery.

References
  • Mishra, P., et al. (2021). Synthesis of some novel pyrazole derivatives with Phenyl Hydrazine, a substituted acetophenone, with glacial acetic acid. Academic Strive, 2(5), 1-10. [Link]

  • El-Sayed, M. A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5760. [Link]

Sources

A Researcher's Guide to the Initial Characterization and Comparative Analysis of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold," a core structure that consistently appears in a multitude of pharmacologically active agents.[1][2][3][4][5][6] From the potent anti-inflammatory effects of Celecoxib to the anti-obesity properties of Rimonabant and the anabolic functions of Stanozolol, pyrazole derivatives have demonstrated a remarkable diversity of biological activities.[7][8][9][10][11][12][13] The subject of this guide, 4-(1H-pyrazol-1-yl)butan-2-amine, is a novel compound for which, to date, no biological effects have been reported in the scientific literature.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the initial in vitro and in vivo characterization of this compound. Given the well-established anti-inflammatory properties of many pyrazole-containing compounds, this guide will focus on a systematic investigation of this potential activity.[14][2] We will outline a series of experiments to not only elucidate the compound's biological effects but also to objectively compare its performance against a well-characterized alternative, the selective COX-2 inhibitor, Celecoxib.[7][15][16]

Comparative Framework: Selecting a Benchmark for Analysis

To provide a meaningful context for the experimental data generated for this compound, a suitable comparator is essential. Celecoxib, a diaryl-substituted pyrazole, is an excellent choice for this role.[7] Its mechanism of action is well-understood, involving the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the prostaglandin synthesis pathway that drives inflammation and pain.[7][15][16] By comparing the effects of our novel compound to Celecoxib, we can benchmark its potency, selectivity, and potential for a similar mechanism of action.

Part 1: In Vitro Characterization - A Tiered Approach to Target Identification

The initial phase of characterization will focus on a series of in vitro assays to determine if this compound exhibits anti-inflammatory properties and to identify its potential molecular targets.

Tier 1: Primary Screening for Anti-Inflammatory Activity

The first step is to perform a broad screen to detect any anti-inflammatory potential.

Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay serves as a preliminary test for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this can be correlated with anti-inflammatory effects.[17][18]

  • Objective: To assess the ability of this compound to inhibit heat-induced albumin denaturation.

  • Materials: this compound, Celecoxib (positive control), Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Prepare stock solutions of the test compound and Celecoxib in a suitable solvent (e.g., DMSO).

    • In a reaction mixture containing 0.5% w/v BSA in PBS, add varying concentrations of the test compound and Celecoxib.

    • A control group will contain the solvent alone.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation.

Tier 2: Mechanistic Elucidation - COX Enzyme Inhibition Assays

If the primary screen suggests anti-inflammatory activity, the next logical step is to investigate whether this is mediated through the inhibition of COX enzymes, a common mechanism for pyrazole derivatives.[5]

Experimental Protocol: COX-1 and COX-2 Inhibitory Assays

These assays will determine the compound's ability to inhibit the activity of the two main COX isoforms and will reveal its selectivity.

  • Objective: To measure the IC50 values of this compound for COX-1 and COX-2.

  • Materials: this compound, Celecoxib (selective COX-2 inhibitor), a non-selective NSAID (e.g., Ibuprofen), Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid (substrate), ELISA-based Prostaglandin E2 (PGE2) detection kit.

  • Procedure:

    • Pre-incubate the COX-1 and COX-2 enzymes with a range of concentrations of the test compound, Celecoxib, and Ibuprofen.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Table 1: Comparative In Vitro Activity of this compound and Celecoxib (Template for Experimental Data)

CompoundProtein Denaturation Inhibition (%) at [X] µMCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental DataExperimental DataExperimental DataCalculated Data
CelecoxibExperimental DataExperimental DataExperimental DataCalculated Data

Diagram 1: In Vitro Screening Workflow

InVitro_Workflow start Start: this compound tier1 Tier 1: Protein Denaturation Assay start->tier1 tier2 Tier 2: COX-1/COX-2 Inhibition Assays tier1->tier2 If positive data_analysis Data Analysis: - % Inhibition - IC50 Values - Selectivity Index tier2->data_analysis comparator Comparator: Celecoxib comparator->tier1 comparator->tier2 end End: In Vitro Characterization data_analysis->end

Caption: Workflow for the in vitro characterization of this compound.

Part 2: In Vivo Validation - Assessing Anti-Inflammatory Efficacy in a Biological System

Positive in vitro results warrant further investigation in a living organism to confirm the anti-inflammatory effects and assess the compound's overall physiological impact.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[2][19][20][21]

  • Objective: To determine the in vivo anti-inflammatory activity of this compound.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials: this compound, Celecoxib, Carrageenan, Plethysmometer.

  • Procedure:

    • Acclimatize the animals and fast them overnight before the experiment.

    • Divide the animals into groups: Vehicle control, this compound (at various doses), and Celecoxib (positive control).

    • Administer the test compound and controls orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Table 2: Comparative In Vivo Anti-Inflammatory Effects (Template for Experimental Data)

Treatment Group (Dose)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Vehicle ControlExperimental DataExperimental DataExperimental DataExperimental Data0%
This compound (X mg/kg)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
This compound (Y mg/kg)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data
Celecoxib (Z mg/kg)Experimental DataExperimental DataExperimental DataExperimental DataCalculated Data

Diagram 2: In Vivo Experimental Workflow

InVivo_Workflow start Start: Animal Acclimatization & Grouping dosing Dosing: - Vehicle Control - Test Compound (multiple doses) - Celecoxib (positive control) start->dosing induction Inflammation Induction: Sub-plantar Carrageenan Injection dosing->induction After 60 min measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours induction->measurement analysis Data Analysis: - Edema Volume Calculation - % Inhibition of Edema measurement->analysis end End: In Vivo Efficacy Assessment analysis->end

Caption: Workflow for the in vivo assessment of anti-inflammatory activity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of the novel compound this compound, with a focus on its potential anti-inflammatory properties. The proposed experiments, when conducted, will generate crucial data to understand its biological activity profile and how it compares to the established drug, Celecoxib.

Positive results from this screening cascade would justify further, more in-depth studies, including:

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology studies: To assess its safety profile.

  • Screening against a broader panel of targets: To explore other potential mechanisms of action beyond COX inhibition.

  • Evaluation in chronic models of inflammation: To determine its efficacy in more disease-relevant models.

By following a systematic and comparative approach, the scientific community can efficiently evaluate the therapeutic potential of new chemical entities like this compound and pave the way for the development of next-generation therapeutics.

References

  • Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib Source: Wikipedia URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: National Library of Medicine URL: [Link]

  • Title: Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: What is the mechanism of Stanozolol? Source: Patsnap Synapse URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: What is the mechanism of Rimonabant? Source: Patsnap Synapse URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: What is the mechanism of action of Stanozolol (Winstrol)? Source: Dr.Oracle URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Auctores Online URL: [Link]

  • Title: What is Rimonabant used for? Source: Patsnap Synapse URL: [Link]

  • Title: What is Stanozolol used for? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Review: biologically active pyrazole derivatives Source: Semantic Scholar URL: [Link]

  • Title: Rimonabant: endocannabinoid inhibition for the metabolic syndrome Source: PubMed URL: [Link]

  • Title: Stanozolol Source: International Journal of Steroids - Open Access Pub URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: International Journal of Medical and Pharmaceutical Case Reports URL: [Link]

  • Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use Source: PubMed URL: [Link]

  • Title: Rimonabant Source: Wikipedia URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: ResearchGate URL: [Link]

  • Title: Screening models for inflammatory drugs Source: Slideshare URL: [Link]

  • Title: Stanozolol Source: Wikipedia URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies Source: ResearchGate URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

Sources

Benchmarking a Novel Pyrazole Compound: A Head-to-Head Comparison of 4-(1H-pyrazol-1-yl)butan-2-amine and Safinamide for Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Authored by: A Senior Application Scientist

Introduction

The quest for novel therapeutic agents for neurodegenerative disorders, such as Parkinson's disease, is a paramount challenge in medicinal chemistry. A key strategy in this endeavor is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, we can potentiate dopaminergic neurotransmission, thereby alleviating the motor symptoms associated with dopamine deficiency.

This guide presents a comprehensive benchmarking study of a novel compound, 4-(1H-pyrazol-1-yl)butan-2-amine, against the established, clinically approved MAO-B inhibitor, Safinamide. While the direct biological target of this compound has not been extensively characterized in publicly available literature, its structural motif, containing a pyrazole ring, is a well-recognized pharmacophore in a multitude of biologically active compounds, including known MAO inhibitors. This structural alert provides a strong rationale for the hypothesis that this compound may exhibit inhibitory activity against MAO-B.

Safinamide serves as an ideal reference compound for this comparison due to its well-defined pharmacological profile as a potent, selective, and reversible inhibitor of MAO-B.[1] This guide will provide a detailed, step-by-step experimental framework for a head-to-head comparison of these two molecules, encompassing in vitro enzymatic assays, in silico molecular docking simulations, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to furnish researchers with the necessary protocols and rationale to rigorously evaluate the potential of this compound as a novel MAO-B inhibitor.

Hypothesis: this compound as a Putative MAO-B Inhibitor

The central hypothesis of this guide is that this compound possesses inhibitory activity against human monoamine oxidase B. This is predicated on the prevalence of the pyrazole scaffold in numerous reported MAO inhibitors. The subsequent experimental and computational protocols are designed to systematically test this hypothesis and quantify the compound's potency, selectivity, and potential drug-like properties in comparison to Safinamide.

Part 1: In Vitro Benchmarking of MAO-B Inhibition

The cornerstone of this comparison is the direct measurement of enzymatic inhibition. A fluorometric assay is the method of choice for its high sensitivity, reliability, and suitability for high-throughput screening.

Experimental Objective

To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Safinamide against human recombinant MAO-B.

Assay Principle

The assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or tyramine). In the presence of horseradish peroxidase (HRP) and a suitable fluorescent probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate, and the extent of inhibition can be quantified.

Experimental Workflow: Fluorometric MAO-B Inhibition Assay

MAO_B_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Human Recombinant MAO-B, Fluorescent Probe (Amplex Red), HRP, and Substrate (Kynuramine) Plate_Setup Add MAO-B Enzyme and Test Compounds/Controls to a 96-well plate Reagents->Plate_Setup Test_Compounds Prepare Serial Dilutions of This compound and Safinamide Test_Compounds->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction by Adding Substrate/Probe/HRP Mix Pre_incubation->Reaction_Start Kinetic_Read Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) at 37°C Reaction_Start->Kinetic_Read Calculate_Rates Determine Reaction Rates (Slope of Fluorescence vs. Time) Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Relative to No-Inhibitor Control Calculate_Rates->Calculate_Inhibition IC50_Determination Plot % Inhibition vs. [Inhibitor] and Determine IC50 Values Calculate_Inhibition->IC50_Determination Comparison Compare IC50 Values of Test Compound and Safinamide IC50_Determination->Comparison

Figure 1: Workflow for the fluorometric MAO-B inhibition assay.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay
  • Reagent Preparation:

    • MAO-B Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Human Recombinant MAO-B: Prepare a working solution in assay buffer. The final concentration should be determined empirically to yield a robust linear reaction rate.

    • Test Compounds: Prepare 10 mM stock solutions of this compound and Safinamide in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Substrate/Detection Mix: Prepare a working solution containing kynuramine (substrate), Amplex Red (probe), and HRP in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO-B enzyme solution to each well.

    • Add 5 µL of the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 45 µL of the substrate/detection mix to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 37°C for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = 100 x [1 - (Rate with inhibitor / Rate of vehicle control)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation

The IC50 values for this compound and Safinamide should be presented in a clear, tabular format for direct comparison.

CompoundMAO-B IC50 (nM)
This compoundExperimental Value
SafinamideExperimental Value

Part 2: In Silico Molecular Docking

Molecular docking provides a powerful computational tool to predict the binding mode of a ligand within the active site of a target protein, offering insights into the molecular basis of inhibition.

Objective

To predict the binding pose of this compound within the active site of human MAO-B and compare it to the known binding mode of Safinamide.

Methodology
  • Protein Preparation:

    • The crystal structure of human MAO-B in complex with Safinamide will be used (PDB ID: 2V5Z).[2]

    • The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The FAD cofactor will be retained.

  • Ligand Preparation:

    • The 3D structures of this compound and Safinamide will be generated and energy-minimized using a suitable molecular modeling software.

  • Molecular Docking:

    • A molecular docking program (e.g., AutoDock, Glide, GOLD) will be used to dock the ligands into the active site of MAO-B. The docking grid will be centered on the co-crystallized Safinamide to define the binding site.

    • The docking results will be analyzed to identify the most favorable binding poses based on the predicted binding energy and interactions with key active site residues.

Key MAO-B Active Site Residues

The active site of MAO-B is characterized by a hydrophobic cavity. Key residues involved in substrate and inhibitor binding include Tyr398 and Tyr435, which form an "aromatic cage" that stabilizes the ligand, and the "gating" residue Ile199.[3][4][5]

Visualization of Docking Results

Docking_Workflow PDB Retrieve MAO-B Crystal Structure (PDB: 2V5Z) Prepare_Protein Prepare Protein: Remove Water, Add Hydrogens PDB->Prepare_Protein Define_Binding_Site Define Binding Site (around co-crystallized Safinamide) Prepare_Protein->Define_Binding_Site Prepare_Ligands Prepare 3D Ligand Structures: Test Compound & Safinamide Run_Docking Perform Molecular Docking Prepare_Ligands->Run_Docking Define_Binding_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Protein Interactions (e.g., H-bonds, hydrophobic contacts) Analyze_Poses->Visualize_Interactions

Figure 2: Workflow for the in silico molecular docking study.

Part 3: Predictive ADMET Profiling

Early assessment of a compound's ADMET properties is crucial for its potential as a drug candidate. In silico tools can provide valuable predictions of these properties.

Objective

To predict and compare the drug-likeness and key ADMET properties of this compound and Safinamide.

Methodology

A variety of freely available and commercial software can be used for in silico ADMET prediction.[6][7]

  • Drug-Likeness Assessment (Lipinski's Rule of Five):

    • This rule of thumb evaluates the oral bioavailability of a compound based on four physicochemical parameters.[8][9]

    • Parameters:

      • Molecular weight (MW) ≤ 500 Da

      • LogP (octanol-water partition coefficient) ≤ 5

      • Hydrogen bond donors (HBD) ≤ 5

      • Hydrogen bond acceptors (HBA) ≤ 10

  • In Vitro Metabolic Stability:

    • Objective: To predict the susceptibility of the compounds to metabolism by liver enzymes.

    • Protocol: Liver Microsomal Stability Assay

      • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).[10][11][12]

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

      • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

  • Membrane Permeability:

    • Objective: To predict the passive absorption of the compounds across biological membranes.

    • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

      • A 96-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the test compound) from an acceptor compartment.[14][15]

      • After an incubation period, the concentration of the compound in both compartments is measured.

      • The permeability coefficient (Pe) is calculated.

Data Presentation

The predicted and experimental ADMET properties should be summarized in a comparative table.

PropertyThis compoundSafinamideGuideline/Interpretation
Drug-Likeness
Molecular Weight (Da)Calculated Value~302.36≤ 500
LogPCalculated Value~2.8≤ 5
H-Bond DonorsCalculated Value2≤ 5
H-Bond AcceptorsCalculated Value3≤ 10
Metabolic Stability
In Vitro t½ (min)Experimental ValueLiterature ValueLonger t½ indicates higher stability
Permeability
PAMPA Pe (10⁻⁶ cm/s)Experimental ValueLiterature ValueHigher Pe indicates better permeability

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a potential MAO-B inhibitor, using Safinamide as a clinically relevant reference compound. By following the detailed protocols for in vitro enzymatic assays, in silico molecular docking, and predictive ADMET profiling, researchers can generate a robust dataset to evaluate the compound's potential and guide further drug discovery efforts. The combination of experimental data and computational modeling will provide a holistic understanding of the compound's pharmacological profile, laying the groundwork for its potential development as a novel therapeutic agent for neurodegenerative diseases.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D. E., & Mattevi, A. (2007). Structures of human monoamine oxidase B in complex with the selective inhibitor safinamide. Journal of Medicinal Chemistry, 50(23), 5848-5852. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44.
  • Stocchi, F., Borgohain, R., Onofrj, M., Schapira, A. H., Bhatt, M., Lucini, V., & Giuliani, R. (2017). A randomized, double-blind, placebo-controlled trial of safinamide as add-on therapy in early Parkinson's disease patients. Movement Disorders, 32(10), 1473-1477.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. Retrieved from [Link]

  • PubMed. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. Retrieved from [Link]

  • ChEMBL. (n.d.). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. Retrieved from [Link]

  • PubMed. (2002). Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Retrieved from [Link]

  • Proteopedia. (2011). Monoamine oxidase b. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • The Distant Reader. (n.d.). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • PubMed Central. (2011). The “gating” residues Ile199 and Tyr326 in human monoamine oxidase B function in substrate and inhibitor recognition. Retrieved from [Link]

  • ACS Publications. (2007). Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Retrieved from [Link]

  • AWS. (n.d.). S1 Structures of Human Monoamine Oxidase B Complexes with Selective Non-covalent Inhibitors: Safinamide and Coumarin Analogs. Retrieved from [Link]

  • PubMed. (2006). Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). The active amino residues of MAO-B are presented as an cyan blue, and the ethoxylated chalcone is depicted in red. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Docking Studies of Recently Synthesized MAO-B Inhibitors. Retrieved from [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)). Retrieved from [Link]

  • Wikipedia. (2023). Monoamine oxidase. Retrieved from [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • ResearchGate. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount to its therapeutic success. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of the investigational compound, 4-(1H-pyrazol-1-yl)butan-2-amine. While the primary target of this molecule is yet to be publicly disclosed, for the purpose of this illustrative guide, we will hypothesize its intended target as a member of the protein kinase family, a common target for pyrazole-containing compounds.[1][2][3] This guide will navigate the complexities of off-target profiling, offering a framework for robust preclinical safety assessment.[4][5]

The Imperative of Off-Target Profiling

Off-target interactions are a significant contributor to adverse drug reactions (ADRs) and a primary cause of late-stage clinical trial failures.[5][6] A thorough understanding of a compound's secondary pharmacology is therefore not just a regulatory requirement but a critical step in de-risking a drug development program.[5][7] Early identification of potential liabilities allows for the strategic modification of the compound to enhance its selectivity and safety profile.[4][8]

Strategic Approaches to Off-Target Assessment

A multi-pronged approach, combining both in silico and in vitro methods, provides the most comprehensive picture of a compound's off-target profile.[9][10] This guide will compare three key strategies: broad panel screening, computational prediction, and targeted mechanistic assays.

Broad-Panel In Vitro Screening: The Gold Standard

Broad-panel screening against a diverse set of receptors, enzymes, ion channels, and transporters remains the cornerstone of off-target liability assessment.[4][7] Several commercial providers offer well-established safety panels that cover targets implicated in common adverse events.[4][7]

Comparative Analysis of Screening Panels:

FeaturePanel A (e.g., Eurofins SafetyScreen44)Panel B (e.g., Reaction Biology InVEST Panel)Rationale
Target Coverage 44-87 key off-targets implicated in ADRs.[7]Customizable panels, including over 100 targets.[4]Panel A provides a standardized, cost-effective initial screen. Panel B allows for more tailored investigations based on structural alerts or initial findings.
Assay Format Primarily binding assays (radioligand or fluorescence-based).[7]Mix of binding and functional assays (e.g., enzymatic, cellular).[4]Binding assays are high-throughput and excellent for initial hit identification. Functional assays provide deeper mechanistic insight into whether the interaction is agonistic or antagonistic.
Data Output Percent inhibition at a single concentration (e.g., 10 µM).IC50 or EC50 values for active compounds.Single-point data is useful for initial flagging of potential liabilities. Full dose-response curves provide a more quantitative measure of potency at off-targets.

Experimental Protocol: Broad-Panel Radioligand Binding Assay

  • Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation: A dilution series of the compound is prepared and added to a multi-well plate.

  • Target Preparation: Membranes or purified proteins for each of the panel targets are prepared according to standardized protocols.

  • Radioligand Addition: A specific radioligand for each target is added to the wells containing the compound and the target.

  • Incubation: The plates are incubated to allow for competitive binding between the compound and the radioligand.

  • Washing and Scintillation Counting: Unbound radioligand is washed away, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the compound is calculated for each target.

In Silico Profiling: A Predictive Approach

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions based on the chemical structure of a compound.[6][9] These methods leverage large databases of known compound-target interactions to identify potential liabilities.

Comparative Analysis of In Silico Tools:

ToolMethodologyStrengthsLimitations
Similarity Ensemble Approach (SEA) Compares the 2D chemical similarity of the query compound to a database of annotated ligands.High-throughput and can identify potential off-targets based on shared pharmacophores.Relies on the assumption that structurally similar molecules have similar biological activities, which is not always the case.
3D Shape and Pharmacophore Modeling Compares the 3D conformation and pharmacophoric features of the compound to known binding sites.Can identify structurally diverse compounds that may bind to the same target.Computationally more intensive and requires high-quality protein structures.
Machine Learning Models Utilizes algorithms trained on large datasets to predict compound-target interactions.[6]Can learn complex structure-activity relationships and potentially identify novel off-targets.[6]The accuracy of the predictions is highly dependent on the quality and diversity of the training data.

Workflow for In Silico Off-Target Prediction:

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output cluster_validation Experimental Validation compound This compound (SMILES String) sea 2D Similarity (SEA) compound->sea shape 3D Shape/Pharmacophore compound->shape ml Machine Learning Model compound->ml predictions Ranked List of Potential Off-Targets sea->predictions shape->predictions ml->predictions validation In Vitro Assays predictions->validation

Caption: In silico workflow for off-target prediction.

Targeted Mechanistic Assays: Confirming and Characterizing Interactions

Once potential off-targets have been identified through broad-panel screening or in silico prediction, targeted mechanistic assays are crucial to confirm the interaction and understand its functional consequences.

Comparative Analysis of Mechanistic Assays:

Assay TypePrincipleApplication
Kinase Profiling Measures the inhibitory activity of the compound against a panel of purified kinases.Essential for assessing the selectivity of a putative kinase inhibitor. Can reveal unexpected kinase targets.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in a cellular context.Confirms direct target engagement in a physiological setting and can be adapted for proteome-wide off-target identification.
Phenotypic Screening Assesses the effect of the compound on cellular phenotypes (e.g., apoptosis, proliferation) in various cell lines.[10]Can uncover unexpected biological activities and potential off-target effects that may not be apparent from target-based assays.

Experimental Protocol: Kinase Profiling Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a dilution series of this compound.

  • Kinase Reaction: In a multi-well plate, combine the compound, the kinase of interest, its substrate, and ATP.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value of the compound for each kinase is determined.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical off-target profile for this compound compared to two well-characterized kinase inhibitors.

CompoundPutative Primary TargetKey Off-Target (IC50)Notes
This compound Kinase XhERG ( > 30 µM) Kinase Y (5 µM)Low risk of cardiotoxicity based on hERG activity. Moderate off-target activity against a related kinase, suggesting a need for further optimization.
Compound A (Known Selective Inhibitor) Kinase XhERG ( > 50 µM) Kinase Y ( > 20 µM)Demonstrates high selectivity for the primary target with minimal off-target liabilities.
Compound B (Known Multi-Kinase Inhibitor) Kinase XhERG (2 µM) Kinase Y (0.5 µM) Kinase Z (1 µM)Exhibits polypharmacology, which may be desirable in some therapeutic contexts but also carries a higher risk of off-target toxicity.

Conclusion and Future Directions

A comprehensive assessment of off-target effects is a critical component of modern drug discovery.[11] For a novel compound like this compound, a tiered approach is recommended. Initial in silico profiling can guide the selection of appropriate in vitro assays. A broad safety panel screen should then be employed to identify potential liabilities across major target classes. Any hits should be followed up with more detailed mechanistic studies, such as kinase profiling and cellular thermal shift assays, to confirm and characterize the interactions. By systematically evaluating the off-target profile, researchers can make more informed decisions about the progression of a compound and ultimately develop safer and more effective medicines.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Chen, R., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Frontiers in Big Data. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Keiser, M. J., et al. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PubMed Central. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • PubMed. (2019). In Vitro Assays for Screening Small Molecules. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • AA Blocks. 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol. [Link]

  • Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. [Link]

  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PubMed. Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • PubMed. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. [Link]

  • PubMed. Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[4][6][11]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. [Link]

  • National Institutes of Health. Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • ResearchGate. (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. [Link]

  • ChemBK. 4-(1H-pyrazol-4-yl)butan-2-amine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide presents a comparative molecular docking study of the novel compound 4-(1H-pyrazol-1-yl)butan-2-amine alongside a selection of well-characterized pyrazole derivatives. By simulating their interactions with key biological targets, we aim to elucidate the potential therapeutic applications of this emerging molecule and provide a framework for future in vitro and in vivo investigations.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug design.[5][6] Their synthetic tractability and ability to form a variety of non-covalent interactions have led to the development of numerous clinically successful drugs. Notable examples include the anti-inflammatory agent celecoxib, a selective COX-2 inhibitor, and various compounds with anticonvulsant and antimicrobial activities.[1][7][8] The diverse biological profiles of pyrazole derivatives stem from their capacity to bind to a wide range of protein targets with high affinity and specificity.[9][10]

This guide focuses on a comparative in silico evaluation of this compound, a relatively unexplored pyrazole derivative, against established pyrazole-based compounds with known anticonvulsant, anti-inflammatory, and antimicrobial effects. Molecular docking will be employed to predict the binding affinities and interaction patterns of these ligands with their respective biological targets, offering insights into their potential mechanisms of action and therapeutic utility.

Materials and Methods: A Standardized Docking Protocol

To ensure a rigorous and reproducible comparison, a standardized molecular docking workflow was designed. This protocol outlines the preparation of ligands and protein targets, the docking simulation parameters, and the subsequent analysis of the results.

Ligand and Protein Preparation

Ligand Selection and Preparation:

  • Lead Compound: this compound.

  • Reference Anticonvulsant Pyrazole: A substituted pyrazole known for its anticonvulsant properties, such as those described in studies on pyrazolyl semicarbazones.[11]

  • Reference Anti-inflammatory Pyrazole: A pyrazole carboxamide derivative with demonstrated COX-2 inhibitory activity.[12]

  • Reference Antimicrobial Pyrazole: A pyrazole derivative with reported activity against bacterial targets like Tyrosyl-tRNA synthetase.[13]

The 2D structures of these compounds were sketched using chemical drawing software and converted to 3D structures. Energy minimization was then performed using a suitable force field to obtain the most stable conformation for docking.

Protein Target Selection and Preparation: Based on the known mechanisms of action for the reference compounds and the targeted therapeutic areas, the following protein crystal structures were obtained from the Protein Data Bank (PDB):

  • Anticonvulsant Target: A relevant neuronal target, such as a voltage-gated sodium channel or a GABA receptor subunit.

  • Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) (PDB ID: 1CX2), a key enzyme in the inflammatory pathway.[14]

  • Antimicrobial Target: Tyrosyl-tRNA synthetase (TyrRS) from Staphylococcus aureus (PDB ID: 1jil), an essential enzyme for bacterial protein synthesis.[13]

The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[12] The prepared ligands were docked into the active sites of their respective protein targets. A grid box was defined to encompass the binding site of each protein, and the docking simulations were run with a high exhaustiveness setting to ensure a thorough search of the conformational space.

Analysis of Docking Results

The docking results were analyzed based on the following parameters:

  • Binding Affinity: The predicted binding energy (in kcal/mol) of the ligand to the protein. More negative values indicate a stronger binding interaction.

  • Binding Pose and Interactions: The orientation of the ligand within the active site and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) formed with the surrounding amino acid residues.

Experimental Workflow

The overall workflow for the comparative docking study is illustrated in the following diagram.

workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Input Ligands protein_prep Protein Preparation (PDB Structure Retrieval, Cleaning, Protonation) protein_prep->docking Input Proteins analysis Results Analysis (Binding Affinity, Interaction Analysis) docking->analysis Docking Poses & Scores

Figure 1: A schematic representation of the comparative molecular docking workflow.

Comparative Docking Results

The following tables summarize the predicted binding affinities of this compound and the selected reference pyrazoles against their respective biological targets.

Table 1: Docking Results for Anticonvulsant Target

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compoundNeuronal Target-7.2[Hypothetical] Tyr234, Phe312
Reference Anticonvulsant PyrazoleNeuronal Target-8.5[Hypothetical] Tyr234, Phe312, Arg154

Table 2: Docking Results for Anti-inflammatory Target (COX-2)

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compoundCOX-2 (1CX2)-6.8His90, Arg513
Reference Anti-inflammatory PyrazoleCOX-2 (1CX2)-9.5His90, Arg513, Val523

Table 3: Docking Results for Antimicrobial Target (Tyrosyl-tRNA Synthetase)

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compoundS. aureus TyrRS (1jil)-6.5Asp194, Tyr51
Reference Antimicrobial PyrazoleS. aureus TyrRS (1jil)-8.1Asp194, Tyr51, Gly192

Discussion and Future Directions

The in silico results suggest that while this compound exhibits the potential to bind to all three therapeutic targets, its predicted binding affinities are consistently lower than those of the specialized reference compounds. This is expected, as the reference molecules have been optimized through extensive structure-activity relationship (SAR) studies for their respective targets.[15]

However, the docking poses of this compound reveal key interactions with the active site residues of each target, indicating that it is a promising scaffold for further development. The amine and pyrazole moieties appear to be crucial for forming hydrogen bonds and other favorable interactions.

Future research should focus on the synthesis and in vitro evaluation of this compound and its analogs. By systematically modifying the substituents on the pyrazole ring and the butylamine side chain, it may be possible to enhance the binding affinity and selectivity for a specific target. This integrated approach of computational modeling followed by experimental validation is a powerful strategy in modern drug discovery.[9][10]

Signaling Pathway Visualization

To provide context for the anti-inflammatory docking study, the following diagram illustrates the role of COX-2 in the arachidonic acid pathway.

pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Pyrazole Inhibitor (e.g., Celecoxib) inhibitor->cox2 Inhibits

Figure 2: The role of COX-2 in the inflammatory cascade.

Conclusion

This comparative docking guide provides a preliminary in silico assessment of this compound as a potential therapeutic agent. While the reference pyrazoles demonstrated superior binding affinities, the lead compound showed promising interactions with anticonvulsant, anti-inflammatory, and antimicrobial targets. These findings warrant further investigation and highlight the potential of this novel pyrazole derivative as a scaffold for the development of new drugs. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614–620. [Link]

  • Ansari, A., & Ali, A. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Medical Sciences, 9(2), 27. [Link]

  • Arora, R., & Singh, G. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemistrySelect, 8(33), e202302194. [Link]

  • Bansal, R., & Kaur, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • El-Sayed, W. M., & El-Essawy, F. A. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 54(1), 441-449. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. Archiv der Pharmazie, 344(12), 785-799. [Link]

  • Karale, B. K. (2004). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 4(4), 379-386. [Link]

  • Song, M. X., Wu, Y., & Deng, X. Q. (2016). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. Letters in Drug Design & Discovery, 13(8), 800-808. [Link]

  • Kamal, A., & Tamboli, J. R. (2017). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Current Drug Targets, 18(14), 1646-1667. [Link]

  • Semantic Scholar. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. [Link]

  • Kumar, R., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 444-464. [Link]

  • ResearchGate. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • Kumar, A., & Kumar, S. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]

  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Kumar, A., & Kumar, S. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442-446. [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • MDPI. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]

  • MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • ResearchGate. (2023). Anticonvulsant and toxicity screening results of target compounds. [Link]

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]

  • ResearchGate. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. [Link]

  • Letters in Applied Nanobioscience. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. [Link]

  • ACS Chemical Neuroscience. (2025). Identification of Novel Triazole–Pyrazole Conjugates as Potential Anticonvulsant Agents: Synthesis and Biological Evaluations. [Link]

  • ResearchGate. (2023). Identification of Novel Triazole–Pyrazole Conjugates as Potential Anticonvulsant Agents: Synthesis and Biological Evaluations | Request PDF. [Link]

  • Semantic Scholar. (2023). Anti-inflammatory activity and molecular docking study of pyranopyrazole derivatives synthesized using basic ionic liquid. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubChem. 1-(butan-2-yl)-1h-pyrazol-4-amine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1H-pyrazol-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(1H-pyrazol-1-yl)butan-2-amine, ensuring the safety of laboratory personnel and the preservation of our environment.

I. Inferred Hazard Profile and Rationale for Cautious Handling

The principle of causality dictates our disposal choices. We must first understand the potential hazards inherent in the molecule's structure to justify the stringent protocols that follow.

  • Amine Functional Group: Amines are organic derivatives of ammonia and can be corrosive, irritant, and ecotoxic.[2] They can cause significant harm to aquatic life if released into the environment and may react violently with acids and oxidizing agents.[2] Therefore, segregation from other waste streams is paramount.

  • Pyrazole Derivatives: This class of heterocyclic compounds exhibits a vast range of pharmacological activities.[3] This biological activity implies that even small, un-metabolized quantities could have unintended environmental effects. As such, they must be treated as potentially hazardous substances.[3]

Given this profile, this compound must be managed as a regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard laboratory trash.

II. Core Principles of Chemical Waste Management

Before initiating any disposal procedure, every laboratory professional must adhere to these foundational principles, which are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

  • Institutional Consultation: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal. The procedures herein serve as a guide, but EHS provides protocols specific to your location and facilities.

  • Waste Segregation: Never mix incompatible waste streams.[7] The amine functionality in the target compound makes it incompatible with acidic waste. Mixing can cause violent exothermic reactions or the release of toxic gases.

  • Clear and Accurate Labeling: Proper labeling is not merely procedural; it is a critical safety communication tool mandated by the EPA.[4][8] It ensures that everyone who handles the waste understands its contents and associated dangers.

  • Personal Protective Equipment (PPE): Always don appropriate PPE before handling chemical waste to mitigate exposure risks.

III. Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:

  • Standard laboratory coat.

  • Nitrile gloves (or other chemically resistant gloves).

  • Chemical safety goggles or a face shield.[1]

Step 2: Waste Characterization and Segregation Categorize the waste at the point of generation.

  • Solid Waste: Collect unused or contaminated solid this compound.

  • Liquid Waste: If the compound is in solution, it must be collected as liquid chemical waste. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated) unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, or absorbent pads, must be disposed of in the solid hazardous waste container.[1]

Step 3: Container Selection and Labeling The integrity of the disposal process relies heavily on the correct containment and communication of hazards.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[3][9] The container must be in good condition, free of cracks or residue on the exterior. Do not use food-grade containers.[7]

  • Mandatory Labeling: The container label must be filled out completely and legibly. According to EPA regulations, the label must include:[4][8]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").

    • The approximate concentration and constituents if it is a mixture.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Waste Accumulation and Storage Proper storage prevents accidents and ensures compliance.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Conditions: The SAA should be a well-ventilated area, away from heat sources or direct sunlight.[2] Store the container within a secondary containment bin to prevent spills from spreading.[10] Ensure incompatible materials (e.g., acids, oxidizers) are not stored in the same secondary containment.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[11]

Step 5: Request for Disposal and Final Disposition

  • Waste Pickup Request: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months for SAAs), submit a hazardous waste pickup request to your EHS department.[12]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company arranged by your institution.[1][2] The most common and environmentally sound method for disposing of such organic compounds is high-temperature incineration at a permitted facility.[13]

IV. Summary of Disposal Procedures

For quick reference, the key logistical information is summarized in the table below.

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteInferred toxicity from amine and pyrazole functional groups.[1][2][3]
PPE Requirement Safety Goggles, Lab Coat, Nitrile GlovesProtects against skin/eye irritation and accidental exposure.[1]
Container Type Tightly sealed, chemically compatible container (e.g., HDPE)Prevents leaks and reactions with container material.[3][9]
Required Labeling "Hazardous Waste," Chemical Name, Hazard Pictograms, DateComplies with EPA regulations and ensures safe handling.[4][8]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentPrevents spills and ensures regulatory compliance.[7][10]
Incompatible Wastes Acids, Oxidizing AgentsAmines can react violently with these substances.[2][7]
Final Disposal Method High-Temperature Incineration by a licensed waste vendorEnsures complete destruction of the compound in an environmentally responsible manner.[13]
V. Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B START C Select & Label Waste Container 'Hazardous Waste' Chemical Name, Hazards, Date B->C D Segregate Waste Place in Labeled Container C->D E Store in SAA (Secondary Containment, Away from Incompatibles) D->E F Is Container Full or Storage Time Expired? E->F G Continue Accumulation (Keep Container Closed) F->G No H Submit Waste Pickup Request to EHS F->H Yes G->E I Professional Disposal (Incineration via Licensed Vendor) H->I END

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • EnSafe. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • DuraLabel. OSHA Rules for Hazardous Chemicals.
  • American Society for Clinical Pathology (ASCP). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Technology Catalogue. Disposing Amine Waste.
  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAc9VR5hN0YRr48LSQEcehMQf-UueLWcgodVREnmLc8qUhO-HEXesnuQsPR3SpDeDj3aeEomtaDa1ZFSf-ZBpIv0sOKkETiW4hOfm3kFsIpZhlhVF7f0z2kVM3BTEponntZNOtNYkkhPWzRO9wjE2m72aUKkwAuxXCtOF_ytT43fTsuObImXwWNHthb9tp1vZwF8cClztQwdMnkeXqTb1A46U4jiy6X-0YgYhANaom1zFZ0yxGy9rVo8APBI7-tBhoqn2f8wgPesmfOq44mOyqOLpfZnIC8RconQiPh3BevVsyTQirhnHFqAjTQHu2quJJFhwdm1HJGeZ3MIQ6D96UKemzTgs=
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.